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  • Product: cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
  • CAS: 957793-35-0

Core Science & Biosynthesis

Foundational

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride CAS number 957793-35-0

CAS Number: 957793-35-0 Formula: C₇H₁₄ClNO₂ Molecular Weight: 179.64 g/mol [1] Executive Summary cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a high-value, conformationally restricted aliphatic building block...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 957793-35-0 Formula: C₇H₁₄ClNO₂ Molecular Weight: 179.64 g/mol [1]

Executive Summary

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a high-value, conformationally restricted aliphatic building block used extensively in fragment-based drug discovery (FBDD). Unlike flexible linear amino esters, this cyclobutane scaffold introduces a defined vector orientation between the amine and ester functionalities, significantly influencing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of downstream clinical candidates.

This guide details the structural rationale, validated synthesis pathways, and critical handling protocols for CAS 957793-35-0. It specifically addresses the challenge of maintaining stereochemical integrity (cis vs. trans) during scale-up and derivatization.

Structural Analysis & Stereochemistry

The Cyclobutane "Pucker" and Vector Alignment

Cyclobutane rings are not planar; they adopt a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). This pucker (typically ~25-35°) is critical for the spatial arrangement of substituents.

  • Configuration: cis-1,3-substitution.

  • Conformation: In the 1,3-cis isomer, the substituents (amino and ester groups) reside on the same face of the ring. Due to the ring pucker, this forces the substituents into a pseudo-axial/pseudo-equatorial (

    
    ) relationship.
    
  • Thermodynamics: The cis isomer is generally thermodynamically less stable than the trans isomer (which can adopt a pseudo-diequatorial,

    
    , conformation). Consequently, synthesis requires kinetic control, and handling requires avoidance of conditions that promote epimerization.
    
Graphviz Visualization: Conformational Analysis

The following diagram illustrates the stereochemical relationship and the synthetic logic required to access the cis isomer.

G Start Precursor: Ethyl 3-oxocyclobutanecarboxylate Inter Intermediate: Oxime / Imine Start->Inter Condensation Trans Trans-Isomer (Thermodynamic) (Impurity) Inter->Trans H2/Pd (Slow) or Equilibration Cis Target: CIS-Isomer (Kinetic) CAS 957793-35-0 Inter->Cis H2/Rh (Fast) Kinetic Control App Application: Peptidomimetics (Defined Vector) Cis->App Amide Coupling

Caption: Kinetic vs. Thermodynamic pathways in the synthesis of 1,3-disubstituted cyclobutanes.

Physicochemical Profile

The cis-isomer exhibits distinct physical properties compared to its trans counterpart, primarily driven by the dipole moment.[2]

PropertyValue / CharacteristicNote
Appearance White to off-white crystalline solidHygroscopic nature of amine HCl salts.
Solubility High: Water, Methanol, DMSOLow: DCM, HexanesPolar ionic character dominates.
Stereochemistry cis- (1,3-relationship)Critical for bioactivity; trans is a common impurity.
1H NMR Feature Methine coupling (H3)cis protons typically show different splitting patterns than trans due to dihedral angles.
Stability Stable as HCl saltFree base is prone to polymerization or epimerization.

Synthesis & Manufacturing Protocol

Disclaimer: The following protocol outlines a validated route based on standard cyclobutane chemistry. Always perform a risk assessment before handling hazardous reagents.

Retrosynthetic Logic

Direct alkylation of cyclobutanes is difficult. The preferred industrial route utilizes reductive amination or oxime reduction of ethyl 3-oxocyclobutanecarboxylate. The choice of catalyst dictates the cis/trans ratio.

Step-by-Step Methodology

Reagents: Ethyl 3-oxocyclobutanecarboxylate, Hydroxylamine HCl, Sodium Acetate, Rhodium on Alumina (Rh/Al₂O₃), Ethanol, HCl (gas or dioxane solution).[3]

Step 1: Oxime Formation
  • Charge a reactor with ethyl 3-oxocyclobutanecarboxylate (1.0 eq) and Ethanol (10 vol).

  • Add Hydroxylamine hydrochloride (1.1 eq) and Sodium Acetate (1.2 eq) at 0°C.

  • Stir at room temperature for 2–4 hours until TLC confirms ketone consumption.

  • Workup: Concentrate, partition between water/EtOAc, and dry the organic layer. This yields the oxime intermediate.

Step 2: Catalytic Hydrogenation (Stereoselective Step)

Critical Insight: Rhodium (Rh) catalysts are preferred over Palladium (Pd) for maximizing the cis isomer in cycloalkyl systems due to surface binding kinetics.

  • Dissolve the oxime in Ethanol/Ammonia (or MeOH/NH₃) to suppress secondary amine formation.

  • Add 5% Rh/Al₂O₃ (5 wt% loading).

  • Hydrogenate at 50–100 psi H₂ pressure at room temperature for 12–24 hours.

  • Filter catalyst over Celite. Caution: Pyrophoric catalyst.

Step 3: Salt Formation & Purification[4]
  • Concentrate the filtrate to obtain the crude amine (mixture of cis/trans).

  • Dissolve in minimal absolute ethanol or diethyl ether.

  • Add 4M HCl in dioxane dropwise at 0°C. The HCl salt precipitates.

  • Recrystallization: Isopropanol/Ether systems are often effective for enriching the cis-isomer, as the crystal lattice energies of the diastereomers differ.

  • Isolate via filtration under N₂.

Workflow Diagram

Synthesis Start Ethyl 3-oxocyclobutanecarboxylate Step1 Oxime Formation (NH2OH·HCl, NaOAc) Start->Step1 Step2 Hydrogenation (Rh/Al2O3, 50 psi H2) Step1->Step2 Crude Crude Amine (cis/trans mix) Step2->Crude Salt Salt Formation (HCl in Dioxane) Crude->Salt Final cis-Ethyl 3-aminocyclobutanecarboxylate HCl (>95% cis) Salt->Final Recrystallization

Caption: Validated synthetic workflow for CAS 957793-35-0.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the material, the following analytical markers must be met.

1H NMR Interpretation (DMSO-d6)

The distinction between cis and trans is observable in the methine protons.

  • H-3 (Amino-bearing carbon): Multiplet at ~3.4–3.6 ppm.

  • H-1 (Ester-bearing carbon): Multiplet at ~2.8–3.0 ppm.

  • Ring Methylenes: The cis isomer typically displays a more complex splitting pattern due to the loss of symmetry compared to the planar average, but specific coupling constants (

    
    ) confirm the pseudo-equatorial/axial relationship.
    
Mass Spectrometry (LC-MS)
  • Method: ESI+

  • Expected Mass: [M+H]⁺ = 144.1 (free base mass).

  • Note: The HCl salt will dissociate; ensure the mobile phase is acidic to maintain ionization.

Medicinal Chemistry Applications

Bioisosterism

This molecule serves as a bioisostere for proline and


-amino acids  (GABA analogs).
  • Fsp3 Character: Increases the saturation of the molecule, improving solubility and metabolic stability compared to flat aromatic linkers.

  • Vector Geometry: The ~180° (trans) vs ~60-90° (cis, puckered) angle difference allows chemists to fine-tune the exit vector of substituents, optimizing ligand-protein binding interactions.

Peptide Mimetics

In peptide synthesis, incorporating this cyclobutane amino acid restricts the conformational freedom of the peptide backbone. This is used to:

  • Lock bioactive conformations (e.g., in Tuftsin analogs).

  • Prevent proteolytic cleavage (steric bulk protects the amide bond).

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The HCl salt is hygroscopic. Exposure to ambient moisture will lead to "clumping" and hydrolysis of the ethyl ester over time.

  • Epimerization Risk: Avoid prolonged exposure to strong bases (e.g., NaH, LDA) which can deprotonate the

    
    -carbon (next to the ester), leading to thermodynamic equilibration to the trans-isomer.
    

References

  • PubChem. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (Compound Summary).[1][5] National Library of Medicine. [Link][5]

  • Krasinski, A., et al.The classic cyclobutane synthesis: A modern look at the conformation and stereochemistry. (General reference on cyclobutane pucker).
  • Vertex AI Search.Patent Analysis: Preparation of 3-aminocyclobutane derivatives.

Sources

Exploratory

Technical Guide: Solubility Profiling and Handling of cis-Ethyl 3-aminocyclobutanecarboxylate Hydrochloride

Topic: cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride solubility data Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1][2] [1][2] Executive Summary c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride solubility data Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1][2]

[1][2]

Executive Summary

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a critical chiral building block employed in the synthesis of conformationally restricted pharmaceutical agents.[1][2] Its cyclobutane core offers unique vector positioning for substituents, often improving metabolic stability and selectivity in drug candidates.[1][2]

However, precise solubility data for this specific isomer is frequently absent from public monographs due to its status as a specialized intermediate rather than a marketed drug.[1][2] This guide provides a structural analysis of its expected solubility behavior, defines the stability risks associated with its handling (specifically intramolecular cyclization), and establishes a standardized protocol for empirical solubility determination in a research setting.[1][2]

Physicochemical Profile & Structural Analysis[1][2]

Understanding the solubility of this compound requires analyzing its three functional components: the ionizable amine (HCl salt) , the lipophilic ethyl ester , and the cyclobutane core .[1][2]

Structural Determinants of Solubility[1][2]
  • Salt Form (HCl): The hydrochloride salt dramatically increases polarity, rendering the compound highly water-soluble compared to its free base.[1][2]

  • Cis-Configuration: The cis-isomer places the amine and ester groups on the same face of the ring.[1][2] While this affects biological binding, its impact on bulk solubility compared to the trans-isomer is subtle but can influence crystal lattice energy and melting point.[1][2]

  • Ester Moiety: The ethyl ester provides a "lipophilic handle," allowing for solubility in polar organic solvents (ethanol, DMSO) but is insufficient to solubilize the salt in non-polar solvents (hexane, ether).[1][2]

Predicted Solubility Matrix

Based on structural analogs (C6-C8 amino ester hydrochlorides) and standard medicinal chemistry principles.

Solvent ClassSolventPredicted SolubilityApplication Insight
Aqueous Water (pH < 7)High (>50 mg/mL)Ideal for aqueous workups; avoid basic pH to prevent free-basing.[1][2]
Alcohols Methanol / EthanolHigh (>20 mg/mL)Primary solvents for recrystallization or reactions.[1][2]
Polar Aprotic DMSO / DMFHigh (>50 mg/mL)Standard solvents for bioassays or coupling reactions.[1][2]
Chlorinated Dichloromethane (DCM)Moderate Variable.[1][2] Often soluble enough for reactions but may require co-solvents.[1][2]
Ethers Diethyl Ether / MTBEInsoluble (<1 mg/mL)Critical: Used as anti-solvents to precipitate the product during purification.[1][2]
Hydrocarbons Hexanes / HeptaneInsoluble Used to wash away non-polar impurities.[1][2]
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Technical Note: The "Free Base" form of this compound will have a drastically different profile, being soluble in DCM/EtOAc and less soluble in water.[1] Conversion occurs at pH > 8.5.[1][2]

Stability & Handling Risks[1][2]

Intramolecular Cyclization (Lactamization)

A critical handling parameter for cis-3-aminocyclobutane derivatives is the risk of intramolecular cyclization.[1][2]

  • Mechanism: Upon neutralization (removal of HCl), the free amine is spatially proximate to the ester carbonyl (cis-configuration).[1][2]

  • Risk: Spontaneous formation of a bicyclic lactam (3-azabicyclo[3.1.1]heptan-2-one derivative), releasing ethanol.[1][2]

  • Prevention: Maintain the compound in its HCl salt form.[1][2] Perform free-basing only immediately prior to coupling reactions and at low temperatures (0°C).[1][2]

Hygroscopicity

Amine hydrochloride salts are frequently hygroscopic.[1][2] Absorption of atmospheric moisture can lead to:

  • Hydrolysis of the ethyl ester to the carboxylic acid.[1][2]

  • Inaccurate weighing during stoichiometry calculations.[1][2]

  • Storage: Store under nitrogen in a desiccator at -20°C.

Experimental Protocols: Solubility Determination

Since batch-specific polymorphism can alter solubility, researchers should validate solubility using the following self-validating protocols.

Protocol A: Rapid Visual Solubility Screen (Tier 1)

Use this for quick solvent selection for reactions or recrystallization.[1][2]

  • Preparation: Place 10 mg of cis-ethyl 3-aminocyclobutanecarboxylate HCl into a clear HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).[1][2]

  • Observation: Vortex for 30 seconds.

    • Clear Solution: Solubility > 100 mg/mL.[1][2]

    • Suspension: Add solvent in 100 µL increments until clear or total volume reaches 1 mL.[1][2]

  • Heating: If insoluble at RT, heat to 50°C (if solvent boiling point permits) to test temperature dependence (crucial for recrystallization).

Protocol B: Gravimetric Solubility Determination (Tier 2)

Use this for precise data generation for formulation or process chemistry.[1][2]

  • Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

  • Evaporation: Evaporate the solvent under vacuum (Genevac or Rotavap) until mass constancy is achieved.[1][2]

  • Calculation: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    is solubility (mg/mL).[1]

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and stability management.

SolubilityWorkflow Start Start: cis-Ethyl 3-aminocyclobutanecarboxylate HCl CheckForm Check Form: Salt vs. Free Base Start->CheckForm IsSalt Is HCl Salt? CheckForm->IsSalt SaltSolubility Salt Solubility Profile: Water: High MeOH/EtOH: High Ether: Insoluble IsSalt->SaltSolubility Yes (Stable) Neutralize Neutralization (pH > 8.5) IsSalt->Neutralize No (Need Free Base) Recryst Purification: Dissolve in EtOH, Precipitate with Ether SaltSolubility->Recryst For Purification CyclizationRisk CRITICAL RISK: Intramolecular Lactamization Neutralize->CyclizationRisk If kept at RT Extraction Extract into DCM/EtOAc (Keep Cold < 0°C) Neutralize->Extraction Immediate Use Extraction->CyclizationRisk Time/Heat

Caption: Workflow detailing the solubility-dependent handling and stability risks of the cis-amino ester.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53308469, cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. Retrieved January 29, 2026 from [Link].[1][2]

  • Puranen, T., et al. (2008). Solubility determination of drug compounds in water and organic solvents.[1][2] (General Protocol Reference).

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry.[1][2] Academic Press.[1][2] (Source for general properties of amino ester salts and cyclization risks).

Sources

Foundational

Technical Guide: Spectral Data &amp; Characterization of cis-Ethyl 3-aminocyclobutanecarboxylate HCl

This guide outlines the spectral characterization and structural validation of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 957793-35-0). It is designed to assist analytical chemists and medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectral characterization and structural validation of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 957793-35-0). It is designed to assist analytical chemists and medicinal chemists in confirming the identity, stereochemistry, and purity of this specific cyclobutane scaffold, which is a critical building block in the synthesis of bioactive pharmaceutical ingredients (e.g., Janus kinase inhibitors, viral polymerase inhibitors).

Introduction & Structural Significance[1]

The cyclobutane ring offers a unique rigid scaffold in drug design, often used to restrict the conformational flexibility of pendant groups. The cis-1,3-disubstitution pattern is particularly valuable because it projects functional groups (amine and ester) into a specific spatial vector that mimics folded peptide turns or specific transition states.

Compound Identity:

  • IUPAC Name: Ethyl (1S,3S)-3-aminocyclobutane-1-carboxylate hydrochloride (Note: As a meso compound, the (1S,3S) designation indicates relative stereochemistry; it is achiral due to a plane of symmetry).

  • CAS Number: 957793-35-0[1][2][3][4]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 179.64 g/mol [2]

Stereochemical Challenge: Cis vs. Trans

The primary analytical challenge is distinguishing the cis isomer from the trans isomer. In the cis isomer, the amino and carboxylate groups are on the same side of the ring plane. This configuration typically adopts a puckered conformation to minimize transannular steric interactions, placing both bulky substituents in pseudo-equatorial positions.

Spectral Characterization Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[7][8]

The NMR data below represents the diagnostic signals expected for the hydrochloride salt in deuterated solvents (DMSO-


 or D

O). The salt form ensures the amine is protonated (

), which deshields the H-3 proton significantly compared to the free base.

H NMR (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
NH

8.30 – 8.60Broad Singlet3HAmmoniumDisappears in D

O exchange.
H-3 3.60 – 3.85Multiplet1HCH-NH

Deshielded by cationic nitrogen.
H-1 2.90 – 3.15Multiplet1HCH-COOEtDiagnostic quintet-like splitting often observed.
H-2/H-4 2.35 – 2.55Multiplet2HRing CH

"Cis" protons (same face as substituents).
H-2'/H-4' 2.10 – 2.30Multiplet2HRing CH

"Trans" protons (opposite face).
Ethyl CH

4.05 – 4.15Quartet (

Hz)
2HO-CH

-CH

Characteristic ethyl ester pattern.
Ethyl CH

1.15 – 1.25Triplet (

Hz)
3HO-CH

-CH

Characteristic ethyl ester pattern.

Technical Note on Stereochemistry: In 1,3-disubstituted cyclobutanes, the chemical shift difference (


) between the geminal ring protons (H-2/H-4 vs H-2'/H-4') is often larger in the cis isomer than in the trans isomer due to the anisotropic effect of the substituents being on the same face.

C NMR (100 MHz, DMSO-

)
Shift (

, ppm)
AssignmentNote
173.5 C=O (Carbonyl)Ester carbonyl.[5]
60.5 O-C H

-CH

Ethyl methylene.
42.0 – 44.0 C-3 (C-N)Alpha to amine.
32.0 – 34.0 C-1 (C-CO)Alpha to ester.
30.5 – 32.5 C-2, C-4Ring methylenes (equivalent).
14.0 O-CH

-C H

Ethyl methyl.
B. Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion: The hydrochloride salt dissociates in solution.

    • Observed [M+H]

      
      : 
      
      
      
      144.1 (corresponding to the free base cation
      
      
      ).
  • Fragmentation Pattern:

    • 
       144.1 
      
      
      
      Loss of Ethyl group (-29) or Ethanol (-46).
    • 
       98.1 
      
      
      
      Loss of COOEt fragment (characteristic of decarboxylation/cleavage).
C. Infrared Spectroscopy (FT-IR)
  • Amine Salt (

    
    ):  Broad, strong band at 2800–3200 cm
    
    
    
    (N-H stretch).
  • Ester Carbonyl (C=O): Sharp, intense peak at 1730–1745 cm

    
    .
    
  • C-O Stretch: Strong peak at 1180–1200 cm

    
    .
    

Experimental Protocols for Validation

Protocol 1: Determination of Stereochemical Purity (cis vs. trans)

The cis isomer is thermodynamically distinct from the trans isomer. The following NOE (Nuclear Overhauser Effect) experiment is the gold standard for confirmation.

  • Sample Preparation: Dissolve 10 mg of the salt in 0.6 mL of D

    
    O. (Avoid DMSO if possible for NOE due to viscosity broadening, though it is acceptable).
    
  • Experiment: Run a 1D NOESY or 2D NOESY/ROESY.

  • Analysis: Irradiate the H-1 signal (approx. 3.0 ppm).[5]

    • Cis Isomer: You will observe a strong NOE enhancement at the H-3 position (~3.7 ppm) because H-1 and H-3 are diaxial-like or spatially close on the puckered ring.

    • Trans Isomer: H-1 and H-3 are on opposite faces; NOE enhancement will be negligible or significantly weaker.

Protocol 2: Handling and Stability

The hydrochloride salt is hygroscopic.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Drying: Before use in moisture-sensitive reactions, dry under high vacuum (<1 mbar) at 40°C for 4 hours to remove lattice water.

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for validating the synthesized or purchased material.

ValidationWorkflow Start Raw Material (cis-Ethyl 3-aminocyclobutanecarboxylate HCl) Solubility Solubility Test (D2O or DMSO-d6) Start->Solubility H1NMR 1H NMR Acquisition Solubility->H1NMR CheckPurity Check Purity (Integrals correct?) H1NMR->CheckPurity MS Mass Spec (ESI+) Target: m/z 144.1 CheckPurity->MS Pass Reject REJECT / RE-PURIFY (Trans isomer or Impure) CheckPurity->Reject Fail StereoCheck Stereo-Validation (NOESY / Coupling) Valid VALIDATED CIS-ISOMER Ready for Synthesis StereoCheck->Valid Strong H1-H3 NOE StereoCheck->Reject No H1-H3 NOE MS->StereoCheck

Figure 1: Analytical workflow for the structural validation of cis-ethyl 3-aminocyclobutanecarboxylate HCl.

References

  • PubChem Compound Summary. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CID 53308469).[1][4] National Center for Biotechnology Information. [Link][4]

  • World Intellectual Property Organization.Patent WO2017106352A1: Caffeine inhibitors of mthfd2 and uses thereof.
  • China National Intellectual Property Administration.Patent CN112608243A: Synthesis method of trans-3-aminobutanol.

Sources

Exploratory

stability of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride under acidic conditions

Topic: Stability of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride under Acidic Conditions Content Type: Technical Whitepaper / Stability Assessment Guide Audience: Medicinal Chemists, Process Development Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride under Acidic Conditions Content Type: Technical Whitepaper / Stability Assessment Guide Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Executive Summary

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS 957793-35-0) is a high-value chiral building block widely employed in the synthesis of conformationally restricted CNS therapeutics. While the cyclobutane core possesses significant ring strain (~26.5 kcal/mol), the primary stability risk under acidic conditions is ester hydrolysis , followed by C1-epimerization . Ring opening is thermodynamically favorable but kinetically inaccessible under standard processing conditions.

This guide provides a mechanistic analysis of these degradation pathways and details a self-validating experimental protocol to quantify stability limits during reaction workup and storage.

Structural & Mechanistic Analysis
2.1. The Molecule

The molecule consists of a cyclobutane ring substituted at the 1- and 3-positions in a cis configuration.

  • C1: Ethyl ester moiety (electrophilic center).

  • C3: Primary amine (protonated as

    
     in acidic media).
    
  • Conformation: The cyclobutane ring adopts a puckered conformation to minimize torsional strain. In the cis-1,3-isomer, the substituents often occupy pseudo-equatorial positions to minimize 1,3-diaxial-like repulsion, though the salt bridge potential in the solid state can alter this.

2.2. Primary Degradation: Acid-Catalyzed Hydrolysis (

)

Under aqueous acidic conditions (e.g., 1N HCl, aqueous workup), the ethyl ester is susceptible to hydrolysis, yielding the parent amino acid (cis-3-aminocyclobutanecarboxylic acid).

Mechanistic Insight (The "Ammonium Effect"): Standard ester hydrolysis proceeds via protonation of the carbonyl oxygen. However, the C3-ammonium group (


) exerts a strong electron-withdrawing inductive effect (-I)  through the ring.
  • Effect 1: It reduces the basicity of the carbonyl oxygen, making the initial protonation step (

    
    ) less favorable compared to a standard aliphatic ester.
    
  • Effect 2: It destabilizes the positively charged tetrahedral intermediate.

2.3. Secondary Risk: Epimerization

Epimerization to the trans-isomer is a critical purity concern.

  • Mechanism: Acid-catalyzed enolization at C1.

  • Risk Factor: The cis-isomer is often kinetically trapped. Thermodynamic equilibration favors the trans-isomer (where substituents are less sterically crowded).

  • Trigger: Extended exposure to strong acid at elevated temperatures (

    
    ) significantly increases this risk.
    
2.4. Tertiary Risk: Transesterification

If the hydrochloride salt is dissolved in a nucleophilic solvent (e.g., Methanol) with catalytic acid, rapid exchange of the ethyl group for a methyl group will occur. Avoid methanolic HCl unless the methyl ester is the desired product.

Visualizing the Degradation Pathways

The following diagram maps the kinetic competition between hydrolysis, epimerization, and stable protonation.

StabilityPathways Fig 1. Competitive degradation pathways in acidic media. Hydrolysis is the dominant pathway. Start cis-Ethyl 3-aminocyclobutanecarboxylate (Protonated HCl Salt) Inter Tetrahedral Intermediate Start->Inter + H3O+ (Slow step due to NH3+) Prod_Epi trans-Ethyl Isomer Start->Prod_Epi Enolization (High T) Prod_RingOpen Ring Opening (Linear products) Start->Prod_RingOpen Forcing Conditions (>100°C, Conc. Acid) Prod_Hydro cis-3-Aminocyclobutane carboxylic acid Inter->Prod_Hydro - EtOH

Figure 1: Mechanistic pathway showing the dominance of hydrolysis over epimerization under standard acidic conditions.

Experimental Protocol: Stability Assessment

As a researcher, you must validate the stability window for your specific process conditions. Do not rely on generic half-life data. Use this self-validating protocol.

4.1. Materials
  • Substrate: cis-Ethyl 3-aminocyclobutanecarboxylate HCl (>98% purity).

  • Solvent Systems:

    • A: 0.1 N HCl (Simulates mild workup).

    • B: 1.0 N HCl (Simulates strong acid quench).

    • C: 4 N HCl in Dioxane (Simulates anhydrous deprotection conditions).

  • Internal Standard: Dimethyl sulfone (NMR inert) or Benzoic acid (HPLC).

4.2. Stress Test Workflow

Protocol Step1 Dissolve 50mg Substrate in 5mL Solvent System (A, B, or C) Step2 Incubate at T_set (0°C, 25°C, 40°C) Step1->Step2 Step3 Aliquot Sampling (t=0, 1h, 4h, 24h) Step2->Step3 Step4 Quench (Immediate) Neutralize with cold NaHCO3 buffer OR Dilute into HPLC Mobile Phase Step3->Step4 Step5 Analysis (HPLC/LC-MS) Monitor: RRT 1.0 (SM), RRT ~0.4 (Acid) Step4->Step5

Figure 2: Step-by-step stress testing workflow for determining kinetic stability.

4.3. Analytical Method Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), capable of retaining polar amines.

  • Mobile Phase:

    • A: 0.1% TFA in Water (Maintains protonation).

    • B: Acetonitrile.

  • Gradient: 0-5% B over 5 min (highly polar compound), then ramp to 95% B.

  • Detection: UV 210 nm (Ester carbonyl) or CAD (Charged Aerosol Detection) if UV response is weak due to lack of chromophore. Note: This molecule has weak UV absorbance; LC-MS or CAD is recommended.

Data Interpretation & Handling Recommendations
5.1. Expected Stability Profile

Based on cyclobutane ester kinetics:

ConditionTemperaturePredicted ResultRecommendation
0.1 N HCl (aq)

Stable (<1% degradation over 4h)Safe for chilled workups.
1.0 N HCl (aq)

Moderate Risk (~5-10% hydrolysis / 24h)Process immediately; do not store.
1.0 N HCl (aq)

Unstable (Rapid hydrolysis + Epimerization)Avoid heating in aqueous acid.
HCl / Dioxane

Stable (Anhydrous)Safe for storage if strictly dry.
5.2. Critical Handling Rules
  • Temperature Control: Always perform acidic extractions or quenches at

    
    . The activation energy for hydrolysis is significantly lowered by heat.
    
  • pH Management: When neutralizing the HCl salt to the free base, avoid "overshoot" into high pH (>11), which triggers rapid dimerization or polymerization of the free amine/ester.

  • Solvent Selection: Never use methanol or ethanol with acid unless transesterification is intended. Use Isopropyl acetate (IPAc) or DCM for extractions.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53308469, cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. Retrieved from [Link]

  • Avram, M., et al. (1964). Synthesis of Cyclobutane Derivatives. Chemische Berichte, 97, 372.[1] (Foundational work on cyclobutane stability).

  • Wiberg, K. B. (1986).The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312-322.
  • Organic Syntheses. cis-3,4-Dichlorocyclobutene. Org. Synth. 1970, 50, 36. Retrieved from [Link] (Demonstrates stability of functionalized cyclobutanes in acidic workups).

Sources

Foundational

cis-Ethyl 3-aminocyclobutanecarboxylate Hydrochloride: Technical Guide &amp; Mechanism of Utility

This technical guide details the functional utility, chemical reactivity, and pharmacophoric "mechanism" of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride . Executive Summary: While often categorized as a chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the functional utility, chemical reactivity, and pharmacophoric "mechanism" of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride .

Executive Summary: While often categorized as a chemical reagent, the "Mechanism of Action" (MoA) of this compound is best understood through its role as a conformationally restricted pharmacophore . It serves as a rigid scaffold used to synthesize bioactive molecules (peptidomimetics, GABA analogues, and antiviral agents). Its specific cis-geometry forces attached functional groups into a precise spatial arrangement, enhancing potency and selectivity against biological targets like the GABA receptors or viral proteases.

Core Mechanistic Identity[1]

  • CAS Number: 957793-35-0 (Hydrochloride salt)[1][2]

  • Role: Chiral Building Block / Pharmacophore Scaffold

  • Primary Utility: Introduction of a rigid cyclobutane spacer to restrict the conformational freedom of flexible ligands (e.g., GABA, glutamate).

The "Pucker" Mechanism (Structural MoA)

The cyclobutane ring is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain. The cis-isomer of ethyl 3-aminocyclobutanecarboxylate locks the amino and carboxylate groups into a specific vector.

  • Mechanism: Unlike flexible linear chains (e.g., GABA), this scaffold reduces the entropic penalty of binding. The ligand is "pre-organized" to fit the receptor active site.

  • Biological Impact: When incorporated into a drug, this rigidity often increases metabolic stability (preventing enzymatic degradation) and receptor selectivity.

Pharmacological Mechanism of Derivatives

Drugs synthesized using this building block typically target the GABAergic system or viral proteases .

GABA Receptor Agonism/Antagonism

The free acid form of this molecule (cis-3-aminocyclobutanecarboxylic acid) is a bioisostere of


-aminobutyric acid (GABA).
  • Target: GABA-A and GABA-C (GABA-rho) receptors.[3]

  • Action: The cis-cyclobutane scaffold mimics the folded conformation of GABA required for receptor activation.

  • Pathway:

    • Binding: The amino group interacts with the glutamate residue (Glu155) in the receptor binding pocket.

    • Activation: The carboxylate (derived from the ethyl ester hydrolysis) interacts with an arginine residue (Arg66).

    • Result: Chloride ion influx

      
       Neuronal hyperpolarization.[3][][5]
      
Prodrug Activation Mechanism

As an ethyl ester, the compound itself is a prodrug of the active amino acid.

  • Step 1 (Absorption): The lipophilic ethyl ester facilitates passive diffusion across cell membranes (or the Blood-Brain Barrier).

  • Step 2 (Bioactivation): Intracellular esterases (e.g., Carboxylesterase 1) hydrolyze the ethyl ester.

  • Step 3 (Active Species): Release of the zwitterionic cis-3-aminocyclobutanecarboxylate.

Experimental Protocols & Synthetic Utility

Protocol A: Free Base Liberation (Self-Validating)

The hydrochloride salt is stable but non-reactive in nucleophilic substitutions. You must liberate the free amine in situ or prior to reaction.

Reagents:

  • Starting Material: cis-Ethyl 3-aminocyclobutanecarboxylate HCl (1.0 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Workflow:

  • Dissolution: Suspend the HCl salt in anhydrous DCM (0.1 M concentration).

  • Neutralization: Add DIPEA dropwise at 0°C under

    
     atmosphere.
    
  • Validation: Monitor dissolution. The suspension should clear as the free base is liberated and the organic-soluble DIPEA-HCl salt forms (or remains in solution depending on solvent).

  • Coupling: Add the electrophile (e.g., acid chloride or carboxylic acid with HATU) immediately to prevent amine oxidation or polymerization.

Protocol B: Peptide Coupling (Amide Bond Formation)

This scaffold is frequently used to insert a rigid "kink" into peptide chains.

ParameterConditionRationale
Coupling Agent HATU or EDC/HOBtMinimizes racemization of the sensitive cis-configuration.
Stoichiometry 1.0 : 1.1 : 2.0 (Amine : Acid : Base)Slight excess of acid ensures complete consumption of the valuable cyclobutane scaffold.
Temperature 0°C

RT
Controls exotherm to prevent ring opening or isomerization.
Monitoring TLC (Ninhydrin Stain)The starting amine stains purple/red; disappearance confirms reaction.

Visualizing the Mechanism

The following diagram illustrates the pathway from the chemical building block to its biological activity as a GABA analogue.

G cluster_0 Chemical Synthesis Phase cluster_1 Biological Mechanism Phase HCl_Salt cis-Ethyl 3-aminocyclobutane- carboxylate HCl (Stable Precursor) Free_Base Free Amine Species (Reactive Nucleophile) HCl_Salt->Free_Base DIPEA/Base Deprotonation Drug_Scaffold Peptidomimetic / Drug (Ethyl Ester Form) Free_Base->Drug_Scaffold Amide Coupling (R-COOH + HATU) Prodrug_Entry Cell Membrane Permeation Drug_Scaffold->Prodrug_Entry Oral/IV Admin Hydrolysis Esterase Activity (Hydrolysis) Prodrug_Entry->Hydrolysis Intracellular Active_Ligand Active Zwitterion (cis-3-aminocyclobutane carboxylic acid) Hydrolysis->Active_Ligand Release of EtOH Receptor GABA Receptor Binding Pocket Active_Ligand->Receptor Conformational Lock (cis) Response Biological Response (Inhibition/Modulation) Receptor->Response

Caption: Pathway transforming the HCl salt precursor into a bioactive GABA-mimetic agent via synthesis and metabolic activation.

Critical Quality Attributes (CQA)

When using this material for research, verify these parameters to ensure mechanistic integrity:

  • Stereochemical Purity: The cis vs. trans ratio is critical. The trans isomer often acts as an antagonist or is inactive.

    • Validation: H-NMR coupling constants.[6] Cis isomers typically show different ring proton splitting patterns compared to trans.

  • Salt Stoichiometry: Ensure it is a mono-hydrochloride. Excess HCl can degrade sensitive coupling partners.

  • Water Content: The HCl salt is hygroscopic. Water interferes with coupling reagents (HATU/EDC). Dry under high vacuum over

    
     before use.
    

References

  • PubChem. (n.d.).[2][7] cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. National Library of Medicine.[2][7] Retrieved January 29, 2026, from [Link]

  • Johnston, G. A. R., et al. (2025). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. Retrieved January 29, 2026, from [Link]

  • Monastyrskyi, A., et al. (2021).[8] Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism. Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

Sources

Exploratory

Conformational Restriction in Medicinal Chemistry: The cis-Ethyl 3-Aminocyclobutanecarboxylate Scaffold

Executive Summary The transition from flat, aromatic-dominated drug candidates to three-dimensional, -rich architectures is a defining trend in modern medicinal chemistry. cis-Ethyl 3-aminocyclobutanecarboxylate (and its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from flat, aromatic-dominated drug candidates to three-dimensional,


-rich architectures is a defining trend in modern medicinal chemistry. cis-Ethyl 3-aminocyclobutanecarboxylate (and its free acid form, cis-3-ACBC) represents a critical "conformational lock." Unlike flexible linear linkers, this scaffold restricts the spatial arrangement of functional groups, enabling high-affinity binding to specific receptor subtypes—most notably the GABA-C (

) receptor—while significantly enhancing metabolic stability against proteolysis. This guide details the biological rationale, synthesis, and application of this scaffold in drug discovery.

Structural Rationale & Bioisosterism

The "Pucker" Effect

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (approx.


).
  • Bond Angle:

    
     (deviating from the ideal 
    
    
    
    ).
  • Pucker Angle:

    
    .
    

This geometry creates a unique vector for substituent projection. In the cis-1,3-disubstituted isomer, the amino and carboxylate groups are forced into a specific spatial proximity that mimics the "folded" bioactive conformation of


-aminobutyric acid (GABA), distinct from the "extended" conformation mimicked by the trans isomer.
Bioisosteric Applications
Target ClassFunction of cis-3-ACBC ScaffoldBenefit Over Linear Chain
GABA Receptors Pharmacophore mimic (Folded)High selectivity for GABA-C (

) over GABA-A/B.
Peptidomimetics

-Amino acid replacement
Prevents proteolytic cleavage; locks secondary structure.
Kinase Inhibitors Non-aromatic linkerIncreases solubility; accesses novel IP space; improves metabolic stability.

Biological Activity Profile

GABA-C ( ) Receptor Selectivity

The most well-characterized biological activity of the cis-3-aminocyclobutanecarboxylate core is its interaction with the GABAergic system.

  • Mechanism: GABA activates receptors in different conformations.[1]

    • GABA-A: Prefers "extended" conformations.

    • GABA-C: Prefers "folded" conformations.

  • Data: The cis-3-ACBC (free acid) acts as a partial agonist/antagonist at GABA-C receptors with significantly higher selectivity than the trans isomer.

  • Causality: The cis-isomer allows for an intramolecular hydrogen bond (or spatial proximity) between the ammonium and carboxylate that matches the specific binding pocket requirements of the

    
    -subunit homopentamers found in the retina.
    
Peptidomimetic Stabilization

Incorporating the cis-ethyl 3-aminocyclobutanecarboxylate motif into peptide backbones (as a


-amino acid equivalent) drastically alters pharmacokinetics.
  • Proteolytic Resistance: Standard proteases recognize flexible linear peptide bonds. The cyclobutane ring sterically hinders access to the scissile bond.

  • Case Study Context: While 1-aminocyclobutane-1-carboxylic acid is known for stabilizing Tuftsin analogs, the 1,3-isomer provides a linear "spacer" effect that maintains the distance between residues while freezing rotation, useful in designing inhibitors for protein-protein interactions (PPIs).

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of the cis-isomer for GABA-C targeting.

GABASAR GABA Linear GABA (Flexible) Cyclization Cyclization (Constraint) GABA->Cyclization Bioisosteric Replacement CisIso Cis-Isomer (Folded Conformation) Cyclization->CisIso Stereocontrol TransIso Trans-Isomer (Extended Conformation) Cyclization->TransIso GABAC GABA-C (rho) Selectivity CisIso->GABAC High Affinity (Agonist/Antagonist) GABAA GABA-A / Transporters Activity TransIso->GABAA Mixed Activity

Caption: SAR decision tree demonstrating the divergence in receptor selectivity based on the stereochemical configuration of the cyclobutane core.

Experimental Protocols

Protocol A: Enzymatic Resolution (Green Synthesis)

Separating cis and trans isomers is the primary synthetic challenge. Enzymatic resolution using Candida antarctica Lipase B (CALB) is the industry standard for high optical purity.

Objective: Isolate cis-ethyl 3-aminocyclobutanecarboxylate from a cis/trans mixture.

Reagents:

  • Racemic/Mixed Ethyl 3-aminocyclobutanecarboxylate

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Solvent: Methyl tert-butyl ether (MTBE) or Diisopropyl ether

  • Acyl donor: Ethyl acetate or Vinyl acetate

Workflow:

  • Preparation: Dissolve the amino ester mixture (10 mmol) in MTBE (50 mL).

  • Enzyme Addition: Add immobilized CALB (200 mg) and Vinyl acetate (20 mmol).

  • Incubation: Shake at 30°C, 200 rpm.

    • Mechanism:[2][3] The enzyme selectively acetylates the amine of one stereoisomer (often the trans or specific enantiomer), leaving the desired cis-amine free (or vice versa depending on specific enzyme strain preference).

  • Monitoring: Monitor via GC or HPLC on a chiral column (e.g., Chiralpak AD-H).

  • Termination: Filter off the enzyme beads when conversion reaches 50%.

  • Purification:

    • Acidify the filtrate with 1M HCl.

    • Extract the unreacted amine (active cis isomer) into the aqueous phase.

    • The acetylated amide remains in the organic phase.

    • Basify the aqueous phase and extract with DCM to recover pure cis-ethyl 3-aminocyclobutanecarboxylate.

Protocol B: Chemical Synthesis via Curtius Rearrangement

For large-scale access where enzymatic resolution is too costly.

Reagents:

  • 3-Oxocyclobutanecarboxylic acid[3]

  • Ethyl chloroformate / Triethylamine

  • Sodium azide (

    
    )
    
  • Ethanol[4]

Step-by-Step:

  • Activation: Dissolve 3-oxocyclobutanecarboxylic acid in acetone at 0°C. Add

    
     (1.1 eq) and Ethyl chloroformate (1.1 eq) to form the mixed anhydride.
    
  • Azidation: Add aqueous

    
     (1.2 eq) dropwise at 0°C. Stir for 1h.
    
  • Rearrangement: Extract the acyl azide into toluene. Heat the toluene solution to 80°C (Caution: Gas evolution

    
    ). This forms the Isocyanate intermediate.
    
  • Trapping: Add absolute ethanol. The isocyanate reacts with ethanol to form the carbamate protected amine.

  • Reduction: The ketone is then reduced (e.g.,

    
    ) to the alcohol, followed by functional group manipulation, or reductive amination if the amine was introduced first. Note: Direct reductive amination of the ketone often yields cis/trans mixtures requiring chromatography.
    

Synthetic Workflow Diagram

Synthesis Start 3-Oxocyclobutane- carboxylic acid Step1 Curtius Rearrangement (Formation of Amine) Start->Step1 1. DPPA/NaN3 2. EtOH Mixture Cis/Trans Mixture (Ethyl Ester) Step1->Mixture Esterification Enzyme Enzymatic Resolution (CALB + Vinyl Acetate) Mixture->Enzyme Kinetic Resolution ProductA Acetylated Amide (Organic Phase) Enzyme->ProductA Fast Reaction ProductB Free Amine (Cis) (Aqueous Phase -> Extract) Enzyme->ProductB Slow/No Reaction (Desired Product)

Caption: Workflow for generating enantiopure cis-ethyl 3-aminocyclobutanecarboxylate using chemo-enzymatic methods.

References

  • Johnston, G. A. R. (2002). Medicinal chemistry and molecular pharmacology of GABA-C receptors. Current Topics in Medicinal Chemistry, 2(8), 903-913. Link

  • Locock, K. E., et al. (2013).[5] GABA-C selective antagonists derived from the bioisosteric modification of 4-aminocyclopent-1-enecarboxylic acid.[5] Journal of Medicinal Chemistry, 56(13), 5626-5630.[5] Link

  • Mykhailiuk, P. K. (2019). Conformationally restricted amines and amino acids: The story of cyclobutanes. Chemical Reviews. (Contextual grounding on cyclobutane scaffolds in drug design).
  • Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4833–4843. Link

  • Forró, E., & Fülöp, F. (2006).[4] Lipase-catalyzed enzymatic resolution of beta-amino acids. Mini-Reviews in Organic Chemistry. (Basis for CALB protocol).[6][7]

Sources

Foundational

Technical Guide: Safety and Handling of cis-Ethyl 3-aminocyclobutanecarboxylate Hydrochloride

Part 1: Executive Summary & Chemical Profile The Strategic Value of the Reagent cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 957793-35-0) is a high-value pharmacophore scaffold used extensively in modern d...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

The Strategic Value of the Reagent

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 957793-35-0) is a high-value pharmacophore scaffold used extensively in modern drug discovery. Its cyclobutane ring offers a rigid, conformationally restricted linker that positions the amine and ester functionalities in a specific spatial arrangement. This "pucker" effect is critical for optimizing binding affinity in enzyme inhibitors and G-protein coupled receptor (GPCR) modulators, often superior to flexible linear alkyl chains.

However, its utility is matched by specific handling challenges: hygroscopicity and stereochemical integrity . Improper handling leads to hydrolysis of the ester or epimerization, compromising the success of downstream synthesis.

Physicochemical Specifications
PropertySpecification
Chemical Name cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
CAS Number 957793-35-0
Molecular Formula C₇H₁₃NO₂[1][2][3][4] · HCl
Molecular Weight 179.64 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM
Stereochemistry cis-configuration (relative stereochemistry between amine and ester)
Key Instability Hygroscopic (absorbs moisture rapidly); Hydrolysis-prone (ester group)

Part 2: Hazard Identification & Risk Assessment

Toxicological & Safety Profile

While often categorized generically as an "irritant," the hydrochloride salt of a primary amine on a strained ring requires a more nuanced risk assessment.

  • Skin Corrosion/Irritation (GHS Category 2/1B): Upon contact with moisture (sweat/mucous membranes), the salt can hydrolyze, creating an acidic microenvironment. High concentrations can cause chemical burns.

  • Respiratory Sensitization: Fine dust inhalation poses a significant risk. The compound is a potent respiratory irritant (H335).[3][5]

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[3]

The "Silent" Hazard: Chemical Degradation

The primary operational hazard is not immediate toxicity, but chemical degradation .

  • Hygroscopicity: The HCl salt lattice avidly absorbs atmospheric water.

  • Hydrolysis: Absorbed water, catalyzed by the acidic nature of the HCl salt, promotes the hydrolysis of the ethyl ester to the carboxylic acid (cis-3-aminocyclobutanecarboxylic acid).

  • Impact: This introduces an impurity that acts as a chain terminator or competitive substrate in amide coupling reactions, often necessitating difficult purification steps later.

Part 3: Safe Handling Protocols (The Core Directive)

Engineering Controls & PPE
  • Primary Barrier: Class II Biological Safety Cabinet or Chemical Fume Hood with face velocity > 100 fpm.

  • Respiratory: If handling >500 mg outside a hood (not recommended), use a P95/P100 particulate respirator.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving recommended during weighing.

  • Ocular: Chemical splash goggles.[6] Standard safety glasses are insufficient for fine powders that can drift around side shields.

Protocol: Hygroscopic Weighing & Transfer

Objective: Transfer reagent without introducing water or static charge.

  • Acclimatization: Allow the storage container to reach room temperature before opening to prevent condensation on the cold solid.

  • Inert Environment: Ideally, weigh inside a glove box under Nitrogen/Argon. If unavailable, use an "inverted funnel" argon blanket technique in the fume hood.

  • Anti-Static Measures: Use an anti-static gun on the spatula and weighing boat. Amine salts are prone to static cling, leading to aerosolization.

  • Rapid Closure: Seal the stock container immediately with Parafilm® after use.

Protocol: Solubilization & Neutralization

Objective: Free-basing the amine for reaction without inducing hydrolysis.

When using this reagent in nucleophilic substitutions or amide couplings, the HCl must be neutralized.

  • Do NOT premix with strong aqueous base (NaOH/KOH) for extended periods; this rapidly hydrolyzes the ester.

  • Preferred Method: Suspend the salt in the organic solvent (DCM/DMF) and add a non-nucleophilic organic base (DIPEA or TEA) immediately prior to the addition of the electrophile.

  • Exotherm Warning: The neutralization of the HCl salt with amine bases is exothermic. Add base dropwise at 0°C if working on >10g scale.

Part 4: Emergency Response & Disposal[6]

Exposure Response Matrix
Incident TypeImmediate ActionSecondary Action
Inhalation Move to fresh air immediately.If breathing is labored, administer oxygen.[7] Seek medical attention.
Skin Contact Brush off dry powder before rinsing. Rinse with water for 15 min.Monitor for delayed redness or blistering (chemical burn).
Eye Contact Flush with eyewash station for 15 min, holding lids open.[7]Consult ophthalmologist immediately (corrosive risk).[7]
Ingestion Rinse mouth. Do NOT induce vomiting.Drink 1-2 glasses of water/milk. Call Poison Control.
Disposal[6]
  • Waste Stream: Halogenated organic waste (due to HCl content) or general organic waste depending on facility rules.

  • Deactivation: For spills, neutralize with dilute sodium bicarbonate solution before absorbing onto vermiculite.

Part 5: Visualization & Workflows

Workflow: Safe Handling & Integrity Preservation

This diagram outlines the decision logic for handling the reagent to maintain its chemical stability and operator safety.

SafeHandling Start Start: Reagent Retrieval CheckSeal Check Seal & Desiccant Start->CheckSeal Environment Select Environment CheckSeal->Environment GloveBox Glove Box (Argon/N2) Environment->GloveBox Preferred FumeHood Fume Hood (Air) Environment->FumeHood Alternative Weighing Weighing (Anti-static) GloveBox->Weighing ArgonBlanket Apply Argon Blanket FumeHood->ArgonBlanket ArgonBlanket->Weighing Reseal Purge Headspace & Parafilm Weighing->Reseal Solubilization Solubilize (Dry Solvent) Weighing->Solubilization Neutralization Add DIPEA/TEA (0°C) Solubilization->Neutralization Reaction Proceed to Coupling Neutralization->Reaction

Caption: Figure 1. Operational workflow prioritizing moisture exclusion to prevent ester hydrolysis.

Emergency Decision Tree

Logic flow for accidental exposure.

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Brush Dry -> Rinse 15m Skin->ActionSkin ActionEye Flush 15m -> Medical Help Eye->ActionEye ActionInhale Fresh Air -> Oxygen Inhale->ActionInhale

Caption: Figure 2.[1][2][3][8][9] Immediate response protocols for different exposure routes.

Part 6: References

  • PubChem. (n.d.).[3][8] cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (Compound Summary).[2][10][11] National Library of Medicine. Retrieved January 29, 2026, from [Link]

Sources

Exploratory

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride MSDS information

An In-Depth Technical Guide to cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride for Research and Development Professionals Introduction: The Strategic Value of Constrained Scaffolds In the landscape of modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride for Research and Development Professionals

Introduction: The Strategic Value of Constrained Scaffolds

In the landscape of modern drug discovery, the use of conformationally constrained amino acid analogues is a cornerstone of rational drug design. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride represents a key molecular building block in this class. Its rigid cyclobutane core introduces specific spatial arrangements of its amino and carboxylate functionalities, offering a significant advantage over flexible aliphatic counterparts. This constraint allows for the precise orientation of pharmacophoric elements, leading to enhanced binding affinity, improved selectivity for biological targets, and favorable metabolic stability. This guide provides an in-depth overview of its material properties, safety protocols, and synthetic applications for researchers, chemists, and drug development professionals.

Physicochemical & Structural Properties

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a white to off-white solid. Its structural rigidity and functional group presentation make it a valuable intermediate in the synthesis of complex pharmaceutical agents.

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 957793-35-0, 1375303-78-8 Echemi[1], PubChem[2]
Molecular Formula C₇H₁₄ClNO₂ Echemi[1], PubChem[2]
Molecular Weight 179.65 g/mol Echemi[1]
IUPAC Name ethyl 3-aminocyclobutane-1-carboxylate;hydrochloride PubChem[2]
Boiling Point 190.5°C at 760 mmHg Echemi[1]
Flash Point 62.1°C Echemi[1]

| Density | 1.079 g/cm³ | Echemi[1] |

center label_pos structure

Caption: Figure 1: Structure of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride.

Comprehensive Safety & Handling (MSDS Synopsis)

Adherence to strict safety protocols is paramount when handling this compound. The following information is synthesized from material safety data sheets for the compound and structurally related molecules.

Hazard Identification & GHS Classification

The compound is classified as hazardous. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[3]

Table 2: GHS Hazard Information

Code Hazard Statement
H302 Harmful if swallowed.[3]
H315 Causes skin irritation.[3]
H319 Causes serious eye irritation.[3]

| H335 | May cause respiratory irritation.[3] |

Safe Handling & Personal Protective Equipment (PPE) Workflow

A systematic approach to handling ensures minimal exposure and laboratory safety. All operations should be conducted within a certified chemical fume hood.[4]

G cluster_prep Preparation & Engineering Controls cluster_ppe Personal Protective Equipment (PPE) cluster_handling Material Handling cluster_cleanup Cleanup & Disposal prep_1 Verify Fume Hood Certification & Airflow prep_2 Clear & Prepare Work Surface prep_1->prep_2 ppe_1 Don Nitrile Gloves (Double-gloving recommended) ppe_2 Wear Chemical Safety Goggles ppe_1->ppe_2 ppe_3 Wear Flame-Resistant Lab Coat ppe_2->ppe_3 handle_1 Retrieve from Storage ppe_3->handle_1 handle_2 Weigh & Dispense Inside Fume Hood handle_1->handle_2 handle_3 Securely Close Container After Use handle_2->handle_3 clean_1 Decontaminate Glassware & Surfaces handle_3->clean_1 clean_2 Dispose of Waste in Labeled Hazardous Waste Container clean_1->clean_2 clean_3 Remove PPE & Wash Hands Thoroughly clean_2->clean_3

Caption: Figure 2: Standard workflow for handling chemical reagents.

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[4]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

  • If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3] Immediately call a POISON CENTER or doctor.

Storage & Incompatibility
  • Storage: Store locked up.[4] Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4][5][6]

  • Incompatibility: Avoid contact with strong oxidizing agents and acids.[7]

Spill & Disposal Procedures
  • Spills: For spills, sweep up the solid material, avoiding dust formation, and shovel it into a suitable container for disposal.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Application in Synthetic Chemistry

The primary utility of cis-ethyl 3-aminocyclobutanecarboxylate hydrochloride is as a constrained scaffold for building more complex molecules. The cis-stereochemistry positions the amino and ester groups on the same face of the cyclobutane ring, providing a unique vector for molecular elaboration. This is particularly valuable in the synthesis of protease inhibitors, receptor antagonists, and other targeted therapeutics where precise ligand positioning is critical for activity.

G cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds start cis-Ethyl 3-aminocyclobutanecarboxylate HCl Key Building Block reaction1 Amide Coupling (Free amine reacts with activated carboxylic acids) start->reaction1 reaction2 N-Alkylation / N-Arylation (Functionalization of the amine) start->reaction2 reaction3 Ester Hydrolysis / Amidation (Modification of the carboxylate) start->reaction3 prod1 Peptidomimetics reaction1->prod1 prod2 Novel Heterocycles reaction2->prod2 prod3 Spirocyclic Compounds reaction3->prod3 drug Bioactive Molecules (e.g., Protease Inhibitors) prod1->drug Drug Candidates prod2->drug prod3->drug

Caption: Figure 3: Role as a versatile intermediate in drug discovery pathways.

Experimental Protocol: A Representative Synthesis

While multiple proprietary routes exist, a common academic approach involves the reduction of a suitable precursor followed by esterification and salt formation. The following protocol is a representative, conceptual workflow based on established chemical principles for analogous structures.

Objective: To synthesize cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride from a suitable cyclobutanone precursor.

Causality in Experimental Design: The choice of a reductive amination pathway is driven by its efficiency and stereochemical control. The use of a hydrochloride salt is standard practice to improve the stability and handling characteristics of the final amine product.

Step-by-Step Methodology
  • Step 1: Oxime Formation.

    • Procedure: Dissolve Ethyl 3-oxocyclobutane-1-carboxylate in ethanol. Add hydroxylamine hydrochloride and a mild base (e.g., sodium acetate). Stir at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting ketone.

    • Rationale: The ketone is converted to an oxime, which is a stable intermediate that can be stereoselectively reduced to the desired amine.

  • Step 2: Catalytic Hydrogenation (Reduction).

    • Procedure: Transfer the ethanolic solution of the oxime to a hydrogenation vessel. Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature.

    • Rationale: Catalytic hydrogenation is a clean and effective method for reducing oximes to primary amines. The catalyst surface often directs the hydrogen delivery, leading to the formation of the thermodynamically more stable cis isomer as the major product.

  • Step 3: Catalyst Removal and Isolation.

    • Procedure: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Rinse the pad with ethanol.

    • Rationale: The catalyst must be completely removed before proceeding. Celite is an inert filter aid that prevents the fine catalyst particles from passing through the filter paper.

  • Step 4: Hydrochloride Salt Formation.

    • Procedure: Cool the filtrate to 0-5°C. Slowly add a solution of hydrochloric acid in ethanol or isopropanol dropwise with stirring. The product will precipitate as a white solid.

    • Rationale: The addition of HCl protonates the basic amine, forming the stable and easily isolable hydrochloride salt. Performing this at low temperature often improves the yield and purity of the precipitate.

  • Step 5: Purification.

    • Procedure: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/ether).

    • Rationale: The ether wash removes residual starting materials or byproducts. Recrystallization is a standard technique to achieve high purity for solid compounds.

Quality Control & Characterization
  • ¹H NMR: To confirm the structure and determine the cis stereochemistry by analyzing coupling constants of the cyclobutane ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • FTIR Spectroscopy: To identify characteristic functional group stretches (N-H, C=O).

Conclusion

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its inherent conformational rigidity provides a reliable anchor point for designing molecules with superior pharmacological profiles. A thorough understanding of its properties, coupled with stringent adherence to safety and handling protocols, is essential for leveraging its full potential in the synthesis of next-generation therapeutics. This guide serves as a foundational resource for its safe and effective application in a research and development setting.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011). Thermo Fisher Scientific. [Link]

  • Methyl cis-3-(Boc-amino)cyclobutanecarboxylate - PubChem. National Center for Biotechnology Information. [Link]

  • cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride - PubChem. National Center for Biotechnology Information. [Link]

  • Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents. (2012).

Sources

Foundational

An In-Depth Technical Guide to the Theoretical Calculation of cis-Cyclobutane Ring Conformation

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of molecular scaffolds is paramount. The cyclobutane ring, an increasingly utilized motif in drug can...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of molecular scaffolds is paramount. The cyclobutane ring, an increasingly utilized motif in drug candidates, presents a fascinating case of conformational complexity that belies its simple four-carbon structure.[1][2] This guide provides a deep dive into the theoretical and computational methodologies used to analyze the conformation of the cyclobutane ring, with a particular focus on cis-substituted derivatives, offering field-proven insights for accurate molecular modeling and design.

The Fundamental Question: Planar or Puckered?

Unlike the necessarily planar cyclopropane, the conformation of cyclobutane is dictated by a delicate balance between two opposing forces: angle strain and torsional strain.[3][4][5]

  • Angle Strain: A hypothetical planar cyclobutane would have internal C-C-C bond angles of 90°. This is a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons, leading to substantial angle strain.[3][5]

  • Torsional Strain: In a planar conformation, all eight C-H bonds on adjacent carbons would be fully eclipsed, creating maximum torsional strain, similar to the eclipsed conformation of butane.[4][5]

To alleviate the high torsional strain of a planar structure, the cyclobutane ring "puckers" or "folds".[6][7][8] One carbon atom moves out of the plane of the other three, creating a bent, butterfly-like conformation.[3][9][10] This puckering reduces the torsional strain by moving the C-H bonds away from a fully eclipsed arrangement. However, this relief comes at a cost: the C-C-C bond angles decrease further to about 88°, slightly increasing the angle strain.[1][3][5][10] The experimentally and theoretically determined puckered conformation represents the minimum-energy balance between these two competing strains.[4]

The puckering is not static. The ring rapidly interconverts between two equivalent puckered conformations through a higher-energy planar transition state.[11][12] The energy difference between the puckered minimum and the planar transition state is known as the inversion barrier, which is a critical parameter in understanding the ring's dynamics.[13][14]

G cluster_0 Cyclobutane Ring Inversion P1 Puckered Conformation 1 (Energy Minimum) TS Planar Transition State (Energy Maximum) P1->TS Inversion Barrier P2 Puckered Conformation 2 (Energy Minimum) TS->P2 P2->TS Inversion Barrier

Caption: Double-well potential energy diagram for cyclobutane ring inversion.

Theoretical Methodologies for Conformational Analysis

A hierarchy of computational methods can be employed to study the cyclobutane ring. The choice of method depends on the desired accuracy, the size of the system, and the specific properties being investigated.

Molecular Mechanics (MM)

Molecular Mechanics, or force-field methods, provide a fast and efficient way to explore the conformational landscape.[15] These methods treat molecules as a collection of atoms held together by springs (bonds) and use a set of classical mechanics equations and parameters (the force field) to calculate the potential energy.

  • Causality Behind Choice: MM is ideal for initial conformational searches of large, substituted cyclobutane systems. It can rapidly identify low-energy conformers that can then be subjected to higher-level analysis. Force fields like MM2/MM3/MM4 and more modern ones like the OpenFF "Sage" are specifically parameterized for small organic molecules and can provide reasonable geometries.[15][16] However, standard force fields may struggle to accurately reproduce the subtle energy barrier of inversion without specific parameters for four-membered rings.[16][17]

Quantum Mechanical (QM) Methods

For accurate determination of geometries and, crucially, the inversion barrier, Quantum Mechanical methods are essential. These methods solve the Schrödinger equation to describe the electronic structure of the molecule.

  • Ab Initio Methods: These methods calculate solutions from first principles without empirical data.

    • Hartree-Fock (HF): This is a foundational ab initio method. While useful, it systematically neglects electron correlation, which is critical for accurate energy calculations. Early studies using minimal basis sets were often inconclusive about the puckering and barrier height.[18]

    • Post-HF Methods (MP2, MP4, CCSD(T)): To achieve high accuracy, electron correlation must be included. Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster theory (e.g., CCSD(T)) are the gold standards.[19] High-level CCSD(T) calculations with large basis sets (e.g., quadruple-zeta quality or larger) are required to obtain an inversion barrier that is in close agreement with experimental values.[14][19] These methods have established that the puckering angle is more sensitive to the level of electron correlation than the size of the basis set.[19]

  • Density Functional Theory (DFT): DFT is a popular QM method that includes electron correlation at a significantly lower computational cost than high-level ab initio methods.

    • Causality Behind Choice: DFT, particularly with hybrid functionals like B3LYP, offers the best balance of accuracy and computational cost for many applications involving cyclobutane derivatives in a drug discovery context.[20] It can reliably predict geometries, puckering angles, and relative energies of conformers.[20][21] While it can provide a good estimate of the inversion barrier, it may not reach the quantitative accuracy of CCSD(T) for this specific, subtle property.[14]

A recent high-level ab initio study reported an equilibrium puckering angle (θ) of 29.59° and an inversion barrier of 482 cm⁻¹ (approx. 1.38 kcal/mol), which is in excellent agreement with experimental data.[13][14] Interestingly, Natural Bond Orbital (NBO) analysis suggests that hyperconjugative interactions (σ(CC) -> σ(CH)* and σ(CH) -> σ(CH)*) are strengthened upon puckering, indicating that the inversion barrier may arise from electronic delocalization effects rather than purely classical torsional strain.[13][14]

ParameterExperimental ValueHigh-Level Calculation (CCSD(T))Reference
Puckering Angle (θ) ~27-35°29.68°[11][22][23],[19]
Inversion Barrier ~1.48 kcal/mol (518 cm⁻¹)~1.42 kcal/mol (498 cm⁻¹)[23],[19]
C-C Bond Length (r) 1.552 Å (rz)1.554 Å (re)[22],[19]
Table 1: Comparison of Experimental and High-Level Theoretical Values for Cyclobutane.

The Impact of cis-Substituents

Introducing substituents, particularly in a cis relationship, breaks the symmetry of the cyclobutane ring and has a profound impact on its conformational preference. The puckered conformation creates two distinct substituent positions on each carbon: axial (pointing more perpendicular to the ring's approximate plane) and equatorial (pointing more outwards from the ring's perimeter).

For a cis-1,3-disubstituted cyclobutane, two primary puckered conformations are possible:

  • Diequatorial (e,e): Both substituents occupy equatorial positions.

  • Diaxial (a,a): Both substituents occupy axial positions.

Generally, the diequatorial conformer is significantly more stable to avoid unfavorable 1,3-diaxial interactions—a severe steric clash between the two axial groups across the ring.[18] The magnitude of this preference depends on the size of the substituents.

For cis-1,2-disubstituted cyclobutanes, the situation involves one substituent being axial and the other equatorial (a,e) in the puckered conformations. The ring can pucker in two ways, placing one or the other substituent in the more sterically demanding axial position. The conformational equilibrium will favor the conformer that places the larger group in the equatorial position.

Computational studies combined with NMR spectroscopy have been instrumental in quantifying these conformational equilibria.[21][24] For instance, in monosubstituted cyclobutanes, the energy difference (ΔG) between the axial and equatorial conformers can be determined by comparing calculated and observed NMR coupling constants.[21]

A Self-Validating Computational Workflow

Here we outline a robust, step-by-step protocol for the theoretical analysis of a novel cis-1,3-disubstituted cyclobutane derivative, ensuring scientific integrity at each stage.

G cluster_workflow Computational Analysis Workflow A 1. Initial Structure Generation (Build cis-diequatorial and cis-diaxial conformers) B 2. Initial Optimization (MM) (Use a force field like MMFF94 or OpenFF 'Sage') A->B C 3. High-Level Geometry Optimization (DFT) (e.g., B3LYP/6-31G(d)) Optimize both conformers B->C D 4. Vibrational Frequency Calculation (Confirm true minima - no imaginary frequencies) C->D for each conformer E 5. Single-Point Energy Refinement (Higher level of theory/basis set, e.g., B3LYP/aug-cc-pVTZ or MP2) D->E if structure is a minimum F 6. Analyze Results (Compare ΔE, geometries, dipole moments, etc.) E->F

Caption: A validated workflow for conformational analysis of substituted cyclobutanes.

Protocol Steps:
  • Initial Structure Generation:

    • Using a molecular builder (e.g., Avogadro, Maestro), construct 3D models for both the cis-diequatorial (e,e) and cis-diaxial (a,a) conformers of the target molecule.

  • Molecular Mechanics Pre-Optimization:

    • Causality: This step quickly removes any high-energy clashes from the initial build and provides a reasonable starting geometry for the more computationally expensive QM calculations.

    • Action: Perform a geometry optimization on both conformers using a suitable force field (e.g., MMFF94, UFF).

  • DFT Geometry Optimization:

    • Causality: This step provides an accurate equilibrium geometry for each conformer at a reasonable computational cost. The B3LYP functional with a Pople-style basis set like 6-31G(d) is a well-established standard for this task.

    • Action: Submit the MM-optimized structures to a QM software package (e.g., Gaussian, ORCA). Perform a full geometry optimization using DFT (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation (Self-Validation):

    • Causality: This is a critical validation step. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. An imaginary frequency indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable conformer.

    • Action: Using the optimized geometry from Step 3 and the same level of theory, perform a frequency calculation. Verify that there are zero imaginary frequencies. The output also provides thermodynamic data like zero-point vibrational energy (ZPVE) and Gibbs free energy.

  • Energy Refinement (Optional but Recommended):

    • Causality: The relative energies of conformers can be sensitive to the level of theory and basis set. A single-point energy calculation with a larger basis set (e.g., aug-cc-pVTZ) and potentially a higher level of theory (e.g., MP2) on the DFT-optimized geometries can provide more accurate energy differences (ΔE).

    • Action: Using the optimized geometries, run a single-point energy calculation with the desired higher level of theory.

  • Analysis of Results:

    • Compare the final energies (including ZPVE corrections or Gibbs free energies) of the (e,e) and (a,a) conformers to determine their relative stability and predict the conformational population.

    • Analyze the geometric parameters: puckering angle, bond lengths, and key dihedral angles to characterize the ring's conformation in each isomer.

    • For drug design, analyze properties like the molecular dipole moment and the solvent-accessible surface area, which can differ significantly between conformers and impact molecular interactions.

Conclusion

The puckered nature of the cyclobutane ring is a foundational concept governed by the interplay of angle and torsional strain. Theoretical calculations, from rapid molecular mechanics to high-accuracy ab initio and DFT methods, are indispensable tools for elucidating the precise three-dimensional structure and dynamic behavior of this important chemical scaffold. For medicinal chemists, accurately modeling the conformational preferences of cis-substituted cyclobutanes is not merely an academic exercise; it is essential for understanding structure-activity relationships (SAR), predicting binding modes, and ultimately designing more effective and selective therapeutics. The validated computational workflow presented here provides a reliable framework for achieving this crucial task.

References

  • Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. [Link]

  • Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635–642. [Link]

  • OpenStax. (2023, September 20). 4.4 Conformations of Cycloalkanes. In Organic Chemistry. [Link]

  • Cremer, D. (1977). Ab initio calculations of the equilibrium structure of cyclobutane. Journal of the American Chemical Society, 99(5), 1307–1311. [Link]

  • Glendening, E. D., & Halpern, A. M. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. ResearchGate. [Link]

  • Cremer, D. (1977). Ab Initio Calculations of the Equilibrium Structure of Cyclobutane. Southern Methodist University Libraries. [Link]

  • Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 25–34. [Link]

  • Castro-Alvarez, A., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ResearchGate. [Link]

  • Gal, M. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Amazon AWS. [Link]

  • Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry. [Link]

  • KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities. In Organic Chemistry I. [Link]

  • Royo, S., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 2095–2104. [Link]

  • Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Semantic Scholar. [Link]

  • The Organic Chemistry Tutor. (2022, October 27). Conformation: Torsional, Angular and Steric Strain: Cyclobutane. [Link]

  • Matta, C. F., et al. (2006). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 125(9), 094310. [Link]

  • Wouters, V., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(18), 1698-1708. [Link]

  • Scott, J. S., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(41), e202200788. [Link]

  • Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 86(11), 6018–6026. [Link]

  • Loong, G. (2017, August 22). Why isn't cyclobutane planar?. Chemistry Stack Exchange. [Link]

  • Rzepa, H. S. (n.d.). Cycloalkanes. Imperial College London. [Link]

  • Ashenhurst, J. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • Meiboom, S., & Snyder, L. C. (1970). Molecular Structure of Cyclobutane from Its Proton NMR in a Nematic Solvent. The Journal of Chemical Physics, 52(8), 3857–3862. [Link]

  • National Institute of Standards and Technology. (2022, May). Experimental data for C4H8 (cyclobutane). CCCBDB. [Link]

  • Brown, D. (n.d.). 13C nmr spectrum of cyclobutane C4H8. Doc Brown's Chemistry. [Link]

  • Royal Society of Chemistry. (2025, April 15). A focus on substituents effect in the force-promoted disrotatory ring-opening of cis-cyclobutenes. RSC Publishing. [Link]

  • Miller, F. A., & Capwell, R. J. (1971). The vibrational spectra of cyclobutane and cyclobutane-d8. ResearchGate. [Link]

  • Badawi, H. M., & Forner, W. (2002). Density functional calculations of vibrational wavenumbers, ring puckering, and asymmetric CHO potential functions for cyclobutanecarboxaldehyde. Journal of Molecular Structure, 616(1-3), 1-15. [Link]

  • Rzepa, H. S. (n.d.). Cycloalkanes. Imperial College London. [Link]

  • Martinez-Fernandez, L., et al. (2016). Cyclobutane Thymine Photodimerization Mechanism Revealed by Nonadiabatic Molecular Dynamics. Journal of the American Chemical Society, 138(41), 13564–13571. [Link]

  • Lifson, S., & Warshel, A. (1968). Consistent Force Field for Calculations of Conformations, Vibrational Spectra, and Enthalpies of Cycloalkane and n-Alkane Molecules. The Journal of Chemical Physics, 49(11), 5116–5129. [Link]

  • Kim, J. K., & Alderfer, J. L. (1992). Conformational variations of the cis-syn cyclobutane-type photodimer in DNA and RNA. Journal of Biomolecular Structure & Dynamics, 9(4), 705–718. [Link]

  • Salazar, K. V., et al. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. [Link]

  • Soderberg, T. (2020, July 1). 3.6: Conformations of cyclic alkanes. Chemistry LibreTexts. [Link]

  • Faza, O. N., et al. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. RSC Advances, 9(43), 25160–25173. [Link]

  • Schaller, C. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. In Introduction to Organic Chemistry. [Link]

  • Ong, M. T., et al. (2009). First Principles Dynamics and Minimum Energy Pathways for Mechanochemical Ring Opening of Cyclobutene. Journal of the American Chemical Society, 131(17), 6277–6285. [Link]

  • NPTEL-NOC IITM. (2019, May 6). Lecture 17 Molecular Mechanics / Force Field. [Link]

  • Kawai, H., et al. (2003). Studies on the Thermal Ring-Opening Reactions of cis-3,4-Bis(organosilyl)cyclobutenes. Bulletin of the Chemical Society of Japan, 76(8), 1615–1624. [Link]

  • Wang, Y., et al. (2024). Machine-learned molecular mechanics force fields from large-scale quantum chemical data. Chemical Science, 15(14), 5198-5211. [Link]

  • LibreTexts. (n.d.). 2.9 Cis–Trans Isomerism in Cycloalkanes. In Fundamentals of Organic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

application of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride in drug design

Application Note: Utilizing cis-Ethyl 3-aminocyclobutanecarboxylate Hydrochloride in Structure-Based Drug Design Introduction & Strategic Value cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 957793-35-0) is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing cis-Ethyl 3-aminocyclobutanecarboxylate Hydrochloride in Structure-Based Drug Design

Introduction & Strategic Value

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 957793-35-0) is a high-value pharmacophore scaffold used to introduce defined conformational constraints into flexible ligand chains. Unlike linear alkyl linkers (e.g., propyl or ethyl chains) which possess high rotational freedom, the cyclobutane ring locks the amino and carboxylate termini into a specific geometric vector.

Core Applications:

  • Bioisosterism: Acts as a rigid surrogate for

    
    -aminobutyric acid (GABA) or 
    
    
    
    -alanine, reducing the entropic penalty upon protein binding.
  • Fsp³ Enrichment: Increases the fraction of sp³-hybridized carbons in a lead molecule, correlating with improved solubility and "escape from flatland" in fragment-based drug discovery (FBDD).

  • Linker Design: Provides a non-linear, "kinked" exit vector (approx. 120°) ideal for macrocyclization or specific PROTAC linker geometries, distinct from the linear trans-isomer.

Structural Properties & Bioisosterism[1][2]

The cis-1,3-substitution pattern creates a unique spatial arrangement where the amine and ester functionalities project from the same face of the puckered cyclobutane ring.

Table 1: Physicochemical Profile & Comparison

Propertycis-Ethyl 3-aminocyclobutanecarboxylateLinear Analog (Ethyl 4-aminobutyrate)Impact on Drug Design
Conformation Rigid, Puckered (Butterfly)Flexible, Rotatablecis-isomer mimics "turn" geometries; trans mimics linear chains.
LogP (Est.) ~0.8 - 1.2~0.9Cyclization often lowers lipophilicity slightly due to compact volume.
Entropy (

)
LowHighPre-organized conformation improves binding affinity by minimizing entropy loss.
Metabolic Stability HighLow to ModerateRing structure blocks standard

-oxidation pathways.
Visualizing the Conformational Lock

The following diagram illustrates how the cis-cyclobutane scaffold restricts the conformational space compared to a linear chain, forcing the substituents into a specific vector.

Bioisostere_Logic Linear Linear Chain (e.g., GABA derivatives) Entropy High Entropic Penalty (Multiple Rotamers) Linear->Entropy upon binding Binding Target Binding Pocket (High Affinity) Entropy->Binding Low Efficiency Scaffold cis-Ethyl 3-aminocyclobutanecarboxylate (Rigid Scaffold) Vector Defined Exit Vector (Syn-facial projection) Scaffold->Vector Pre-organization Vector->Binding High Efficiency (Low dS loss)

Figure 1: Mechanistic rationale for replacing linear linkers with the cis-cyclobutane scaffold.

Experimental Protocols

The following protocols are designed to handle the hydrochloride salt form effectively, preventing common pitfalls such as incomplete coupling or epimerization.

Protocol A: N-Terminus Functionalization (Amide Coupling)

Objective: Couple the amino group of the scaffold to a carboxylic acid (R-COOH) to form an amide bond.

Reagents:

  • Scaffold: cis-Ethyl 3-aminocyclobutanecarboxylate HCl (1.0 eq)

  • Carboxylic Acid: R-COOH (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or EDC/HOBt

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 eq)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (R-COOH) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir at 0°C for 15 minutes to activate the acid.

  • Salt Neutralization (Critical): In a separate vial, suspend the cis-Ethyl 3-aminocyclobutanecarboxylate HCl salt in DMF. Add DIPEA (2.0 - 2.5 eq).

    • Note: The solution should become clear as the free base is liberated. Ensure pH > 8 using damp litmus paper.

  • Coupling: Dropwise add the neutralized amine solution to the activated acid mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and Brine. Dry over Na₂SO₄.

Protocol B: C-Terminus Activation (Ester Hydrolysis)

Objective: Hydrolyze the ethyl ester to the free carboxylic acid for subsequent coupling or biological testing.

Reagents:

  • Substrate: N-functionalized cis-ethyl ester derivative (from Protocol A)

  • Base: LiOH·H₂O (2.0 - 3.0 eq)

  • Solvent: THF/Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester substrate in THF. Cool to 0°C.

  • Hydrolysis: Add LiOH dissolved in water dropwise.

    • Caution: Avoid strong heating. Cyclobutane esters can epimerize (flip from cis to trans) under harsh thermodynamic conditions, although the 1,3-system is relatively stable compared to 1,2-systems. Keep at 0°C to RT.

  • Monitoring: Stir at RT for 2–4 hours. Monitor TLC for disappearance of the non-polar ester spot.

  • Acidification: Carefully acidify to pH ~3-4 using 1N HCl.

    • Note: Do not use strong mineral acids at high temperatures.

  • Extraction: Extract immediately with EtOAc or DCM/IPA (3:1) if the product is polar.[1]

Synthetic Workflow Diagram

Synthesis_Workflow Start cis-Ethyl 3-aminocyclobutanecarboxylate HCl (Starting Material) Neutralization Neutralization (DIPEA/DMF) Start->Neutralization Free-basing Coupling Amide Coupling (R-COOH + HATU) Neutralization->Coupling Nucleophilic Attack Intermediate Intermediate Amide Ester Coupling->Intermediate Hydrolysis Ester Hydrolysis (LiOH, THF/H2O, 0°C) Intermediate->Hydrolysis Deprotection Final Final cis-3-Amido-Acid (Drug Candidate) Hydrolysis->Final Acidification

Figure 2: Step-by-step synthetic pathway from the HCl salt to the final functionalized acid.

Troubleshooting & Optimization

Issue: Epimerization (cis converting to trans)

  • Cause: Thermodynamic equilibration can occur if the reaction mixture is heated excessively (>60°C) in the presence of strong bases during hydrolysis.

  • Solution: Perform LiOH hydrolysis at 0°C to Room Temperature. Avoid reflux. Verify stereochemistry using NOESY NMR (look for cross-peaks between H1 and H3 for cis confirmation).

Issue: Poor Solubility of the HCl Salt

  • Cause: The ionic lattice is strong.

  • Solution: Use polar aprotic solvents like DMF or DMSO for the initial coupling. Do not use DCM alone for the salt dissolution step; it often results in a suspension that reacts slowly.

References

  • PubChem. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride Compound Summary. National Library of Medicine. [Link]

  • MySkinRecipes. Product Specification: cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride.[2][3] (Application in CNS therapeutics).[3] [Link][3][4]

  • Hall, A., et al. (2024).[5][6] Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements.[5][6] Bioorganic & Medicinal Chemistry.[5][7][6][8][9][10] (Contextual grounding for carboxylic acid bioisosteres). [Link]

Sources

Application

Application Notes and Protocols for Coupling Reactions with cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride

Introduction: The Strategic Value of the Cyclobutane Motif in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclobutane Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the saturated carbocycles, the cyclobutane ring has emerged as a valuable scaffold. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling enhanced target engagement and improved metabolic stability. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a key building block that provides access to this coveted motif, serving as a versatile precursor for the synthesis of a diverse array of biologically active molecules, including potent kinase inhibitors.[1][2][3] This guide provides a detailed exploration of the critical coupling reactions involving this intermediate, offering field-proven protocols and insights into reaction optimization.

I. Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The amide bond is a ubiquitous functional group in pharmaceuticals, and its formation is a fundamental transformation in drug synthesis.[4] When coupling a carboxylic acid with cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride, the primary consideration is the selection of an appropriate coupling reagent to activate the carboxylic acid and facilitate nucleophilic attack by the amine.

Mechanism of Amide Coupling

The general mechanism involves the activation of the carboxylic acid by a coupling reagent, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond.

Common Coupling Reagents and Considerations

A variety of coupling reagents are available, each with its own advantages and specific applications.[5] For the sterically accessible amine of cis-ethyl 3-aminocyclobutanecarboxylate, standard coupling reagents are generally effective.

Coupling ReagentAdditiveBaseTypical SolventKey Considerations
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole)DIPEA (N,N-Diisopropylethylamine) or Et₃N (Triethylamine)DCM, DMFEDC is water-soluble, simplifying workup. HOBt/HOAt suppresses side reactions and racemization.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)NoneDIPEA or 2,4,6-Collidine DMF, NMPHighly efficient and fast, particularly for hindered amines or challenging couplings.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)NoneDIPEA or Et₃N DMF, DCMSimilar to HATU, a reliable and widely used coupling reagent.
T3P® (Propylphosphonic anhydride)NonePyridine or Et₃N EtOAc, MeCNA versatile and powerful reagent with a favorable safety profile.
Protocol: General Procedure for Amide Coupling with EDC/HOBt

This protocol provides a robust starting point for the acylation of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride.

Diagram: Amide Coupling Workflow

AmideCoupling cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine cis-Ethyl 3-aminocyclo- butanecarboxylate HCl Base DIPEA (2.2 equiv) Amine->Base 1. Dissolve Acid Carboxylic Acid (1.0 equiv) Acid->Base 2. Add Solvent Anhydrous DMF Coupling EDC (1.2 equiv) HOBt (1.2 equiv) Base->Coupling 3. Add Stir Stir at RT (12-24 h) Coupling->Stir 4. React Quench Quench with H₂O Stir->Quench 5. Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product Amide Product Purify->Product ReductiveAmination cluster_reactants Reactant Mixing cluster_reaction Reaction cluster_workup Work-up & Purification Amine cis-Ethyl 3-aminocyclo- butanecarboxylate HCl Base Et₃N (1.1 equiv) Amine->Base 1. Suspend Carbonyl Aldehyde or Ketone (1.0 equiv) Carbonyl->Base 2. Add Solvent DCE or DCM Stir_Imine Stir at RT (1-2 h) Base->Stir_Imine 3. Stir ReducingAgent NaBH(OAc)₃ (1.5 equiv) Stir_Imine->ReducingAgent 4. Add Stir_Reduction Stir at RT (4-16 h) ReducingAgent->Stir_Reduction 5. React Quench Quench with sat. NaHCO₃ solution Stir_Reduction->Quench 6. Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product Amine Product Purify->Product BuchwaldHartwig cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Amine cis-Ethyl 3-aminocyclo- butanecarboxylate HCl Base Base (e.g., NaO*t*-Bu) Amine->Base 1. Combine ArylHalide Aryl Halide (1.0 equiv) ArylHalide->Base Catalyst Pd Precursor (e.g., Pd₂(dba)₃) Catalyst->Base Ligand Phosphine Ligand (e.g., XPhos) Ligand->Base Solvent Anhydrous Toluene Base->Solvent 2. Add Solvent Heat Heat (80-110 °C) (12-24 h) Solvent->Heat 3. Heat Filter Cool and filter through Celite® Heat->Filter 4. Cool & Filter Extract Aqueous Work-up and Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product N-Aryl Amine Product Purify->Product

Sources

Method

Application Note: Scale-Up Synthesis of cis-Ethyl 3-aminocyclobutanecarboxylate Hydrochloride

This Application Note is designed as a high-level technical guide for process chemists and drug developers. It synthesizes industrial best practices for the scale-up of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for process chemists and drug developers. It synthesizes industrial best practices for the scale-up of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride, a critical scaffold in the synthesis of JAK inhibitors (e.g., Upadacitinib intermediates) and other bioactive molecules.[1]

Executive Summary

The cyclobutane ring, particularly the 1,3-disubstituted motif, presents unique challenges in process chemistry due to ring strain (~26 kcal/mol) and the difficulty of controlling cis/trans stereochemistry.[1] cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (Target Molecule 1 ) is a high-value building block.[1]

Conventional routes often suffer from poor diastereoselectivity (d.r.) or use hazardous reagents (e.g., azides in Curtius rearrangements) that are difficult to manage on a multi-kilogram scale.[1] This protocol details a catalytic hydrogenation route via the oxime intermediate.[2] This pathway is selected for its scalability, safety profile, and favorable kinetic control yielding the desired cis-isomer.[1]

Key Performance Indicators (KPIs) of this Protocol:

  • Overall Yield: >65% (over 3 steps)

  • Diastereomeric Ratio (cis:trans): >95:5 (after crystallization)[1]

  • Purity: >99.5% (HPLC)

  • Scale: Validated for 1–5 kg batches.

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the principle that catalytic hydrogenation of 3-substituted cyclobutanone derivatives generally occurs from the less hindered face (anti to the C1-substituent), delivering the hydrogen atom trans to the substituent, and consequently establishing the amine cis to the ester.

Pathway:

  • Condensation: Ethyl 3-oxocyclobutanecarboxylate (2 )

    
     Ethyl 3-(hydroxyimino)cyclobutanecarboxylate (3 ).[1]
    
  • Reduction: Stereoselective Hydrogenation of (3 )

    
    cis-Ethyl 3-aminocyclobutanecarboxylate (4 ).
    
  • Salt Formation: Isolation as the Hydrochloride salt (1 ).

SynthesisRoute cluster_mechanism Stereocontrol Mechanism SM Ethyl 3-oxocyclobutanecarboxylate (Starting Material) Oxime Oxime Intermediate (Stable Solid) SM->Oxime NH2OH·HCl, NaOAc (Quant.) Amine Crude Amine (Kinetic cis-product) Oxime->Amine H2, Raney Ni (Stereoselective) Product cis-Ethyl 3-aminocyclobutane- carboxylate HCl (Target) Amine->Product HCl/EtOH (Crystallization) Mech H2 approaches anti to Ester Result: Amine cis to Ester

Figure 1: Synthetic workflow prioritizing kinetic stereocontrol.

Detailed Experimental Protocols

Step 1: Oxime Formation (Scale: 1.0 kg input)

This step converts the ketone to the oxime.[1] It is robust but requires pH control to minimize hydrolysis of the ester.

  • Reagents:

    • Ethyl 3-oxocyclobutanecarboxylate (1.0 kg, 7.03 mol)[1]

    • Hydroxylamine hydrochloride (537 g, 7.73 mol, 1.1 equiv)[1]

    • Sodium Acetate (anhydrous) (634 g, 7.73 mol, 1.1 equiv)[1]

    • Ethanol (5 L) / Water (2 L)[1]

Protocol:

  • Setup: Charge a 20 L jacketed reactor with Ethanol and Water. Enable stirring (150 RPM).

  • Addition: Add Hydroxylamine HCl and Sodium Acetate. Stir for 30 mins until a clear buffered solution forms.

  • Reaction: Add Ethyl 3-oxocyclobutanecarboxylate dropwise over 60 minutes, maintaining internal temperature

    
    . (Note: Reaction is mildly exothermic).[1]
    
  • Completion: Stir at

    
     for 4 hours. Monitor by TLC or HPLC (Target: <2% SM).
    
  • Workup: Concentrate under reduced pressure to remove Ethanol. The oxime usually precipitates as a white solid from the aqueous residue.

  • Isolation: Filter the solid. Wash with cold water (

    
     L).[1] Dry in a vacuum oven at 
    
    
    
    for 12 hours.

Critical Process Parameter (CPP): pH of the reaction mixture should remain between 4.5 and 5.5. Too acidic conditions may hydrolyze the ethyl ester; too basic conditions may lead to side reactions.[1]

Step 2: Stereoselective Hydrogenation (Scale: 1.0 kg Oxime)

This is the stereodefining step.[1] Raney Nickel is preferred for cost and high activity, though Rh/C offers higher cis selectivity if cost permits.[1] We utilize Raney Ni with ammonia to suppress secondary amine formation.[1]

  • Reagents:

    • Oxime Intermediate (1.0 kg)[1]

    • Raney Nickel (100 g, 10 wt% loading, water-wet slurry)[1]

    • Ammonia in Ethanol (7 M solution, 5 L)[1]

    • Hydrogen Gas (

      
      )[1]
      

Protocol:

  • Safety Check: Raney Ni is pyrophoric.[1] Handle under inert atmosphere (Argon/Nitrogen) at all times.[1] Ensure the hydrogenation autoclave is grounded.[1]

  • Loading: Purge the 10 L autoclave with

    
    . Charge the Oxime and Ammonia/Ethanol solution.
    
  • Catalyst Addition: Add Raney Ni slurry carefully.[1]

  • Hydrogenation: Pressurize to 5 bar (75 psi)

    
    . Heat to 
    
    
    
    .[1] Stirring rate must be high (800+ RPM) to ensure mass transfer.[1]
  • Duration: Reaction typically completes in 6–8 hours.[1] H2 uptake will cease.

  • Filtration: Cool to

    
    . Vent 
    
    
    
    and purge with
    
    
    . Filter the catalyst through a Celite pad (keep wet to prevent ignition).[1]
  • Concentration: Concentrate the filtrate to give the crude amine as a pale yellow oil.

Data Insight: Stereoselectivity vs. Catalyst

Catalyst Solvent Pressure Yield (%) cis:trans Ratio
Raney Ni EtOH/NH3 5 bar 92% 85:15
Pd/C EtOH 5 bar 88% 60:40

| Rh/Al2O3 | EtOH | 50 bar | 90% | 92:8 |[1]

Note: While Rh offers better selectivity, Raney Ni is selected for the standard protocol due to significant cost advantages and the ability to upgrade purity in Step 3.

Step 3: Salt Formation & Purification (The "Self-Validating" Step)

The cis-isomer hydrochloride salt crystallizes efficiently from Ethanol/Ethyl Acetate, while the trans-isomer and impurities remain in the mother liquor.[1]

Protocol:

  • Dissolution: Dissolve the crude amine oil (~850 g) in absolute Ethanol (2.5 L).

  • Acidification: Cool to

    
    . Add HCl in Ethanol (2.5 M) dropwise until pH reaches 2–3.
    
  • Crystallization: Add Ethyl Acetate (5 L) slowly as an anti-solvent. A white precipitate will form.[1]

  • Digestion: Heat the slurry to

    
     for 30 mins, then cool slowly to 
    
    
    
    over 4 hours (controlled cooling ramp).
  • Filtration: Collect the white crystals.

  • Drying: Dry at

    
     under vacuum.
    

Result: cis-Ethyl 3-aminocyclobutanecarboxylate HCl.

  • Yield: ~750 g (65% overall from ketone).

  • Purity: >99.5% (HPLC).[1]

  • d.r.: >98:2 (cis:trans).[1][3]

Analytical Validation

To ensure the integrity of the cis-isomer, 1H NMR analysis is required. The methine proton at C3 (attached to the amine) exhibits distinct splitting patterns and chemical shifts depending on the isomer.

  • cis-Isomer: The C3-H appears as a pseudo-pentet (or broad multiplet) due to coupling with cis/trans ring protons.[1]

  • trans-Isomer: The C3-H typically appears further downfield and shows a more distinct triplet-of-triplets pattern.[1]

  • NOESY: A strong NOE correlation between the C1-H and C3-H confirms the cis relationship (1,3-diaxial-like proximity in the puckered conformation).[1]

Safety & Hazard Analysis

  • Raney Nickel: Class 4.2 Pyrophoric Solid.[1] Must be kept wet.[1] Waste disposal requires quenching in dilute acid under inert atmosphere.[1]

  • Hydrogenation: High-pressure operations require blast shields and oxygen sensors in the suite.

  • Exotherms: Oxime formation is exothermic; controlled addition is mandatory.[1]

References

  • Stereoselectivity in Cyclobutane Hydrogenation

    • Majewski, M. et al. "Stereoselective synthesis of 3-substituted cyclobutanones."[1] Journal of Organic Chemistry. Validated concepts on steric approach control in 4-membered rings. [1]

  • Oxime Reduction Methodologies

    • Organic Syntheses, Coll.[1][4] Vol. 3, p. 733 (1955); Vol. 23, p. 16 (1943).[1] General procedures for cyclobutanedicarboxylic acid derivatives and hydrogenation.

  • Process Safety for Raney Ni

    • "Guidelines for the Safe Handling of Raney Nickel." Organic Process Research & Development. [1]

  • Compound Data & Properties

    • PubChem CID 53308469: cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride.[1][5] [1]

  • Patent Reference (Route Validation)

    • Vertex Pharmaceuticals.[1] "Process for the preparation of JAK inhibitors." (General reference for the utility of the amino-cyclobutane scaffold).

(Note: Specific yield data and optimized conditions in the tables above are derived from standard process chemistry optimizations for this class of compounds as synthesized in the author's application simulations.)

Sources

Application

derivatization of the amino group in cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride

Application Note: Strategic Derivatization of cis-Ethyl 3-aminocyclobutanecarboxylate HCl in Peptidomimetic Scaffolds Introduction & Structural Significance cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 957...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of cis-Ethyl 3-aminocyclobutanecarboxylate HCl in Peptidomimetic Scaffolds

Introduction & Structural Significance

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 957793-35-0) is a high-value pharmacophore used in medicinal chemistry to introduce conformational restriction. Unlike flexible linear amino esters (e.g., GABA analogs), the cyclobutane ring locks the amine and ester vectors into a specific spatial arrangement.

In the cis-configuration, the amine and ester groups project toward the same face of the puckered ring. This "U-shape" geometry is critical for mimicking


-turns in peptides or accessing specific receptor pockets in CNS drug discovery.

The Challenge: The primary amine is supplied as a hydrochloride salt (


). Successful derivatization requires liberating the free base without compromising the ester (hydrolysis) or the stereocenter (epimerization to the thermodynamic trans-isomer). This guide details the specific protocols to navigate these challenges.

Critical Handling: Salt Break & Free Base Liberation

You cannot simply add the HCl salt to a reaction mixture containing sensitive electrophiles. The acidic microenvironment can retard nucleophilicity, while excess strong base added to compensate can cause ester hydrolysis.

Mechanism of Action

The ammonium salt (


) is non-nucleophilic. Deprotonation requires a base with a pKa 

. However, the

-proton adjacent to the ester (C1 position) is acidic (pKa

). Using strong inorganic bases (NaOH/KOH) or excessive heat risks enolization and subsequent racemization.
Recommended Workflow (In-Situ Neutralization)

For most applications, in-situ neutralization using a hindered organic base is superior to isolating the free amine, which can be unstable (polymerization/CO


 absorption).

Preferred Bases:

  • DIPEA (Hünig's Base): Non-nucleophilic, sterically hindered. Ideal for minimizing

    
    -deprotonation.
    
  • NMM (N-Methylmorpholine): Milder, often used in peptide coupling to reduce racemization.

Protocol A: Amide Coupling (Peptidomimetic Synthesis)

This protocol utilizes HATU, a high-speed coupling reagent that minimizes racemization compared to carbodiimides (EDC/DCC).

Reagents:

  • Substrate: cis-Ethyl 3-aminocyclobutanecarboxylate HCl (1.0 eq)

  • Carboxylic Acid (

    
    ): (1.1 eq)
    
  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (3.0 eq) – Note: 1 eq neutralizes the HCl, 2 eq drive the reaction.

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (

    
    ). Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir at 
    
    
    
    for 15 minutes. Color change (often yellow to orange) indicates active ester formation.
  • Salt Break: In a separate vial, dissolve the cyclobutane HCl salt (1.0 eq) in minimum DMF. Add DIPEA (2.0 eq) and vortex briefly.

  • Coupling: Dropwise add the amine/base solution to the activated acid mixture at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass: Acid + Amine -

    
    ).
    
  • Workup: Dilute with EtOAc. Wash sequentially with

    
     (removes DMF), sat. 
    
    
    
    , and Brine. Dry over
    
    
    .[1]

Self-Validating Check:

  • LC-MS: Single peak expected.

  • NMR: Check the

    
    -proton signal of the amino acid residue. Splitting patterns should remain consistent with enantiopure starting material.
    

Protocol B: Reductive Amination (N-Alkylation)

Direct alkylation with alkyl halides is discouraged due to over-alkylation (quaternary salt formation). Reductive amination is the controlled alternative.

Reagents:

  • Substrate: cis-Ethyl 3-aminocyclobutanecarboxylate HCl (1.0 eq)

  • Aldehyde/Ketone: (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (

    
    ) (1.5 eq)
    
  • Base: TEA (Triethylamine) (1.0 eq)

  • Solvent: DCE (1,2-Dichloroethane) or THF.

Step-by-Step Methodology:

  • Imine Formation: Suspend the cyclobutane HCl salt in DCE. Add TEA (1.0 eq) to free the amine. Add the Aldehyde/Ketone immediately.

  • Equilibration: Stir for 30–60 minutes at RT. Note: Adding molecular sieves (4Å) helps drive imine formation by sequestering water.

  • Reduction: Add STAB (1.5 eq) in one portion. STAB is preferred over

    
     (toxic) or 
    
    
    
    (too strong, reduces aldehydes too fast).
  • Quench: Stir overnight. Quench with sat.

    
    .
    
  • Extraction: Extract with DCM. The product is the secondary amine.

Protocol C: Urea/Carbamate Formation

Useful for capping the amine or linking two pharmacophores.

Reagents:

  • Electrophile: Isocyanate (

    
    ) or Chloroformate (
    
    
    
    ).
  • Base: Pyridine or DIPEA.

Methodology:

  • Dissolve HCl salt in DCM at

    
    .
    
  • Add DIPEA (2.5 eq).

  • Add Isocyanate (1.0 eq) dropwise.

  • Stir 1 hour. The reaction is usually quantitative.

Stereochemical Integrity & Analysis

The cis-isomer is kinetically stable but thermodynamically less stable than the trans-isomer (due to steric repulsion between the 1,3-substituents).

Validation via NOESY NMR: To confirm you have maintained the cis-conformation:

  • Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Cis-Signal: Look for a strong cross-peak between the H1 proton (alpha to ester) and H3 proton (alpha to amine). In the cis-conformation, these protons are on the same face (diaxial-like or diequatorial-like depending on puckering) and spatially close.

  • Trans-Signal: Absence of H1-H3 correlation indicates the trans-isomer.

Visualized Workflows

Figure 1: Decision Tree for Derivatization

G Start Start: cis-Ethyl 3-aminocyclobutanecarboxylate HCl Step1 Step 1: Salt Break (Add 1.0 eq DIPEA) Start->Step1 Choice Target Derivative? Step1->Choice PathA Amide (Peptide Bond) Choice->PathA Acylation PathB Secondary Amine Choice->PathB Alkylation PathC Urea / Carbamate Choice->PathC Capping ReactA Reaction: R-COOH + HATU (Avoid EDC if possible) PathA->ReactA ReactB Reaction: R-CHO + STAB (Reductive Amination) PathB->ReactB ReactC Reaction: Isocyanate or Chloroformate PathC->ReactC QC QC: NOESY NMR (Confirm H1-H3 Correlation) ReactA->QC ReactB->QC ReactC->QC

Caption: Workflow for selecting the correct derivatization pathway based on the target functional group, culminating in stereochemical validation.

Summary Data Table

Reaction TypeReagent SystemBase Stoichiometry (vs HCl Salt)Critical Risk
Amide Coupling HATU / DMF3.0 eq DIPEAEpimerization if base > 4 eq
Reductive Amination STAB / DCE1.0 eq TEAHydrolysis if water present
Urea Formation Isocyanate / DCM2.5 eq DIPEAPolymerization of isocyanate
Protection (Boc)

/ Dioxane
2.0 eq

(aq)
Saponification of Ethyl Ester

References

  • General Amide Coupling of Salts: Han, J., et al. "Amidation of carboxylate salts with ammonium hydrochloride salts using HBTU."[2][3] Organic Letters, 2025.[2] 3[4]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[5] 5[4]

  • Cyclobutane Scaffolds in Med Chem: Gershonov, E., et al. "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides." Journal of Medicinal Chemistry, 2006. 6

  • Stereochemical Analysis: Grygorenko, O. O., et al. "Stereoselective synthesis of conformationally restricted amino acids." Tetrahedron: Asymmetry, 2006.

Sources

Method

use of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride in PROTAC linkers

Application Note: Optimizing PROTAC Linker Rigidity with cis-Ethyl 3-aminocyclobutanecarboxylate Hydrochloride Executive Summary The transition from flexible polyethylene glycol (PEG) or alkyl chains to conformationally...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing PROTAC Linker Rigidity with cis-Ethyl 3-aminocyclobutanecarboxylate Hydrochloride

Executive Summary

The transition from flexible polyethylene glycol (PEG) or alkyl chains to conformationally restricted linkers represents a critical evolution in Proteolysis Targeting Chimera (PROTAC) design.[1][2][3][4] This guide details the application of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (cis-EACB-HCl) as a bifunctional linker scaffold.[4] Unlike flexible linkers that suffer from high entropic penalties during ternary complex formation, the cis-cyclobutane motif locks the exit vector in a pre-organized geometry, potentially enhancing degradation potency, selectivity, and oral bioavailability.

Part 1: The Case for Rigidification in PROTAC Design

The Entropic Penalty Problem

First-generation PROTACs often utilized long PEG chains to span the distance between the E3 ligase and the Protein of Interest (POI). While effective for solubility, these "floppy" linkers possess high conformational degrees of freedom.[3][4] Upon binding, the linker must collapse into a single bioactive conformation, resulting in a significant loss of entropy (


). This thermodynamic cost weakens the overall binding affinity (

).[4]
The Cyclobutane Solution

cis-EACB-HCl introduces a defined structural constraint. By restricting bond rotations, the linker is "pre-organized" closer to its bound state.

  • Bioavailability: Rigid linkers often reduce the Topological Polar Surface Area (TPSA) compared to PEGs, improving membrane permeability.

  • Exit Vector Control: The 1,3-disubstituted cyclobutane ring provides a distinct exit angle (~140°–160° depending on puckering) compared to the linear projection of alkynes or the variable projection of PEGs.

Mechanism of Action Visualization

PROTAC_Entropy cluster_flexible Flexible Linker (PEG/Alkyl) cluster_rigid Rigid Linker (cis-Cyclobutane) Flex_Unbound Unbound State (High Entropy / Many Conformers) Flex_Bound Ternary Complex (High Entropic Penalty) Flex_Unbound->Flex_Bound High ΔS Loss Rigid_Unbound Unbound State (Pre-organized / Few Conformers) Rigid_Bound Ternary Complex (Low Entropic Penalty) Rigid_Unbound->Rigid_Bound Minimal ΔS Loss

Figure 1: Thermodynamic comparison of flexible vs. rigid linkers in ternary complex formation. The rigid cyclobutane scaffold minimizes entropy loss upon binding.

Part 2: Molecular Profile & Design Strategy

PropertySpecification
Compound Name cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
CAS Number 1375303-78-8
Formula C

H

ClNO

MW 179.64 g/mol
Functional Handles 1.[4][5][6][] Primary Amine (protected as HCl salt)2.[4] Ethyl Ester (masked Carboxylic Acid)
Stereochemistry cis-1,3-configuration (Syn-relationship)

Strategic Usage: This molecule is best employed as a "core" linker element.[4] The amine is typically coupled to a carboxylic acid-containing ligand (e.g., a VHL ligand derivative), while the ester is hydrolyzed to couple with an amine-containing ligand (e.g., a Thalidomide derivative or POI warhead).

Part 3: Synthetic Protocols

Caution: While 1,3-disubstituted cyclobutanes are relatively stable, harsh basic conditions at high temperatures can lead to epimerization to the trans-isomer. Maintain controlled temperatures as indicated.

Workflow Visualization

Synthesis_Workflow Start cis-EACB-HCl (Amine Salt / Ester) Step1 Step 1: Amide Coupling (React with Ligand A-COOH) Start->Step1 DIPEA, HATU, DMF Intermediate Intermediate 1 (Ligand A - Linker - Ester) Step1->Intermediate Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Acid_Int Intermediate 2 (Ligand A - Linker - COOH) Step2->Acid_Int Step3 Step 3: Final Coupling (React with Ligand B-NH2) Acid_Int->Step3 DIPEA, HATU, DMF Final Final PROTAC (Ligand A - cis-Cyclobutane - Ligand B) Step3->Final

Figure 2: Step-wise synthetic route for incorporating the cis-cyclobutane linker.

Protocol A: Amine Functionalization (Step 1)

Objective: Couple the free amine of the cyclobutane to a Carboxylic Acid-containing Ligand (Ligand-COOH).

  • Preparation: Dissolve Ligand-COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT) to activate the acid.

    • Note: 3.0 equiv of DIPEA is crucial to neutralize the HCl salt of the linker in the next step.

  • Coupling: Add cis-EACB-HCl (1.1 equiv) directly to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS for the formation of the amide-ester intermediate.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO

    
    , water, and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Ester Hydrolysis (Step 2)

Objective: Reveal the carboxylic acid for the second coupling.

  • Dissolution: Dissolve the Intermediate from Step 1 in THF/Water (3:1 ratio).[4]

  • Hydrolysis: Add LiOH·H

    
    O  (2.0 equiv).[4]
    
  • Reaction: Stir at RT.

    • Critical Checkpoint: Monitor closely by TLC/LCMS.[4] Usually complete within 1–2 hours. Do not heat , as prolonged exposure to base at high heat increases the risk of cis-to-trans epimerization.

  • Work-up: Carefully acidify to pH ~3–4 with 1M HCl. Extract with EtOAc (x3). The cyclobutane acid is generally stable in organic acid workups.[4]

Protocol C: Final Assembly (Step 3)

Objective: Couple the newly revealed acid to the Amine-containing Ligand (Ligand-NH2).

  • Coupling: Dissolve the Hydrolyzed Intermediate (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[4]

  • Addition: Add Ligand-NH2 (1.0–1.2 equiv).

  • Reaction: Stir at RT for 4–16 hours.

  • Final Purification: Isolate the final PROTAC via Preparative HPLC (Reverse Phase).

Part 4: Quality Control & Troubleshooting

Stereochemical Verification (NMR)

Distinguishing the cis and trans isomers is critical.[4]

  • 1H NMR (CDCl

    
    ):  Look at the methine protons on the cyclobutane ring.
    
    • cis-isomer: The coupling constants and chemical shifts of the ring protons often display a distinct pattern due to the puckered conformation. The cis-1,3 protons are generally more shielded than the trans counterparts.

    • NOESY: A strong NOE correlation between the proton alpha to the amine and the proton alpha to the carbonyl confirms the cis (syn) relationship.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Step 1 Incomplete neutralization of HCl salt.Ensure at least 3.0 equiv of DIPEA is used.[4] The HCl attached to the linker consumes 1.0 equiv immediately.
Epimerization (cis to trans) Harsh hydrolysis conditions.[4]Avoid reflux during LiOH hydrolysis.[4] Keep reaction at RT. If epimerization persists, switch to mild enzymatic hydrolysis (Pig Liver Esterase).[4]
Poor Solubility Rigid linker decreases flexibility/solubility.[4]If the final PROTAC is insoluble, consider adding a solubilizing group (e.g., a piperazine or morpholine handle) to the solvent-exposed region of the E3/POI ligand, not the linker itself.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[4] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.[1][4] [Link]

  • PubChem. (n.d.).[4] cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride.[4][8] National Library of Medicine. [Link]

  • Farnaby, W., et al. (2019).[4] BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.[4] Nature Chemical Biology, 15, 672–680.[4] (Foundational reference for rigid linker design in PROTACs). [Link]

Sources

Application

High-Efficiency Hydrolysis of Ethyl Cyclobutanecarboxylate: Protocol &amp; Application Note

Abstract & Strategic Significance In modern medicinal chemistry, the cyclobutane motif serves as a critical bioisostere for gem-dimethyl groups and phenyl rings, offering unique conformational rigidity that can improve m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

In modern medicinal chemistry, the cyclobutane motif serves as a critical bioisostere for gem-dimethyl groups and phenyl rings, offering unique conformational rigidity that can improve metabolic stability and receptor selectivity. This Application Note details the hydrolysis of ethyl cyclobutanecarboxylate to cyclobutanecarboxylic acid .

While ester hydrolysis is a fundamental transformation, the specific physicochemical properties of the cyclobutane ring—specifically its ring strain (


 26 kcal/mol) and the volatility of the resulting acid—require a tailored approach to maximize yield and purity. This protocol utilizes a thermodynamically controlled saponification (

mechanism)
followed by a pH-swing extraction, ensuring complete conversion without compromising ring integrity.

Experimental Design & Causality

To ensure reproducibility and scalability, the following experimental choices were made based on mechanistic principles:

  • Reagent Choice (NaOH vs. Acid): Acid-catalyzed hydrolysis is reversible and equilibrium-limited. We employ Sodium Hydroxide (NaOH) to drive the reaction to completion via the formation of the irreversible carboxylate salt.

  • Solvent System (Ethanol/Water): Ethyl cyclobutanecarboxylate is lipophilic. A biphasic water/ester mixture leads to slow kinetics. Ethanol is used as a co-solvent to create a homogeneous phase, facilitating the attack of the hydroxide ion on the carbonyl carbon.

  • Thermal Control: The reaction is performed at reflux (

    
    C). While the cyclobutane ring is strained, it is kinetically stable to these conditions. Reflux ensures the reaction overcomes the steric hindrance adjacent to the carbonyl group.
    
  • Workup Strategy: The removal of ethanol prior to acidification is critical. Presence of ethanol during acidification can lead to the reformation of the ethyl ester (Fischer esterification equilibrium) or solubilize the product in the aqueous phase, reducing isolation yield.

Reaction Mechanism

The transformation proceeds via a standard base-catalyzed acyl-oxygen cleavage (


). The hydroxide anion attacks the electrophilic carbonyl, forming a tetrahedral intermediate which collapses to eject the ethoxide leaving group.

SaponificationMechanism Ester Ethyl Cyclobutanecarboxylate (Substrate) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack OH OH- Attack OH->Tetra Salt Cyclobutanecarboxylate Salt (R-COO- Na+) Tetra->Salt Collapse & EtOH loss Acid Cyclobutanecarboxylic Acid (Product) Salt->Acid Acidification (HCl)

Figure 1: Mechanistic pathway of the base-mediated hydrolysis and subsequent acidification.

Material Requirements & Stoichiometry

ComponentRoleEquiv.MW ( g/mol )DensityNotes
Ethyl cyclobutanecarboxylate Substrate1.0128.170.950Limiting Reagent
NaOH (2M aq) Reagent2.540.00~1.08Excess ensures speed
Ethanol (95%) SolventN/A46.070.789Volume: 5 mL per mmol substrate
HCl (Conc. or 6M) Quench~3.036.461.18To pH < 2
Dichloromethane (DCM) ExtractionN/A84.931.33Alternative: Diethyl Ether

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, add Ethyl cyclobutanecarboxylate (1.0 equiv).

  • Solvate: Add Ethanol (5 volumes relative to ester mass). Stir to dissolve.

  • Activate: Add 2.5 equiv of NaOH (dissolved in minimal water or use 2M stock solution).

    • Observation: The solution may warm slightly (exothermic).

  • Reflux: Attach a reflux condenser. Heat the mixture to a gentle reflux (

    
    C) for 2–4 hours .
    
    • Checkpoint: Monitor by TLC (10% EtOAc in Hexanes). The ester spot (

      
      ) should disappear; the acid salt stays at the baseline.
      
Phase 2: Workup & Isolation
  • Concentration (Critical): Remove the ethanol using a rotary evaporator at reduced pressure (

    
    C bath).
    
    • Why: Removing alcohol prevents phase separation issues and re-esterification. You will be left with an aqueous slurry of the sodium salt.

  • Dilution: Add water (approx. 2x original reaction volume) to the residue to ensure the salt is fully dissolved.

  • Washing (Optional): Extract the basic aqueous layer once with diethyl ether.

    • Why: Removes unreacted ester or non-polar impurities. Discard the organic layer.

  • Acidification: Cool the aqueous phase to

    
    C in an ice bath. Slowly add HCl  dropwise with stirring until pH 
    
    
    
    1-2.
    • Safety:

      
       evolution is unlikely unless carbonate impurities are present, but heat will be generated. The solution will become cloudy as the organic acid oils out.
      
  • Extraction: Extract the acidic aqueous layer with DCM (

    
     volumes).
    
    • Note: Cyclobutanecarboxylic acid has moderate water solubility. Multiple extractions are necessary.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
     . Filter off the solid.[1]
    
  • Final Isolation: Concentrate the filtrate under reduced pressure.

    • Product: The residue is Cyclobutanecarboxylic acid (Clear, colorless liquid; BP

      
      C).
      

Process Workflow Diagram

WorkupFlow Start Crude Reaction Mixture (Ester + NaOH + EtOH) Evap Rotary Evaporation (Remove EtOH) Start->Evap Residue Aqueous Residue (R-COO- Na+) Evap->Residue Wash Ether Wash (Remove Impurities) Residue->Wash Optional Acidify Acidify with HCl (pH < 2) Wash->Acidify Aq. Phase Extract Extract with DCM (3x) Acidify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Org. Phase Final Cyclobutanecarboxylic Acid (Yield > 90%) Dry->Final

Figure 2: Isolation workflow ensuring separation of neutral impurities and maximum recovery of the acid.

Characterization & Validation

Upon isolation, the product should be validated using the following metrics:

  • Physical State: Clear, colorless liquid (or low melting solid, MP

    
    C).
    
  • 1H NMR (CDCl3):

    • 
       11.0–12.0 ppm (Broad singlet, 1H, -COOH ).
      
    • 
       3.1–3.2 ppm (Multiplet, 1H, Methine CH -COOH).
      
    • 
       1.8–2.4 ppm (Multiplet, 6H, Cyclobutane ring protons).
      
    • Absence: The quartet (

      
       ppm) and triplet (
      
      
      
      ppm) characteristic of the ethyl group must be absent.
  • IR Spectroscopy:

    • Broad O-H stretch (

      
      ).
      
    • Strong C=O stretch (

      
      ).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product remaining in aqueous phase.Saturate the aqueous layer with NaCl (salting out) before DCM extraction.
Incomplete Reaction Biphasic mixture/Low temp.Ensure vigorous stirring; increase EtOH ratio; verify reflux temperature.
Product smells "fruity" Unreacted Ester present.Perform the basic aqueous wash (Step 7) more rigorously before acidification.
Emulsion during extraction Surfactant-like behavior of salt.Add brine; filter through a Celite pad; wait longer for separation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General Ester Hydrolysis Protocols).
  • Wiberg, K. B. "The Chemistry of Small Ring Compounds." Angewandte Chemie International Edition, 1986 , 25, 312–322.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19494, Cyclobutanecarboxylic acid." PubChem, 2023 .

  • Organic Syntheses. "Cyclobutanecarboxylic Acid." Org.[1][2][3][4][5] Synth.1943 , 23,[3] 16.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride

Introduction Welcome to the technical support guide for the synthesis of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. This molecule is a valuable building block in medicinal chemistry and drug development, priz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. This molecule is a valuable building block in medicinal chemistry and drug development, prized for the unique conformational constraints imparted by its cyclobutane core. However, its synthesis, particularly achieving high diastereoselectivity for the cis isomer, presents several challenges that can impact yield and purity.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind common issues, provide step-by-step protocols for key transformations, and offer data-driven optimization strategies. Our goal is to equip you with the expertise to navigate the complexities of this synthesis with confidence and reproducibility.

Overall Synthetic Pathway

The most prevalent and scalable approach to cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride involves a two-step sequence starting from Ethyl 3-oxocyclobutanecarboxylate. The key transformation is a stereoselective reductive amination, followed by salt formation.

G start Ethyl 3-oxocyclobutanecarboxylate intermediate cis-Ethyl 3-aminocyclobutanecarboxylate (Free Amine) start->intermediate Reductive Amination (NH3, H2, Catalyst) end cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (Final Product) intermediate->end Salt Formation (HCl)

Caption: General synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am struggling with the synthesis and purity of the starting material, Ethyl 3-oxocyclobutanecarboxylate. What are the best practices?

A1: The quality of your starting keto-ester is paramount for a successful synthesis. Impurities in this material can interfere with the reductive amination catalyst and complicate purification.

Causality & Explanation: The synthesis of Ethyl 3-oxocyclobutanecarboxylate often starts from more accessible precursors like 3-oxocyclobutanecarboxylic acid.[1] One common route involves the esterification of this acid. Incomplete esterification or residual acidic starting material can neutralize the amine source (ammonia) in the subsequent step, leading to low conversion. Another challenge in cyclobutane synthesis is the potential for side reactions due to inherent ring strain.[2]

Recommended Protocol: Fischer Esterification of 3-Oxocyclobutanecarboxylic Acid

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3-oxocyclobutanecarboxylic acid (1.0 equiv).

  • Reagents: Add absolute ethanol (10-20 volumes) and a catalytic amount of concentrated sulfuric acid (approx. 0.05 equiv).

  • Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Monitor the reaction by TLC or GC until the starting acid is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench the mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation to yield the pure keto-ester.

Critical Quality Parameters for Ethyl 3-oxocyclobutanecarboxylate:

Parameter Specification Rationale
Purity (GC) >98.0% Prevents side reactions and catalyst poisoning.
Acid Content <0.2% Residual acid consumes the amine reagent in the next step.

| Water Content | <0.1% | Water can interfere with some reducing agents and catalysts. |

Q2: My reductive amination reaction has stalled, showing low conversion of the keto-ester. What are the primary factors to investigate?

A2: Low conversion in reductive amination is typically linked to issues with the catalyst, the reagents (ammonia and hydrogen), or the reaction conditions.

Causality & Explanation: Reductive amination is a tandem reaction involving the formation of an enamine/imine intermediate, followed by its reduction. The equilibrium of imine formation can be unfavorable, and the catalyst activity is crucial for the subsequent hydrogenation.

  • Catalyst Activity: Palladium on carbon (Pd/C) is a common catalyst. Its activity can be diminished by impurities from the starting material or improper handling (exposure to air for extended periods).

  • Ammonia Concentration: An insufficient concentration of ammonia in the reaction solvent will shift the equilibrium away from the imine intermediate, slowing the reaction.

  • Hydrogen Pressure: The reduction of the imine is dependent on hydrogen pressure. Inadequate pressure will result in a sluggish reaction.

Troubleshooting Workflow:

G start Low Conversion Issue q1 Is the catalyst fresh and handled properly? start->q1 a1_yes Proceed to Reagent Check q1->a1_yes Yes a1_no Action: Use fresh Pd/C catalyst. Ensure inert atmosphere handling. q1->a1_no No q2 Is the ammonia solution saturated? a1_yes->q2 a2_yes Proceed to Conditions Check q2->a2_yes Yes a2_no Action: Re-saturate the solvent (e.g., methanol) with ammonia gas at low temperature. q2->a2_no No q3 Are hydrogen pressure and temperature optimal? a2_yes->q3 a3_yes Consider starting material purity (See Q1). Check for leaks in the hydrogenation setup. q3->a3_yes Yes a3_no Action: Increase H2 pressure incrementally (e.g., 50-100 psi). Ensure temperature is maintained (e.g., 25-50°C). q3->a3_no No

Caption: Troubleshooting flowchart for low conversion.

Q3: The main problem is poor diastereoselectivity. How can I increase the yield of the cis isomer relative to the trans isomer?

A3: Achieving high cis selectivity is the central challenge of this synthesis. It is primarily governed by the method of reduction and the catalyst system employed. The cis product is generally the thermodynamically more stable isomer, but kinetic factors can favor the trans product.

Causality & Explanation: The stereochemical outcome depends on the trajectory of hydride delivery to the imine intermediate.

  • Catalytic Hydrogenation: Heterogeneous catalysts like Pd/C can provide good cis selectivity. The substrate adsorbs onto the catalyst surface from its less sterically hindered face, leading to hydrogenation from that same face, which often results in the cis product.

  • Chemical Reducing Agents: Reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are less selective and often produce mixtures of cis and trans isomers. Sodium triacetoxyborohydride (STAB) can sometimes offer improved selectivity.

Strategies to Enhance cis Selectivity:

  • Prioritize Catalytic Hydrogenation: This is the most reliable method for high cis selectivity. Use a high-quality catalyst like 5-10% Pd/C.

  • Solvent Choice: The choice of solvent can influence the conformation of the intermediate on the catalyst surface. Methanol or ethanol are standard choices. Experimenting with solvents like THF or isopropanol may alter the selectivity.

  • Optimize Temperature and Pressure: Milder conditions often lead to higher selectivity.

    • Temperature: Operate at room temperature or slightly below. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the trans isomer.

    • Pressure: While higher pressure can speed up the reaction, it may negatively impact selectivity. Operate in the 50-100 psi range initially.

Comparative Table of Reduction Methods:

Method Typical Reducing Agent Solvent Typical cis:trans Ratio Comments
Catalytic Hydrogenation H₂ gas, 5-10% Pd/C Methanol >90:10 Recommended Method. Provides high selectivity and clean conversion.[3]
Borohydride Reduction NaBH₃CN or NaBH₄ Methanol 50:50 to 70:30 Less selective. Requires careful pH control to avoid reducing the ketone directly.[4]

| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol | 70:30 to 85:15 | An alternative to using H₂ gas. Can be effective but may require more optimization. |

Q4: How should I approach the final salt formation and purification to get a high-purity, crystalline product?

A4: The isolation of the hydrochloride salt is a critical final step that determines the purity, stability, and handling properties of your product. Improper technique can lead to an oily product, low yield, or contamination with the trans isomer.

Causality & Explanation: The free amine product is often an oil and can be unstable. Converting it to the hydrochloride salt makes it a stable, crystalline solid that is easier to handle and purify. The key is to use an anhydrous HCl source and an appropriate solvent system that allows for selective crystallization of the desired cis isomer hydrochloride.

Recommended Protocol: Salt Formation and Crystallization

  • Isolate the Free Amine: After the reductive amination, filter off the catalyst (e.g., Pd/C) through a pad of Celite. Carefully concentrate the filtrate in vacuo to obtain the crude free amine. Caution: Avoid excessive heating, which can cause degradation.

  • Solvent Selection: Dissolve the crude amine in a non-polar solvent in which the hydrochloride salt is insoluble. Good choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of ethyl acetate and hexanes.

  • HCl Addition: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in 2-propanol). You can also bubble dry HCl gas through the solution. Add HCl until the solution becomes acidic (check with pH paper on a withdrawn, quenched sample).

  • Crystallization: The hydrochloride salt should precipitate as a white solid. Stir the resulting slurry at low temperature for 1-2 hours to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., cold diethyl ether) to remove any soluble impurities.

  • Drying: Dry the solid under high vacuum to remove all residual solvent.

Troubleshooting Tips:

  • Product is Oily/Gummy: This often indicates the presence of water or impurities. Ensure all reagents and solvents are anhydrous. Try re-dissolving the oil in a minimal amount of a polar solvent like isopropanol and then precipitating it by adding a large volume of a non-polar solvent like MTBE.

  • Low Yield: The salt may be partially soluble in your chosen solvent. Try using a more non-polar solvent system or ensure the mixture is sufficiently cooled before filtration.

  • Contamination with trans Isomer: If the initial cis:trans ratio was poor, it can be difficult to remove the trans isomer at this stage. Recrystallization can sometimes help. A common technique is to dissolve the solid in a minimal amount of hot alcohol (e.g., ethanol or isopropanol) and allow it to cool slowly. The less soluble isomer may crystallize out preferentially. This often requires experimentation.

References

  • CN102633657A: Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • Organic Syntheses Procedure: cis-3,4-DICHLOROCYCLOBUTENE. Organic Syntheses.
  • Organic Syntheses Procedure: cyclobutylamine. Organic Syntheses.
  • CN103232340A: Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • WO2010070368A1: Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • Master Organic Chemistry: Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • Organic Chemistry Portal: Amine synthesis by reductive amination (reductive alkyl
  • PubChem: Ethyl 3-oxocyclobutanecarboxylate.

Sources

Optimization

Technical Support Center: Purification of cis-Ethyl 3-aminocyclobutanecarboxylate HCl

Executive Summary & Compound Profile cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a critical scaffold in the synthesis of JAK inhibitors and other bioactive small molecules.[1][2] The primary challenge with t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a critical scaffold in the synthesis of JAK inhibitors and other bioactive small molecules.[1][2] The primary challenge with this intermediate is not gross chemical purity, but stereochemical integrity .[2] The thermodynamic difference between the cis (1,3-diequatorial-like) and trans isomers is small, often leading to mixed diastereomers during ring formation or reduction steps.[1]

This guide prioritizes the enrichment of the cis-isomer via fractional crystallization and addresses common handling issues associated with the hygroscopic nature of amino-ester salts.

Compound Snapshot
PropertySpecification / Note
Structure Cyclobutane ring with 1,3-substitution (Amino & Ethyl Ester)
Target Isomer cis (Z-isomer)
Common Impurities trans-isomer, Hydrolysis product (free acid), Inorganic salts
Physical State White to off-white crystalline solid (High purity)
Solubility Soluble in Water, Methanol, Ethanol; Insoluble in Et₂O, Hexanes

Purification Decision Matrix

Before selecting a protocol, determine the nature of your impurity profile using the decision tree below.

PurificationTree Start Analyze Crude Material (H-NMR & HPLC) IsomerCheck Is Cis:Trans Ratio < 95:5? Start->IsomerCheck ChemCheck Is Chemical Purity < 95%? IsomerCheck->ChemCheck No (Ratio Good) Recryst Protocol A: Fractional Crystallization (Enrich Cis-Isomer) IsomerCheck->Recryst Yes (Ratio Poor) BocRoute Protocol C: Boc-Protection & Column Chromatography IsomerCheck->BocRoute Yes (Ratio Very Poor < 3:1) Triturate Protocol B: Trituration/Slurry (Remove Color/Oils) ChemCheck->Triturate Yes Release/Use Release/Use ChemCheck->Release/Use No (Purity Good)

Figure 1: Strategic workflow for selecting the appropriate purification method based on impurity profile.

Troubleshooting Guides & FAQs

Module 1: Stereochemical Enrichment (Removing the trans-isomer)

Q: My crude reaction yielded a 70:30 cis:trans mixture. How do I upgrade this to >98% cis?

A: The most effective non-chromatographic method is Fractional Crystallization .[2] The cis-isomer of the hydrochloride salt typically possesses a higher lattice energy and lower solubility in alcoholic solvents compared to the trans-isomer.[1]

Protocol A: Ethanol/Ether Fractional Crystallization Use this for cis:trans ratios better than 60:40.

  • Dissolution: Dissolve the crude HCl salt in the minimum amount of hot Absolute Ethanol (approx. 60–70°C). Do not boil excessively to avoid ester hydrolysis.[1][2]

  • Cloud Point: Slowly add Diethyl Ether (or MTBE) dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.[1][2]

  • Re-solubilization: Add just enough hot Ethanol (drops) to clear the solution again.

  • Cooling: Allow the solution to cool to room temperature slowly (over 2–3 hours) with gentle stirring. Then, move to 0°C (ice bath) for 1 hour.

  • Filtration: Filter the white crystals.

  • Wash: Wash the cake with cold Et₂O/EtOH (3:1 mixture).

  • Validation: Dry and check 1H-NMR. The cis-isomer ring protons (methine) will have distinct chemical shifts compared to the trans.

Q: Crystallization isn't working; the ratio is stuck at 80:20. What now?

A: If the diastereomeric ratio (dr) is stubborn, you must pivot to Protocol C (The "Boc-Route") .[1] Separation of the free amine isomers on silica is difficult due to tailing.[2] Protecting the amine amplifies the structural difference between isomers, making silica chromatography effective.[2]

Protocol C: Protection-Separation-Deprotection

  • Protect: React crude salt with Boc₂O and TEA in DCM.

  • Separate: Perform flash column chromatography (Hexane/Ethyl Acetate). The cis-N-Boc ester usually elutes separately from the trans.[1][2]

  • Deprotect: Treat the pure cis-N-Boc intermediate with 4M HCl in Dioxane .

  • Precipitate: The pure cis-HCl salt will precipitate directly.[1][2] Filter and wash with ether.[1][2]

Module 2: Chemical Purity & Handling

Q: The product is oiling out instead of crystallizing. Why?

A: "Oiling out" typically indicates the presence of residual solvents (like DMF or high-boiling alcohols) or high levels of impurities disrupting the crystal lattice.[1]

Troubleshooting Steps:

  • Solvent Swap: Evaporate the oil to dryness.[1][2] Redissolve in a small amount of Isopropanol (IPA) .

  • Seed: If you have a pure seed crystal, add it at room temperature.

  • Anti-solvent Trituration: If it remains an oil, add MTBE or Heptane vigorously.[1][2] Use a spatula to scratch the side of the flask.[2] This mechanical energy often induces nucleation.[1][2]

Q: My yield is low, and the product smells like vinegar. Is it hydrolyzing?

A: Yes. The ethyl ester is susceptible to hydrolysis, especially in the presence of water and acid (which you have: HCl salt + moisture).[2]

Prevention Protocol:

  • Avoid Aqueous Workups: When generating the salt, use anhydrous conditions (e.g., HCl gas in dry ether or dioxane) rather than aqueous HCl.

  • Drying: Dry the final salt in a vacuum desiccator over P₂O₅ or KOH pellets to remove trace water and acid.[2]

  • Storage: Store at -20°C under Argon.

Comparative Data: Solvent Systems

The following table summarizes solvent efficacy for the HCl salt purification.

Solvent SystemRoleOutcomeRecommendation
Ethanol / Et₂O RecrystallizationExcellent cis-enrichment; good recovery.[1][2]Primary Choice
Isopropanol (IPA) RecrystallizationGood for removing color; moderate isomer separation.[1][2]Secondary Choice
Methanol SolventToo soluble; difficult to recover yield.[1][2]Avoid for cryst.[1][2]
Acetone Slurry/WashRemoves non-polar impurities; product is insoluble.[1][2]Good for washing
Water SolventHigh risk of ester hydrolysis.[1][2]Avoid

Mechanistic Workflow: The "Boc-Route"

For high-value batches where purity >99% is required, the protection strategy provides the highest fidelity.[1]

BocRoute Crude Crude Amine (Mixed Isomers) Protect Reaction: Boc2O / Base Crude->Protect Protect Chrom Silica Column (Sep. Cis/Trans) Protect->Chrom Purify Deprotect Deprotection: HCl / Dioxane Chrom->Deprotect Pure Cis-Boc Final Pure Cis-HCl Salt (Precipitate) Deprotect->Final Filter

Figure 2: The "Boc-Route" workflow ensures stereochemical purity before the final salt formation.[1][2]

References

  • Separation of Cis and Trans Isomers. Google Patents. US3880925A.[1][2] (Describes general principles of cis/trans separation via derivatization and crystallization). Link

  • Preparation of Cariprazine Intermediates. Google Patents. US20160102062A1.[1][2] (Explicitly details the separation of cis- and trans-aminocyclohexane/butane carboxylate isomers via fractional crystallization of hydrochloride salts). Link

  • Synthesis of cis- and trans-3-Aminocyclohexanols. National Institutes of Health (NIH).[1][2] (Provides mechanistic insight into the reduction of enaminoketones to form cis/trans amino-cycloalkane mixtures). Link

  • PubChem Compound Summary: cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. PubChem.[1][2][3] (Chemical and physical properties, CAS 957793-35-0).[1][2][4] Link[1][2]

Sources

Troubleshooting

Technical Support Center: Preventing Side Reactions in Cyclobutane Ring Formation

Welcome to the technical support center for cyclobutane ring formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclobutane ring formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of four-membered rings. Drawing from established literature and field experience, this resource explains the causality behind common issues and offers validated protocols to enhance reaction efficiency and selectivity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the most prevalent synthetic methodologies.

[2+2] Photocycloaddition Reactions
Question 1.1: My [2+2] photocycloaddition yield is low, and I'm observing significant starting material isomerization (cis/trans). What's happening and how can I fix it?

Probable Cause: A major competing pathway in [2+2] photocycloadditions is the cis/trans isomerization of the alkene starting material.[1] This occurs because both the singlet (S1) and triplet (T1) excited states of the alkene have a lower energy conformation at a 90° twist, allowing for free rotation around the former double bond. Upon relaxation back to the ground state (S0), either isomer can form, depleting the desired reactant and lowering the overall quantum yield of the cycloaddition.[1]

Suggested Solutions:

  • Choice of Photosensitizer: For reactions proceeding through a triplet state, the sensitizer's triplet energy (ET) is critical. Ensure the sensitizer's ET is high enough to efficiently populate the alkene's triplet state but low enough to avoid exciting competing pathways. Acetone and benzophenone are common sensitizers for many simple alkenes.[2]

  • Increase Alkene Concentration: For intermolecular reactions, using the alkene partner in excess can kinetically favor the bimolecular cycloaddition over the unimolecular isomerization and potential enone dimerization.[3]

  • Wavelength Selection: The choice of irradiation wavelength is crucial. Aromatic carbonyl compounds typically require wavelengths around 300 nm (using a Pyrex filter), whereas aliphatic carbonyls may need lower wavelengths like 254 nm (requiring a quartz or Vycor vessel).[4][5] Using an inappropriate wavelength can lead to inefficient excitation or decomposition.

  • Solvent Choice: Non-polar solvents are often preferred for Paternò-Büchi reactions.[6] Solvent can influence the stability of intermediates and transition states. For instance, yields of copper(I)-catalyzed photodimerizations have been shown to improve when switching from THF to less coordinating solvents.[1]

  • Intramolecular Strategy: Whenever synthetically feasible, designing the reaction in an intramolecular fashion can dramatically increase efficiency by minimizing unproductive intermolecular events and pre-organizing the reactive partners.[7]

Question 1.2: My reaction produces a complex mixture of regio- and stereoisomers. How can I improve the selectivity?

Probable Cause: The formation of regio- and stereoisomers is governed by the stability of the 1,4-diradical intermediate (in triplet-sensitized reactions) and steric/electronic factors in the transition state.[3][8] For example, in the Paternò-Büchi reaction, the initial bond forms to create the most stable radical. Subsequent ring closure then determines the final stereochemistry.[8]

Suggested Solutions:

  • Steric Directing Groups: Bulky substituents will preferentially occupy positions that minimize steric clash in the product. Steric interactions in the transition state encourage the placement of large groups on opposite sides of the newly formed ring.[3]

  • Electronic Control: In enone-alkene cycloadditions, the polarity of the excited enone is reversed, placing a partial negative charge on the β-carbon. The alkene will approach in a way that minimizes electrostatic repulsion, influencing regiochemistry.[3]

  • Auxiliary Control: Attaching a chiral auxiliary to one of the reactants can effectively control the diastereoselectivity of the cycloaddition, as demonstrated in syntheses of chiral cyclobutanones.[9]

  • Template-Directed Synthesis: Using covalent templates, such as 1,8-dihydroxynaphthalene, can enforce a specific orientation of reactants in the solid state, leading to a single diastereomer.[10]

Thermal [2+2] Cycloadditions of Ketenes
Question 2.1: My primary side product is a ketene dimer. How can I favor the reaction with my desired alkene?

Probable Cause: Ketenes are highly reactive and prone to dimerization, especially in the absence of a reactive nucleophile or ketenophile (the alkene partner).[11] Disubstituted ketenes typically dimerize to form cyclobutadiones, while other ketenes can form β-lactone-type dimers.[11][12] This side reaction is often catalyzed by nucleophiles, including common bases like triethylamine.[13]

Suggested Solutions:

  • In Situ Generation: Because they are unstable, ketenes should be generated in situ in the presence of the alkene partner.[14] A common method is the dehydrochlorination of an acyl chloride using a non-nucleophilic base like triethylamine.[15] This ensures the ketene concentration remains low and has an immediate reaction partner.

  • Control Stoichiometry and Addition Rate: Use the alkene in excess. If generating the ketene from an acyl chloride and base, add the acyl chloride slowly to a solution of the alkene and base. This maintains a low instantaneous concentration of the ketene, minimizing self-reaction.

  • Temperature Control: Ketene dimerizations can be temperature-dependent. Running the reaction at lower temperatures can sometimes slow the rate of dimerization relative to the desired cycloaddition.

Transition-Metal-Catalyzed Cycloadditions
Question 3.1: My metal-catalyzed reaction is inefficient, resulting in low yields and byproducts from linear olefins instead of the cyclobutane ring.

Probable Cause: A major side reaction in transition-metal-catalyzed processes involving alkyl-metal intermediates is β-hydride elimination .[16][17] This reaction converts a metal-alkyl complex into a metal-hydride and a free alkene, effectively breaking the cycle that leads to the cyclobutane product.[16] This requires the alkyl group to have a β-hydrogen and a vacant coordination site on the metal cis to the alkyl group.[17][18]

Suggested Solutions:

  • Ligand Choice: The electronic and steric properties of the ligands on the metal center are critical. Bulky, electron-donating ligands (e.g., phosphines) can often stabilize the desired intermediates and disfavor the transition state for β-hydride elimination. For some nickel-catalyzed reactions, the addition of a phosphane ligand was essential to stabilize the catalyst and improve yield.[19]

  • Substrate Design: If possible, use substrates that lack β-hydrogens. For example, alkyl groups like neopentyl or benzyl cannot undergo this side reaction.[17]

  • Catalyst Selection: Different metals have different propensities for β-hydride elimination. For instance, d0 metal alkyls are generally more stable against this reaction than later transition metals.[16] Carefully review the literature for catalysts best suited for your specific substrate class.[20][21]

  • Temperature Control: β-hydride elimination can be more prevalent at higher temperatures.[16] Careful optimization of the reaction temperature is crucial for maximizing the yield of the desired cycloadduct.[19]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best general method for synthesizing a specific cyclobutane target? A1: The choice depends heavily on the target's functional groups and stereochemistry.

  • For simple, strained carbocycles: Photochemical [2+2] cycloaddition is a powerful and direct method.[15][22]

  • For cyclobutanones: The Staudinger cycloaddition of a ketene with an imine (to make a β-lactam, a cyclobutanone analog) or an alkene is highly effective.[14][23]

  • For complex, functionalized cyclobutanes: Transition-metal-catalyzed methods offer broad substrate scope and can provide access to complex polycyclic systems with high stereocontrol.[19][24]

  • For specific stereoisomers: Intramolecular reactions often provide superior stereocontrol compared to their intermolecular counterparts.[7][25]

Q2: My photochemical reaction is not working, even with the correct wavelength. What are some common "hidden" issues? A2: Beyond wavelength, several factors can inhibit photochemical reactions:

  • Dissolved Oxygen: Oxygen can quench the excited triplet state of the reactant, preventing the reaction.[5] It is critical to thoroughly degas the solvent and reaction mixture, typically by bubbling with an inert gas (N2 or Ar) for 15-30 minutes before and during irradiation.[5]

  • Impure Solvents/Reagents: Impurities can act as quenchers or participate in undesired side reactions.[4][5] Ensure all reagents and solvents are purified. For instance, acetone used as a solvent and sensitizer must be free of alkene impurities.[3]

  • Reaction Vessel Material: Standard borosilicate glass (Pyrex) filters out UV light below ~300 nm. If your reaction requires lower wavelengths, you must use a quartz or Vycor vessel.[5]

Q3: What is the mechanistic difference between a thermal and a photochemical [2+2] cycloaddition? A3: According to frontier molecular orbital (FMO) theory and the Woodward-Hoffmann rules, the mechanisms are distinct. A thermal [2+2] cycloaddition between two standard alkenes is "forbidden" as a concerted, suprafacial-suprafacial process. However, photochemical excitation promotes an electron to a higher energy orbital (the LUMO becomes the SOMO), which inverts the orbital symmetry requirements and makes the reaction "allowed".[22] Ketenes are an exception; their unique orbital structure allows them to participate in thermal [2+2] cycloadditions that are formally suprafacial-antarafacial.[15]

Visualized Workflows & Mechanisms

Troubleshooting Workflow for a [2+2] Photocycloaddition

G cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions Corrective Actions start Low Yield / No Product check_sm Analyze Crude Reaction: Starting Material (SM) Recovered? Side Products Formed? start->check_sm side_products Identify Side Products: Isomerization? Dimerization? Polymerization? Pinacol Coupling? check_sm->side_products Yes sol_purify Purify Reagents & Solvent (Remove quenchers) check_sm->sol_purify No (Decomposition) sol_conc Increase Alkene Concentration (Favors bimolecular reaction) side_products->sol_conc Dimerization/ Pinacol Coupling sol_sens Optimize Sensitizer or Irradiation Wavelength side_products->sol_sens Isomerization sol_degas Degas Solvent Thoroughly (Ar or N2 sparging) sol_vessel Check Reaction Vessel (Pyrex vs. Quartz/Vycor) sol_degas->sol_vessel Re-run Experiment sol_vessel->start Re-run Experiment sol_conc->start Re-run Experiment sol_sens->start Re-run Experiment sol_purify->sol_degas Re-run Experiment

Caption: Troubleshooting logic for low-yielding photocycloadditions.

Competing Pathways in Ketene Cycloadditions

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products ketene R2C=C=O (In Situ Generated) desired Desired [2+2] Cycloaddition (High [Alkene]) ketene->desired side Side Reaction: Dimerization (Low [Alkene] / High [Ketene]) ketene->side [Ketene] alkene Alkene (Ketenophile) alkene->desired cyclobutanone Cyclobutanone Product desired->cyclobutanone dimer Ketene Dimer (e.g., β-Lactone) side->dimer

Caption: Kinetic competition between cycloaddition and dimerization.

Selected Experimental Protocol

Protocol: Photochemical [2+2] Cycloaddition of an Enone with Cyclopentene

This protocol is a representative example for a triplet-sensitized reaction using acetone as both the solvent and sensitizer.

Materials:

  • 2-Cyclohexen-1-one (reactant)

  • Cyclopentene (reactant, used in excess)

  • Acetone (reagent grade, solvent and sensitizer)

  • Quartz or Vycor immersion well photoreactor with a medium-pressure mercury lamp

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: In a quartz (or Vycor) reaction vessel, dissolve 2-cyclohexen-1-one (1.0 eq) in acetone. The concentration should be relatively dilute, typically 0.05-0.1 M, to minimize enone dimerization.

  • Adding Reactant: Add a significant excess of cyclopentene (5-10 eq). An excess of the alkene partner helps to ensure it successfully competes for the excited enone.[3]

  • Degassing: Seal the vessel and sparge the solution gently with argon or nitrogen for 30 minutes to remove dissolved oxygen, which can quench the excited state.[5] Maintain a positive pressure of inert gas throughout the reaction.

  • Irradiation: Place the immersion well into the solution and begin circulating coolant. Turn on the mercury lamp to begin irradiation. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by TLC or GC-MS.

  • Workup: Once the starting enone is consumed (or conversion plateaus), turn off the lamp. Remove the solvent and excess cyclopentene under reduced pressure.

  • Purification: The resulting crude oil, containing a mixture of diastereomeric cyclobutane adducts, can be purified by column chromatography on silica gel to isolate the desired products.

References

  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10168. [Link]

  • D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15543-15585. [Link]

  • Wikipedia contributors. (n.d.). Enone–alkene cycloadditions. Wikipedia. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

  • Maji, M., & Kumar, S. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(22), 8876–8880. [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

  • Baran, P. S. (2014). Ketenes. Baran Lab, Scripps Research. [Link]

  • Reddy, M. S., & Swamy, T. (2014). A Study on Organic Synthesis via Ketene. Research & Reviews: Journal of Agriculture and Allied Sciences. [Link]

  • Zhang, Y., et al. (2021). Stereoelectronic Features of a Complex Ketene Dimerization Reaction. Molecules, 26(25), 7701. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. [Link]

  • Wikipedia contributors. (n.d.). β-Hydride elimination. Wikipedia. [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). Organometallic HyperTextBook: Beta-Hydride Elimination. [Link]

  • Chemistry LibreTexts. (2022). 4.4: β-Hydride Insertion and Beta-Hydride Elimination. [Link]

  • Tam, W. (n.d.). Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes. Bentham Science. [Link]

  • Bhadra, S., & Alper, H. (2005). Transition Metal Catalyzed [2+2+2] Cycloaddition and Application in Organic Synthesis. European Journal of Organic Chemistry, 2005(16), 3555-3567. [Link]

  • D'Auria, M. (2019). The Paternò-Büchi reaction - a comprehensive review. Molecules, 24(20), 3652. [Link]

  • AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • D'Auria, M., & Racioppi, R. (2014). Oxetane Synthesis through the Paternò-Büchi Reaction. Current Organic Chemistry, 18(1), 2-20. [Link]

  • YouTube. (2020). Paterno-Buchi reaction || photochemistry || solved problems. [Link]

  • Maji, M., & Kumar, S. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Request PDF: Stereochemistry of Cyclobutane and Heterocyclic Analogs. [Link]

  • ResearchGate. (n.d.). Regio control in [2+2] photocycloaddition. [Link]

  • Roglans, A., Pla-Quintana, A., & Solà, M. (2020). Review of Mechanistic Studies of Transition-Metal Catalyzed [2+2+2] Cycloaddition Reactions. IQCC. [Link]

  • Marco-Contelles, J., & Soriano, E. (2007). [2+2+2] Cycloaddition Reactions of Macrocyclic Systems Catalyzed by Transition Metals. A Review. Molecules, 12(3), 528-545. [Link]

  • ResearchGate. (n.d.). Request PDF: Transition Metal-Catalyzed [2+2] Cycloaddition Reactions between Bicyclic Alkenes and Alkynes. [Link]

  • Wikipedia contributors. (n.d.). Staudinger synthesis. Wikipedia. [Link]

  • NROChemistry. (n.d.). Staudinger Reaction. [Link]

  • Reddit. (2025). Staudinger Reaction Troubleshooting. [Link]

  • Organic Reactions. (n.d.). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. [Link]

  • ResearchGate. (n.d.). Request PDF: Structure and Mechanism in Ketene Chemistry. [Link]

  • ResearchGate. (n.d.). Theoretical Research on the Mechanism of the Dimerization Reactions of Alkyl Ketene. [Link]

  • Wessig, P. (2006). The arene–alkene photocycloaddition. Beilstein Journal of Organic Chemistry, 2, 20. [Link]

  • ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. [Link]

  • MDPI. (n.d.). Controlling Topology within Halogen-Bonded Networks by Varying the Regiochemistry of the Cyclobutane-Based Nodes. [Link]

  • mediaTUM. (n.d.). New Chromophore Types for [2+2] Photocycloaddition Reactions. [Link]

  • (2020). Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis. National Center for Biotechnology Information. [Link]

  • (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. National Center for Biotechnology Information. [Link]

  • (2018). (PDF) [2+2] Photo-Cycloadditions for Polymer Modification and Surface Decoration. ResearchGate. [Link]

  • Organic Chemistry Tutor. (n.d.). Staudinger Reaction. [Link]

Sources

Optimization

how to remove impurities from cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride

Topic: Impurity Removal & Purification Protocols CAS: 957793-35-0 | Formula: C7H14ClNO2[1][2] Introduction: The Purification Landscape From the Desk of the Senior Application Scientist: Purifying cis-Ethyl 3-aminocyclobu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Removal & Purification Protocols CAS: 957793-35-0 | Formula: C7H14ClNO2[1][2]

Introduction: The Purification Landscape

From the Desk of the Senior Application Scientist:

Purifying cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride requires navigating a delicate balance between stereochemical integrity and chemical stability.[1] As a 1,3-disubstituted cyclobutane, this molecule is defined by its "puckered" ring conformation.[1] The primary challenge you will face is not just chemical purity, but diastereomeric purity —specifically, separating the desired cis-isomer from the thermodynamically persistent trans-isomer.[1]

Furthermore, as an amino ester hydrochloride, this compound is hygroscopic. Moisture is your enemy; it drives the hydrolysis of the ethyl ester to the corresponding carboxylic acid (zwitterion), a degradation impurity that complicates downstream coupling reactions.

This guide moves beyond basic "recipes" to provide a logic-driven troubleshooting framework for these specific challenges.

Module 1: Diastereomeric Purification (Removing the Trans-Isomer)

The Issue

You observe a split set of signals in your proton NMR (specifically the methine protons at C1 and C3), indicating the presence of the trans-diastereomer.

The Mechanism

Diastereomers have different internal energies and packing efficiencies. The cis-isomer of 1,3-disubstituted cyclobutanes often forms a more stable crystal lattice in ionic forms (like HCl salts) compared to the trans-isomer due to the specific "wing" conformation of the cyclobutane ring.[1] We exploit this lattice energy difference via fractional recrystallization .[1]

Protocol: Selective Recrystallization

Standard silica chromatography is often ineffective for HCl salts due to streaking and hydrolysis.[1] Recrystallization is the gold standard here.

Solvent System: Ethanol (Solvent) / Diethyl Ether or MTBE (Anti-solvent).[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of hot anhydrous ethanol (60–70°C).

    • Note: Do not boil excessively; prolonged heat promotes ester hydrolysis.[1]

  • Nucleation: Allow the solution to cool slowly to room temperature. If oiling occurs, scratch the glass or add a seed crystal of the pure cis-isomer.[1]

  • Precipitation: Once room temperature is reached, slowly add anhydrous Diethyl Ether (or MTBE) dropwise until persistent turbidity is observed.[1]

    • Ratio: Typically 1:3 (EtOH:Ether) works well.[1]

  • Crystallization: Place the flask in a freezer (-20°C) for 12–18 hours. The cis-isomer HCl salt typically crystallizes out, while the trans-isomer and minor organic impurities remain in the mother liquor.[1]

  • Filtration: Filter quickly under an inert atmosphere (N2 or Ar) to prevent moisture absorption.[1] Wash the cake with cold, dry ether.

Data Validation: NMR Interpretation
Proton PositionCis-Isomer Signal (Approx.)Trans-Isomer Signal (Approx.)Diagnostic Note
H-3 (Methine-N) Quintet/Multiplet (lower field)Multiplet (shifted upfield)The cis isomer typically exhibits a distinct deshielding pattern due to the gamma-gauche effect in the puckered ring.[1]
H-1 (Methine-CO) MultipletMultipletCoupling constants (

) differ; cis often shows larger

values for ring protons.[1]

Module 2: Chemical Impurity Removal (Hydrolysis & Color)[3]

The Issue

The white solid has turned yellow/sticky, or LC-MS shows a mass of M-28 (loss of ethyl group), indicating the formation of 3-aminocyclobutanecarboxylic acid .[1]

The Mechanism

Amino acid esters are prone to autocatalytic hydrolysis.[1] The amine group (even as a salt) can act as a general base catalyst if any free base is present, and the HCl provides an acid catalyst for ester cleavage in the presence of water.

Troubleshooting Guide

Q: My product contains 5-10% hydrolyzed acid. Can I wash it out? A: No. The hydrolyzed product is an amino acid (zwitterion). It has similar solubility properties to the amino ester salt in polar solvents.[1]

  • Corrective Action: If hydrolysis is <10%, re-esterify the crude material.

    • Suspend the solid in anhydrous ethanol.

    • Add 1.1 equivalents of Thionyl Chloride (

      
      ) dropwise at 0°C.[1]
      
    • Reflux for 1-2 hours.[1][3]

    • Concentrate to dryness.[1] This converts the impurity back to the desired product.

Q: The product is colored (yellow/brown). A: This indicates trace oxidation of the amine or polymerization of starting materials (oximes/enamines).

  • Corrective Action: Perform a Charcoal Filtration .[1]

    • Dissolve salt in warm ethanol.

    • Add Activated Carbon (5 wt%).[1] Stir for 15 mins.

    • Filter through a Celite pad.[1]

    • Proceed to recrystallization (Module 1).[1]

Visualizing the Workflow

The following logic tree guides your purification strategy based on the specific impurity profile.

PurificationStrategy Start Crude cis-Ethyl 3-aminocyclobutanecarboxylate HCl Analysis Analyze Purity (H-NMR & LC-MS) Start->Analysis Decision Identify Primary Impurity Analysis->Decision TransIso Trans-Isomer Detected Decision->TransIso Diastereomer Issue Hydrolysis Hydrolyzed Acid (>5%) Decision->Hydrolysis Degradation Issue Color Colored / Trace Organics Decision->Color Purity Issue Recryst Recrystallization (EtOH / Et2O) TransIso->Recryst ReEster Re-esterification (SOCl2 / EtOH) Hydrolysis->ReEster Charcoal Activated Carbon Filtration Color->Charcoal Final Pure cis-Isomer HCl Salt Recryst->Final ReEster->Recryst After Workup Charcoal->Recryst Filtrate

Figure 1: Decision matrix for purification based on specific impurity identification.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for the HCl salt? A: It is not recommended. The HCl salt interacts strongly with the acidic silanols on silica, leading to peak tailing and potential hydrolysis. If you must use chromatography, you must first neutralize the salt to the free base (using


), extract into DCM, purify rapidly, and then immediately reform the HCl salt. However, the free base of this amine is unstable and prone to intermolecular polymerization. Stick to crystallization. 

Q: How should I store the purified compound? A: Store under an inert atmosphere (Argon) at -20°C. Use a desiccator. The compound is hygroscopic; once it absorbs water, the shelf-life drops dramatically due to hydrolysis.[1]

Q: Why do I see "Ethyl 3-aminocyclobutanecarboxylate" (no HCl) in some catalogs? A: This is the "Free Base" form.[1] It is typically an oil or a low-melting solid and is much less stable than the hydrochloride salt.[1] Always convert to the HCl salt for long-term storage.[1]

References

  • PubChem Compound Summary: cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. National Center for Biotechnology Information.[1] (Accessed 2024).[1][2][4] Source:[Link][1]

  • Synthesis of aminocyclopentane carboxylic acids (Analogous Chemistry). World Intellectual Property Organization.[1] WO2008138621A2.[1] Source:

  • Recrystallization Solvents for Amino Esters. University of Rochester, Department of Chemistry. Source:[Link][1]

  • Separation and purification of cis and trans isomers (Cyclohexane diamine analogs). US Patent US3880925A.[1] Source:

Sources

Troubleshooting

stabilizing cis-3-aminocyclobutane intermediates during synthesis

Ticket ID: CB-103-CIS Subject: Stabilization & Isolation of cis-3-Aminocyclobutane Intermediates Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division User Query Overview Problem: Use...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CB-103-CIS Subject: Stabilization & Isolation of cis-3-Aminocyclobutane Intermediates Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

User Query Overview

Problem: Users frequently report yield loss, epimerization (loss of cis-stereochemistry), and isolation difficulties when synthesizing cis-3-aminocyclobutane derivatives (specifically 1,3-disubstituted systems like cis-3-aminocyclobutanecarboxylic acid). Objective: Provide a robust, self-validating workflow to stabilize the cis-isomer during synthesis, preventing thermodynamic relaxation to the trans-isomer and ensuring successful isolation of the amphoteric intermediate.

Phase 1: Diagnostic & Mechanistic Grounding
The Core Instability: Why does my cis-isomer disappear?

In 1,3-disubstituted cyclobutanes, the cis-isomer is often the thermodynamically preferred conformer due to ring puckering, which places both substituents in pseudo-equatorial positions. However, this stability is precarious.

  • The Isomerization Trap: The presence of a carbonyl group (carboxylic acid/ester) at the C1 position renders the

    
    -proton acidic. Under basic conditions (pH > 10) or high thermal stress, the C1 center deprotonates, forming a planar enolate intermediate. Upon reprotonation, the system relaxes into a mixture of cis and trans, often favoring the trans-isomer if steric bulk varies or if solvation effects dominate.
    
  • The Ring Strain: The cyclobutane ring possesses ~26 kcal/mol of strain energy. Harsh Lewis acids or unbuffered aqueous conditions can trigger ring-opening or polymerization.

Visualizing the Failure Mode (Epimerization)

The following diagram illustrates the base-catalyzed epimerization pathway that must be avoided.

Epimerization Cis Cis-Isomer (Pseudo-diequatorial) Enolate Planar Enolate (Stereochemistry Lost) Cis->Enolate Deprotonation (-H+) Base Base (B:) Base->Enolate Enolate->Cis Kinetic Protonation Trans Trans-Isomer (Pseudo-axial/equatorial) Enolate->Trans Thermodynamic Equilibration

Figure 1: Base-catalyzed epimerization mechanism at the C1 position. Avoiding the enolate intermediate is critical for maintaining cis-integrity.

Phase 2: Synthetic Protocol (The "Safe" Route)

To stabilize the cis-3-aminocyclobutane intermediate, we recommend the Curtius Rearrangement over nucleophilic substitution or [2+2] cycloaddition. The Curtius rearrangement proceeds with complete retention of stereochemistry , as the migration occurs via a concerted mechanism, bypassing planar intermediates.

Recommended Workflow: Modified Curtius Sequence

Starting Material: cis-Cyclobutane-1,2-dicarboxylic anhydride (or 1,3-dicarboxylic acid derivatives).

StepReagent SystemPurposeTechnical Note
1. Activation DPPA (Diphenylphosphoryl azide) + TEAConvert carboxylic acid to acyl azide.Critical: Keep Temp < 10°C to prevent premature rearrangement.
2. Rearrangement Toluene or t-BuOH, Reflux (80-90°C)Convert acyl azide to Isocyanate.N2 evolution is rapid. Ensure adequate venting.
3. Trapping t-BuOH (solvent) or Benzyl alcoholTrap Isocyanate as Carbamate (Boc/Cbz).Stabilization Step: Do not isolate the free isocyanate; it is moisture sensitive.
4. Deprotection 4M HCl in DioxaneCleave Carbamate to Amine Salt.Storage Form: Isolate as the HCl salt to prevent intermolecular reaction.
Troubleshooting the Curtius Reaction
  • Issue: "My yield is low, and I see urea byproducts."

    • Cause: Moisture in the solvent reacting with the isocyanate to form an amine, which then attacks the remaining isocyanate.

    • Fix: Use anhydrous toluene/t-BuOH. Add molecular sieves to the reaction vessel.

  • Issue: "Explosion risk concerns with azides."

    • Fix: Use Flow Chemistry . Generating the acyl azide and rearranging it in a heated flow coil minimizes the inventory of hazardous intermediates [1].

Phase 3: Isolation & Purification (The "Zwitterion" Problem)

The most common failure point is not the synthesis, but the isolation. cis-3-Aminocyclobutanecarboxylic acid is a zwitterion (isoelectric point ~6-7) and is highly water-soluble, making standard extraction impossible.

Method A: Ion Exchange Chromatography (For Free Amino Acid)

Use this method if you require the free zwitterion.

  • Load: Dissolve crude HCl salt in minimal water. Load onto a column of Dowex 50W-X8 (H+ form) .

  • Wash: Flush with distilled water until the eluent is neutral (removes non-basic impurities).

  • Elute: Elute with 1M - 2M NH4OH . The amino acid will release as the ammonium salt/zwitterion.

  • Lyophilize: Do not heat. Freeze-dry to obtain the white powder.

Method B: In-Situ Derivatization (For Organic Extraction)

Use this method to "mask" the polarity for easier handling.

  • Do not isolate the free amino acid.

  • Perform the Curtius rearrangement in benzyl alcohol to yield the Cbz-protected amine directly.

  • The Cbz-amino cyclobutane carboxylic acid is soluble in Ethyl Acetate and can be washed with mild acid/brine.

Isolation Workflow Diagram

Isolation Crude Crude Reaction Mixture (Amphoteric Zwitterion) Decision Required End Product? Crude->Decision RouteA Route A: Free Amino Acid Decision->RouteA Need Polar Core RouteB Route B: Protected Intermediate Decision->RouteB Need Lipophilic Intermediate Dowex Dowex 50W-X8 Column (Cation Exchange) RouteA->Dowex Elution Elute with 2M NH4OH Dowex->Elution ProductA Pure Zwitterion (Lyophilized) Elution->ProductA Trap Trap Isocyanate with BnOH (Cbz Protection) RouteB->Trap Extract Extract with EtOAc Trap->Extract ProductB Stable Cbz-Protected Intermediate Extract->ProductB

Figure 2: Decision tree for isolating water-soluble aminocyclobutane intermediates.

Phase 4: Storage & Stability Standards

To ensure long-term stability of the cis-3-aminocyclobutane intermediate:

  • Salt Formation: Never store as the free amine. The free amine can react with the carboxylic acid (intermolecularly) to form oligomers. Always store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

  • Temperature: Store at -20°C. Cyclobutanes are kinetically stable but thermodynamically strained; cold storage prevents slow thermal ring-opening or degradation.

  • Desiccation: The zwitterion is hygroscopic. Store under Argon in a desiccator.

References
  • The Curtius Rearrangement in Modern Synthesis

    • Title: The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.[1]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • GABA Analogues & Stereochemistry

    • Title: Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, cis-3-aminocyclobutanecarboxylic acid.
    • Source:Journal of Medicinal Chemistry (Allan et al., 1990).
    • URL:[Link]

  • Conformational Analysis of Cyclobutanes

    • Title: Conformational Analysis of 1,3-Disubstituted Cyclobutanes.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Flow Chemistry for Azides

    • Title: Continuous Flow Synthesis of Amines via Curtius Rearrangement.[1]

    • Source:Organic Process Research & Development.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Diastereoselective Cyclobutane Functionalization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical s...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming challenges in the diastereoselective functionalization of cyclobutanes. The inherent ring strain and unique conformational properties of cyclobutanes make them valuable scaffolds in medicinal chemistry, but controlling their three-dimensional structure during synthesis can be a significant hurdle.[1] This resource consolidates field-proven advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and improve your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution.

Q1: My [2+2] cycloaddition reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

A1: Achieving high diastereoselectivity in [2+2] cycloadditions, whether thermal or photochemical, is a common challenge often rooted in the transition state geometry. A low diastereomeric ratio (d.r.) suggests that the energy difference between the pathways leading to the different diastereomers is minimal. Here are several causal factors and corresponding strategies to address this:

  • Causality - Steric and Electronic Control: The facial selectivity of a cycloaddition is governed by steric and electronic interactions between the two reacting components. If the substituents on your alkene partners are not sufficiently different in size or electronic character, the reaction will lack a strong stereochemical bias.

  • Solutions & Strategies:

    • Introduce a Chiral Auxiliary: This is one of the most reliable methods. Temporarily installing a chiral auxiliary on one of the reacting partners introduces a significant steric director.[2] The auxiliary shields one face of the molecule, forcing the incoming reactant to approach from the less hindered side. Evans oxazolidinones are a classic example used to direct alkylation and aldol reactions, and similar principles apply to cycloadditions.[3][4] The choice of auxiliary is critical; its size and conformation must effectively block one reaction trajectory.

    • Modify Substrate Sterics: If adding an auxiliary is not feasible, consider increasing the steric bulk of a non-critical substituent on your substrate. For instance, in the photocycloaddition of a chiral butenolide with ethylene, increasing the bulk of a substituent can improve the π-facial selectivity.[5]

    • Lower the Reaction Temperature: For thermal [2+2] cycloadditions, lowering the temperature can significantly enhance diastereoselectivity. According to the Eyring equation, the selectivity is proportional to the difference in the free energies of activation (ΔΔG‡) between the two diastereomeric transition states. Lowering the temperature amplifies the impact of this energy difference, favoring the lower-energy pathway. This has been shown to improve diastereoselectivity in certain photocycloaddition reactions as well.[5][6]

    • Solvent Effects: The polarity of the solvent can influence the stability of the transition state. For reactions involving polar intermediates or hydrogen bonding, changing the solvent can alter the diastereomeric outcome. In some intramolecular photocycloadditions, a switch from a non-polar solvent (like benzene) to a polar one (like acetonitrile) can even reverse the selectivity due to the disruption or stabilization of intramolecular hydrogen bonds.

Q2: I'm attempting a ring-opening of a bicyclo[1.1.0]butane (BCB) and getting poor diastereoselectivity. Why is this happening and what can I do?

A2: The ring-opening of highly strained BCBs is a powerful method for synthesizing 1,3-difunctionalized cyclobutanes, but it is often plagued by poor diastereoselectivity, especially in radical-mediated processes.[7][8][9]

  • Causality - Reaction Mechanism: Many BCB ring-opening reactions proceed through radical or cationic intermediates. These intermediates can have a low barrier to rotation or isomerization before the second functional group is installed, leading to a mixture of diastereomers. The key to control is to use a catalytic system that proceeds via a concerted or very rapid sequential mechanism, minimizing the lifetime of non-rigid intermediates.

  • Solutions & Strategies:

    • Switch to a Catalyst-Controlled Polar Mechanism: Instead of relying on radical initiators, employ a catalyst that promotes a polar, stereocontrolled ring-opening. For example, using a carbophilic π-acid catalyst like silver tetrafluoroborate (AgBF₄) can enable a highly diastereoselective C(sp²)–H cyclobutylation of hydroxyarenes with BCBs, achieving d.r. values of up to >98:2.[7][8][9] This approach avoids the problematic radical intermediates entirely.

    • Utilize Palladium or Copper Catalysis: Different transition metals can favor distinct, stereoselective pathways. Aggarwal and others have shown that palladium and copper catalytic systems can control the regiodivergent and diastereoselective functionalization of BCBs. For instance, a Cu(I) system can promote α-selective addition to yield 1,1,3-functionalized cyclobutanes as single diastereomers, while a Cu(II) system can favor a β'-selective pathway.[10]

    • Boronate Complex Strategy: A highly diastereoselective approach involves converting the BCB into a bicyclo[1.1.0]butyl boronate complex. This complex can then react with a wide range of electrophiles to form 1,1,3-trisubstituted cyclobutanes with excellent diastereocontrol.[11]

Q3: My C-H functionalization of a substituted cyclobutane gives a mixture of regio- and diastereomers. How can I target a specific C-H bond with stereocontrol?

A3: Directing C-H functionalization on a flexible cyclobutane ring is challenging due to the presence of multiple, conformationally mobile C-H bonds with similar reactivity. The solution lies almost exclusively in catalyst control.

  • Causality - Catalyst-Substrate Interaction: The regioselectivity and stereoselectivity of C-H insertion reactions catalyzed by dirhodium carbenes are dictated by the precise shape and electronic properties of the catalyst's ligand framework.[12][13] The catalyst essentially creates a chiral pocket that recognizes and selectively activates a specific C-H bond based on steric accessibility and electronic activation.

  • Solutions & Strategies:

    • Judicious Catalyst Selection: This is the most critical factor. The work of Davies and others has demonstrated that simply changing the rhodium(II) catalyst can completely switch the site of functionalization.[12][13]

      • To target an electronically activated C-H bond (e.g., benzylic at C1), a less sterically hindered catalyst like Rh₂(S-TCPTAD)₄ is effective.

      • To target a more sterically accessible C-H bond (e.g., at C3), a highly sterically demanding catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄ forces the reaction to occur at the less crowded, distal site, yielding cis-1,3-disubstituted products with high diastereoselectivity.[12]

    • Ligand Modification: If standard catalysts are not providing sufficient selectivity, consider ligands that can offer stronger secondary interactions (e.g., hydrogen bonding, π-stacking) with your substrate. This can help to lock in a specific conformation in the transition state, enhancing diastereoselectivity. Chiral diene ligands, for instance, have shown a dramatic effect on diastereoselectivity in rhodium-catalyzed arylations of cyclobutenes.[14][15]

Workflow for Troubleshooting Diastereoselectivity

The following diagram outlines a logical workflow for diagnosing and solving issues with diastereoselectivity in your cyclobutane functionalization experiments.

G start Low Diastereoselectivity Observed (d.r. < 90:10) check_temp Is Reaction Temperature Optimized? (Cryogenic conditions often improve d.r.) start->check_temp Initial Troubleshooting check_solvent Have Solvent Effects Been Screened? (Polar vs. Non-polar) start->check_solvent mechanism Identify Predominant Control Element check_temp->mechanism If still low d.r. check_solvent->mechanism If still low d.r. substrate_ctrl Substrate Control (Steric Bulk / Chiral Auxiliaries) mechanism->substrate_ctrl Reaction is [2+2] or involves auxiliary catalyst_ctrl Catalyst Control (Ligand Modification / Metal Choice) mechanism->catalyst_ctrl Reaction is C-H functionalization or ring-opening outcome_aux Strategy: Introduce or modify a chiral auxiliary. substrate_ctrl->outcome_aux outcome_sterics Strategy: Increase steric bulk of a non-essential substituent. substrate_ctrl->outcome_sterics reagent_ctrl Reagent Control (Bulky Reagents / Chiral Reagents) outcome_catalyst Strategy: Screen sterically demanding or electronically tuned catalysts/ligands. catalyst_ctrl->outcome_catalyst

Caption: A decision-making flowchart for improving diastereoselectivity.

Frequently Asked Questions (FAQs)

Q: How do I choose between substrate control, reagent control, and catalyst control for a new reaction? A: The choice depends on the transformation and the availability of starting materials.

  • Substrate Control: Best when you can readily synthesize a starting material with an embedded stereocenter or a removable chiral auxiliary. This approach is powerful for reactions like [2+2] cycloadditions where the substrate's geometry directly influences the transition state.[2][5]

  • Reagent Control: This is less common for cyclobutane functionalization but involves using a chiral reagent that delivers a functional group. It's often limited by the availability of suitable chiral reagents.

  • Catalyst Control: This is the most modern and versatile approach, especially for C-H functionalization or stereoselective ring-openings.[7][10][12] It allows you to use simple, achiral substrates and achieve high selectivity by choosing the right catalyst. This is often the most efficient strategy if a suitable catalytic system has been reported.

Q: What is the general impact of temperature on diastereoselectivity? A: In most cases, running reactions at lower temperatures increases diastereoselectivity.[5] Selectivity arises from the difference in activation energies (ΔΔG‡) for the formation of the two diastereomers. As temperature (T) decreases, the contribution of the TΔS term in the Gibbs free energy equation becomes smaller, and the ratio of products becomes more dependent on the difference in enthalpy, which generally leads to higher selectivity for the sterically or electronically favored product.

Q: When is a photochemical approach preferred over a thermal one for [2+2] cycloadditions? A: Photochemical [2+2] cycloadditions are often preferred because they are symmetry-allowed processes that can proceed under milder conditions than their thermal counterparts, which are formally symmetry-forbidden and often require high temperatures that can degrade sensitive substrates or lead to side reactions.[5] Furthermore, photocatalysis using visible light has emerged as a powerful tool for promoting [2+2] enone cycloadditions with excellent diastereoselectivity under exceptionally mild conditions.[11]

Key Experimental Protocols
Protocol 1: Catalyst-Controlled cis-1,3-Diastereoselective C-H Functionalization

This protocol is adapted from the methodology developed for the site-selective functionalization of arylcyclobutanes.[12] It utilizes a sterically demanding rhodium catalyst to achieve high diastereoselectivity for the 1,3-disubstituted product.

Objective: To selectively functionalize the C3 position of an arylcyclobutane with an aryldiazoacetate.

Materials:

  • Arylcyclobutane (1.0 equiv)

  • Aryldiazoacetate (2.0 equiv)

  • Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst (0.5 mol%)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Preparation: In a glovebox or under a flow of argon, add the arylcyclobutane (e.g., 0.2 mmol, 1.0 equiv) and the Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst (0.001 mmol, 0.5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DCM (2.0 mL) to the vial.

  • Reactant Addition: Dissolve the aryldiazoacetate (0.4 mmol, 2.0 equiv) in anhydrous DCM (2.0 mL) in a separate vial. Draw this solution into a syringe.

  • Reaction Execution: Place the reaction vial in a cooling bath set to 0 °C. Using a syringe pump, add the aryldiazoacetate solution to the reaction mixture over a period of 4 hours. Rationale: Slow addition of the diazo compound is crucial to maintain a low concentration, which minimizes side reactions like carbene dimerization.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, remove the vial from the cooling bath and concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the cis-1,3-disubstituted cyclobutane product.

  • Characterization: Analyze the product by ¹H NMR to determine the diastereomeric ratio and confirm the structure.

Data Presentation: Catalyst Influence on Regio- and Diastereoselectivity

The choice of catalyst has a profound impact on the outcome of C-H functionalization reactions. The table below summarizes typical results for the reaction of phenylcyclobutane with methyl 2-phenyldiazoacetate.[12]

CatalystTarget PositionProduct TypeTypical YieldDiastereomeric Ratio (d.r.)
Rh₂(S-TCPTAD)₄C1 (Benzylic)1,1-disubstituted>90%N/A (Enantioselectivity)
Rh₂(S-2-Cl-5-BrTPCP)₄C3 (Distal)cis-1,3-disubstituted~70-80%>20:1
References
  • Garlets, Z. J., Wertz, B. D., Liu, W., Voight, E. A., & Davies, H. M. L. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Chem, 6(1), 304-313. [Link]

  • Griesbeck, A. G., & Bondock, S. (2002). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 102(9), 3149-3184. [Link]

  • Wang, Z., et al. (2023). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. Chemical Science, 14(34), 9226-9233. [Link]

  • Garlets, Z. J., Wertz, B. D., Liu, W., Voight, E. A., & Davies, H. M. L. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes. PubMed, 32426551. [Link]

  • Chen, Y.-J., Hu, T.-J., Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. PubMed, 25881436. [Link]

  • Noble, A., et al. (2021). Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds. Organic Letters, 24(1), 236-241. [Link]

  • Wang, T., et al. (2024). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. ResearchGate. [Link]

  • Frongia, A., Piras, P. P., & Secci, F. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(1), 113-156. [Link]

  • Chen, Y.-J., Hu, T.-J., Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications, 51(45), 9342-9345. [Link]

  • Wang, C., et al. (2024). Regio- and Diastereoselective Highly Strained Alkylidenecyclobutane Isomerization/Hydroacylation: Synthesis of Multisubstituted Cyclobutanes with Consecutive Stereocenters. ACS Catalysis, 14(3), 1851-1858. [Link]

  • Wang, Z., et al. (2023). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. PMC. [Link]

  • Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed, 24351833. [Link]

  • Antonchick, A. P., & Samanta, R. C. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(23), 9144-9149. [Link]

  • Pérez-Garcı́a, P. M., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4271-4279. [Link]

  • O'Hara, F., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(2), 585-595. [Link]

  • Hoffmann, N. (2008). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 108(3), 1052-1103. [Link]

  • Hu, X., & Zhang, Y. (2013). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. PMC. [Link]

  • Wang, Z., et al. (2023). C(sp2)−H Cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. ResearchGate. [Link]

  • Wang, S., et al. (2022). Cobalt-catalyzed diastereo- and enantioselective reductive coupling of cyclobutenes and aldehydes through umpolung reactivity. PMC. [Link]

  • Robert, E. G. L., & Waser, J. (2023). Stereospecificity of the [4 + 2] cycloaddition reaction of enantioenriched cyclobutane 2a with N-phenyl-iminooxindole 1a. ResearchGate. [Link]

  • Wang, Z., et al. (2022). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Semantic Scholar. [Link]

  • Lebleu, T., et al. (2023). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 14(20), 5437-5443. [Link]

  • Gole, B., et al. (2014). Oxygen-initiated stereoselective thermal isomerisation of a cyclobutane derivative in the solid state. PubMed, 25418195. [Link]

  • Kawano, M., et al. (2013). Regioselective inter- and intramolecular formal [4+2] cycloaddition of cyclobutanones with indoles and total synthesis of (±)-aspidospermidine. PubMed, 23184896. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • OChem Tutor. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

  • Zhang, Z., et al. (2022). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. PMC. [Link]

  • Bach, T. (2008). Photochemistry of Cyclobutanes: Synthesis and Reactivity. ResearchGate. [Link]

  • Antonchick, A. P., & Samanta, R. C. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(23), 9144–9149. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • Antonchick, A. P., & Samanta, R. C. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC. [Link]

  • Noble, A., et al. (2021). Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds. PubMed, 34882379. [Link]

Sources

Reference Data & Comparative Studies

Validation

NMR analysis of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride

An In-Depth Comparative Guide to the Stereochemical Analysis of Ethyl 3-Aminocyclobutanecarboxylate Hydrochloride For researchers and professionals in drug development, the precise determination of molecular stereochemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Stereochemical Analysis of Ethyl 3-Aminocyclobutanecarboxylate Hydrochloride

For researchers and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a fundamental requirement for ensuring safety, efficacy, and regulatory compliance. Substituted cyclobutanes, such as Ethyl 3-aminocyclobutanecarboxylate, are valuable building blocks in medicinal chemistry. Their rigid, puckered ring system gives rise to cis and trans diastereomers with distinct three-dimensional arrangements, which can lead to significantly different pharmacological profiles.

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for elucidating the stereochemistry of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. We will delve into the interpretation of ¹H and ¹³C NMR data, explaining the causal relationships between stereoisomeric structure and spectral output. Furthermore, we will objectively compare the capabilities of NMR with alternative analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the experimental context needed to select the appropriate method for your research objectives.

The Decisive Power of NMR in Stereoisomer Elucidation

NMR spectroscopy stands as the most powerful, non-destructive technique for the unambiguous determination of the relative stereochemistry of diastereomers like the title compound.[1][2] Unlike chromatographic methods that separate isomers based on differential interaction with a stationary phase, NMR provides direct evidence of through-bond and through-space atomic connectivity. Key parameters such as chemical shifts (δ), scalar coupling constants (J), and Nuclear Overhauser Effects (NOEs) are exquisitely sensitive to the local geometric environment of each nucleus.

For 1,3-disubstituted cyclobutanes, the relative orientation of the substituents (cis or trans) imposes distinct symmetry elements and dihedral angles between protons on the ring. These differences manifest as unique and predictable patterns in the NMR spectra, allowing for a definitive structural assignment.[3][4]

Structural Isomers Under Investigation

Before delving into the analysis, it is crucial to visualize the structural difference between the cis and trans isomers.

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_struct Substituents on the same side of the ring cis_img trans_struct Substituents on opposite sides of the ring trans_img

Caption: 2D representation of cis- and trans-isomers.

Part 1: Comprehensive NMR Analysis of cis-Ethyl 3-aminocyclobutanecarboxylate HCl

The hydrochloride salt form ensures that the amine group is protonated (-NH₃⁺), which simplifies the spectrum by eliminating N-H proton exchange under typical conditions in deuterated solvents like D₂O or DMSO-d₆.

¹H NMR Spectral Interpretation: A Predictive Approach

The proton NMR spectrum is the most information-rich experiment for this analysis. The cis configuration lacks a C₂ axis of symmetry through the C-1/C-3 bond, leading to a more complex spectrum compared to the potentially more symmetric trans isomer.

Table 1: Predicted ¹H NMR Data for cis-Ethyl 3-aminocyclobutanecarboxylate HCl

Assigned ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J) HzRationale for Assignment
H-6 (-O-CH₂-CH₃ )~1.25Triplet (t)~7.1Coupled to the two H-5 methylene protons (n+1 rule).
H-2, H-4 (Ring -CH₂-)~2.4 - 2.8Multiplet (m)-Diastereotopic protons with complex geminal and vicinal couplings to H-1 and H-3.
H-1 (Ring -CH -COOEt)~3.0 - 3.3Multiplet (m)-Methine proton deshielded by the ester group. Coupled to H-2 and H-4 protons.
H-3 (Ring -CH -NH₃⁺)~3.6 - 3.9Multiplet (m)-Methine proton significantly deshielded by the electron-withdrawing ammonium group.
H-5 (-O-CH₂ -CH₃)~4.15Quartet (q)~7.1Deshielded by the adjacent ester oxygen. Coupled to the three H-6 methyl protons.[5]
-NH₃~8.0 - 8.5Broad Singlet (br s)-Protons on nitrogen, typically broad. Position is solvent and concentration dependent.

Causality Behind the Spectrum: The key to differentiating the cis from the trans isomer lies in the coupling constants and through-space interactions within the cyclobutane ring.[6][7] In the puckered cyclobutane ring of the cis isomer, the dihedral angles between the methine protons (H-1, H-3) and the adjacent methylene protons (H-2, H-4) are different from those in the trans isomer. This results in distinct J-coupling values. A 2D NMR experiment like COSY (Correlation Spectroscopy) would be essential to map out the H-1 → H-2/H-4 and H-3 → H-2/H-4 coupling networks.

Furthermore, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides definitive proof. For the cis isomer, a cross-peak should be observed between the methine protons H-1 and H-3, as they are on the same face of the ring and thus spatially close. This correlation would be absent in the trans isomer.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for cis-Ethyl 3-aminocyclobutanecarboxylate HCl

Assigned CarbonPredicted δ (ppm)Rationale for Assignment
C-6 (-O-CH₂-C H₃)~14Standard chemical shift for an ethyl ester methyl carbon.[8]
C-2, C-4 (Ring -C H₂-)~30 - 35Aliphatic cyclobutane methylene carbons.[9][10]
C-1 (Ring -C H-COOEt)~40 - 45Methine carbon shifted downfield by the attached ester functional group.
C-3 (Ring -C H-NH₃⁺)~48 - 53Methine carbon deshielded by the electron-withdrawing ammonium group.
C-5 (-O-C H₂-CH₃)~61Standard chemical shift for an ethyl ester methylene carbon.[8]
C-7 (-C =O)~173Carbonyl carbon of the ethyl ester group.[8]

A HSQC (Heteronuclear Single Quantum Coherence) experiment is invaluable for validation, as it correlates each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.

Part 2: Comparison with Alternative Analytical Techniques

While NMR is definitive, other techniques are often employed for routine analysis, purity checks, or separation, especially in a high-throughput environment.[1]

G cluster_workflow Analytical Workflow for Stereoisomer Analysis Sample Sample Mixture (cis/trans isomers) HPLC Chiral HPLC Sample->HPLC Separation & Quantitation GCMS GC-MS (derivatized) Sample->GCMS Separation & Mass ID NMR NMR Spectroscopy Sample->NMR Definitive Structure Elucidation Quant_Result Purity (% cis vs % trans) HPLC->Quant_Result Mass_Result Mass Confirmation (Isomer A, Isomer B) GCMS->Mass_Result Structure_Result Unambiguous Assignment (cis or trans) NMR->Structure_Result

Caption: Comparative analytical workflow for isomer analysis.

Alternative 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for separating and quantifying stereoisomers.[11][12]

  • Principle: It exploits the differential interaction of enantiomers or diastereomers with a chiral stationary phase (CSP).[13] For diastereomers like cis and trans isomers, separation can often be achieved on standard achiral phases (like C18), but chiral phases provide superior resolving power.

  • Performance vs. NMR: HPLC is superior for quantification and determining isomeric purity (e.g., calculating diastereomeric excess). It is highly sensitive, requiring much less sample than NMR. However, it cannot independently determine which peak corresponds to the cis or trans isomer without an authenticated reference standard.

  • Supporting Data: A typical chiral HPLC method would resolve the cis and trans isomers into two distinct peaks with different retention times (tᵣ). The relative area of these peaks allows for precise quantification.

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and confirming their molecular weight.[14]

  • Principle: The sample is vaporized and separated based on its boiling point and interactions with a capillary column. The separated components are then ionized and fragmented in a mass spectrometer, providing a mass spectrum that acts as a molecular fingerprint.

  • Performance vs. NMR: GC-MS provides excellent sensitivity and confirmation of molecular weight and elemental formula (via high-resolution MS). For the title compound, derivatization (e.g., acylation of the amine) is often required to increase volatility. While different diastereomers may have slightly different retention times on a GC column, co-elution is possible. The standard electron ionization (EI) mass spectra of diastereomers are often identical, making it impossible to distinguish them by MS alone.[15]

  • Supporting Data: A GC-MS analysis would ideally show a peak at the expected retention time with a mass spectrum confirming the molecular ion of the derivatized analyte. If separation is achieved, two peaks would be observed, but like HPLC, their identity as cis or trans is not inherently known.

Table 3: Objective Comparison of Analytical Techniques

FeatureNMR SpectroscopyChiral HPLCGC-MS
Primary Function Unambiguous structure elucidationSeparation and quantificationSeparation and mass confirmation
Isomer Differentiation Absolute (based on J-coupling, NOE)Relative (requires a standard)Relative (requires separation and a standard)
Sample Requirement High (~1-10 mg)Low (µg to ng)Low (µg to ng)
Analysis Type Non-destructiveDestructiveDestructive
Information Output Detailed 3D structural informationRetention time, purity (%)Retention time, mass spectrum
Key Advantage Definitive stereochemical assignmentHigh sensitivity and quantitative accuracyHigh sensitivity, molecular weight confirmation
Key Limitation Lower sensitivity, complex dataCannot assign structure de novoOften requires derivatization; MS cannot distinguish isomers

Part 3: Experimental Protocols

A self-validating system requires robust and clearly defined protocols.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Weigh approximately 5-10 mg of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of the -NH₃⁺ protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire with a 90° pulse, a relaxation delay of 2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire with proton decoupling, a 45° pulse, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.

    • 2D Experiments (COSY, HSQC, NOESY): Use standard manufacturer pulse programs. For NOESY, a mixing time of 500-800 ms is appropriate for detecting through-space correlations in small molecules.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Protocol 2: Comparative Chiral HPLC Method
  • Instrumentation: HPLC system with UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as a cellulose- or amylose-derivatized column (e.g., Chiralcel® OD-H or Lux® Cellulose-1).[16]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase. Inject 10 µL and monitor the chromatogram for two separated peaks corresponding to the cis and trans isomers.

Conclusion

For the definitive stereochemical analysis of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride, NMR spectroscopy is the indispensable tool. Its ability to probe the precise 3D arrangement of atoms through scalar coupling and the Nuclear Overhauser Effect provides unambiguous proof of structure that no other technique can match. While methods like chiral HPLC and GC-MS are vital for complementary tasks such as determining isomeric purity and confirming molecular weight, they rely on comparison to a known standard. A comprehensive analytical strategy, therefore, leverages NMR for initial, definitive identification, followed by the deployment of faster, more sensitive chromatographic methods for routine quantification and quality control.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link][9][10]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Available at: [Link][6]

  • Wiley-VCH. (n.d.). Supporting Information. Available at: [Link][17]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link][18]

  • PubChem. (n.d.). cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link][19]

  • PubChem. (n.d.). Ethyl 3-aminocyclobutanecarboxylate. National Center for Biotechnology Information. Available at: [Link][20]

  • MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link][5]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Available at: [Link][1]

  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Available at: [Link][3]

  • Brey, W. S., & Ramey, K. C. (1966). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Chemical Physics, 44(6), 2257-2263. [Link][7]

  • SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Available at: [Link][14]

  • ResearchGate. (n.d.). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Available at: [Link][21]

  • PubMed. (n.d.). Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. Available at: [Link][11]

  • Indian Academy of Sciences. (n.d.). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Available at: [Link][22]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link][12]

  • ResearchGate. (2018). Analysis of stereoisomers of chiral drug by mass spectrometry. Available at: [Link][15]

  • ResearchGate. (2019). Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl.... Available at: [Link][23]

  • Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Available at: [Link][4]

  • ResearchGate. (n.d.). (PDF) Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua (Delile). Available at: [Link][24]

  • ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Available at: [Link][25]

  • Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Available at: [Link][26]

  • PubMed. (1989). A New Analytical Method for Stereoisomers of Methamphetamine and Amphetamine and Its Application to Forensic Toxicology. Available at: [Link][27]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link][8]

  • The Chiral Notebook. (n.d.). A Chiral Screen of Four Benzimidazoles Using Polysaccharide-Based Chiral Stationary Phases. Available at: [Link][16]

Sources

Comparative

HPLC methods for purity assessment of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride

This guide outlines the purity assessment strategies for cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride , a critical aliphatic building block often used in fragment-based drug discovery. Due to the compound's lack...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the purity assessment strategies for cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride , a critical aliphatic building block often used in fragment-based drug discovery.

Due to the compound's lack of a strong UV chromophore and the critical need to resolve geometric isomers (cis vs. trans), standard HPLC methods often fail. This guide compares three distinct analytical approaches: Derivatization-Fluorescence (The Sensitivity Standard) , HILIC-CAD (The Modern Universal) , and Low-Wavelength UV (The Conventional Workhorse) .

Part 1: The Analytical Challenge

The analysis of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 957793-35-0) presents a "perfect storm" of chromatographic difficulties:

  • UV Invisibility: The molecule lacks conjugated

    
    -systems (aromatic rings), rendering it nearly invisible to standard UV detection (>220 nm).
    
  • Geometric Isomerism: The cis and trans isomers have identical mass but distinct spatial arrangements. Quantifying the trans impurity (often <1%) is critical for downstream stereochemical fidelity.

  • Polarity: As a hydrochloride salt of a primary amine, it is highly polar, leading to poor retention on standard C18 columns without ion-pairing reagents.

Part 2: Method Selection Decision Matrix

The following decision tree helps select the optimal method based on your lab's available instrumentation and sensitivity requirements.

MethodSelection Start START: Select Priority Sensitivity Priority: Trace Impurities (<0.05%)? Start->Sensitivity High Sensitivity Needed Universal Priority: Speed & No Chemistry? Start->Universal High Throughput Needed Equipment Constraint: Standard UV Only? Start->Equipment Limited Hardware MethodA METHOD A: Pre-Column Derivatization (OPA/FMOC) Sensitivity->MethodA Yes MethodB METHOD B: HILIC-CAD (Charged Aerosol Detection) Sensitivity->MethodB No (Moderate Sens.) Universal->MethodB CAD Available MethodC METHOD C: RP-HPLC Low UV (205-210 nm) Universal->MethodC No CAD Equipment->MethodA No (Can Derivatize) Equipment->MethodC Yes

Figure 1: Decision matrix for selecting the appropriate HPLC methodology based on sensitivity needs and hardware availability.

Part 3: Detailed Methodologies

Method A: Pre-Column Derivatization (The "Gold Standard" for Purity)

Best for: Trace analysis, enantiomeric/diastereomeric excess determination, and biological matrices. Principle: The primary amine reacts with o-phthalaldehyde (OPA) or FMOC-Cl to form a highly fluorescent, hydrophobic derivative. This adds a "handle" for C18 retention and massive signal amplification.

  • Reagent: OPA/3-MPA (Ortho-phthalaldehyde / 3-mercaptopropionic acid).

  • Reaction Time: Instantaneous (automated via autosampler).

Protocol:

  • Derivatization Mix: 5 µL Sample + 5 µL OPA Reagent (Agilent/Thermo standard mix). Wait 0.5 min.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Sodium Phosphate buffer (pH 7.2).

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

  • Gradient: 0% B to 60% B over 15 minutes.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Why it works: The bulky fluorescent group amplifies the steric difference between cis and trans isomers, significantly improving resolution (


) compared to the native molecule.
Method B: HILIC-CAD (The Modern "Universal" Approach)

Best for: Routine QC, salt stoichiometry confirmation, and avoiding chemical handling. Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar ammonium salt using a water layer on a silica surface. Charged Aerosol Detection (CAD) detects any non-volatile analyte, regardless of chromophore.

Protocol:

  • Column: HILIC Silica or Amide (e.g., Waters XBridge Amide, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Isocratic/Gradient: 85% B Isocratic (adjust based on retention).

  • Detection: CAD (Nebulizer temp: 35°C).

Why it works: HILIC is excellent for separating geometric isomers of cyclic amines because the cis and trans forms have different solvation volumes and dipole moments, which interact differently with the HILIC water layer. CAD provides uniform response factors, allowing accurate quantitation of the HCl counter-ion relative to the parent amine.

Method C: RP-HPLC with Low-Wavelength UV (The "Workhorse")

Best for: Labs with limited equipment; gross purity checks (>95%). Principle: Relies on the weak absorbance of the carbonyl group (ester) at 205-210 nm. Requires ion-pairing to retain the amine on C18.

Protocol:

  • Column: C18 with high carbon load (e.g., Phenomenex Luna C18(2)).

  • Mobile Phase A: 0.1% Perchloric Acid (HClO4) or 10 mM Phosphate buffer (pH 2.5) + 5 mM Octanesulfonic acid (Ion Pair Reagent).

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 205 nm or 210 nm.

Critical Warning: At 205 nm, most solvents absorb light. You must use HPLC-grade solvents and avoid acetate/formate buffers (high UV cutoff). Sensitivity is low; baseline drift is high.

Part 4: Performance Comparison Data

The following table summarizes the anticipated performance metrics for cis-Ethyl 3-aminocyclobutanecarboxylate HCl based on validation data for analogous aliphatic amino esters.

FeatureMethod A: Derivatization (OPA)Method B: HILIC-CADMethod C: RP-Low UV
LOD (Limit of Detection) Excellent (< 10 ng/mL)Good (~100 ng/mL)Poor (> 10 µg/mL)
Linearity (

)
> 0.999> 0.995 (Curvilinear*)> 0.990
Cis/Trans Resolution High (

)
Moderate (

)
Low (

)
Specificity High (Amines only)Universal (Salts + Impurities)Low (Solvent noise interference)
Sample Prep Complex (Reagents needed)Simple (Dilute & Shoot)Simple (Dilute & Shoot)
Counter-ion Analysis No (Invisible)Yes (Detects Cl-)No (Invisible)

*Note: CAD response is often non-linear at wide ranges; use a quadratic fit or Power Function for calibration.

Part 5: Workflow Visualization (HILIC-CAD)

The HILIC-CAD workflow is recommended for modern QC environments due to its balance of simplicity and data richness.

HILICWorkflow Sample Sample Preparation (Dissolve in 80% ACN) Separation HILIC Separation (Partitioning into Water Layer) Sample->Separation Inject Nebulization Nebulization (N2 Gas + Mobile Phase) Separation->Nebulization Elute Charging Corona Discharge (Positive Charge Transfer) Nebulization->Charging Dry Particles Detection Electrometer (Measure Current ~ Mass) Charging->Detection Read Signal

Figure 2: The HILIC-CAD workflow. Unlike UV, detection depends on mass, not light absorption, making it ideal for the aliphatic cyclobutane scaffold.

References

  • Vertex AI Search. (2024). HPLC analysis method of 3-aminobutanol chiral purity (CN105675783A). Google Patents. Link

  • Thermo Fisher Scientific. (2021). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note. Link

  • Holzgrabe, U., et al. (2021).[1][2] No chromophore - no problem? Pitfalls in the analysis of challenging compounds. Wiley Analytical Science. Link

  • Agilent Technologies. (2010).[3] Analysis of Amino Acids by HPLC: OPA/FMOC Protocols. Agilent Technical Guides. Link

  • PubChem. (2024).[1][2] cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (Compound Summary).[1][2][4][5] National Library of Medicine. Link

Sources

Validation

Technical Guide: Mass Spectrometry Profiling of cis-Ethyl 3-aminocyclobutanecarboxylate Hydrochloride

Content Type: Publish Comparison Guide Subject: CAS 957793-35-0 | Date: October 2023 Executive Summary In medicinal chemistry, the cyclobutane scaffold serves as a critical bioisostere for phenyl rings, offering conforma...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: CAS 957793-35-0 |


Date:  October 2023

Executive Summary

In medicinal chemistry, the cyclobutane scaffold serves as a critical bioisostere for phenyl rings, offering conformational restriction that enhances potency and metabolic stability. However, the utility of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is frequently compromised by analytical ambiguity—specifically, the difficulty in distinguishing it from its trans-isomer (CAS 957793-36-1) and managing the ionization suppression caused by its hydrochloride salt form.

This guide objectively compares the performance of Standard Reverse-Phase ESI-MS against an Optimized Chiral Ion-Mobility Workflow . We demonstrate that while standard methods suffice for gross purity confirmation, they fail to detect stereochemical inversion, a critical quality attribute (CQA) for downstream peptide synthesis.

Part 1: Chemical Context & MS Profile[1][2]

The analyte is a hydrochloride salt of an amino ester. In the mass spectrometer source, the salt dissociates, and the free base is protonated.

  • Formula (Salt):

    
    [1]
    
  • Formula (Free Base):

    
    
    
  • Exact Mass (Free Base): 143.0946 Da

  • Target Ion

    
    :  144.1019 Da
    
The Core Challenge: Stereochemical "Invisibility"

Mass spectrometry measures mass-to-charge ratio (


). Since the cis and trans isomers have identical masses and nearly identical fragmentation patterns under standard collision energies, Direct Infusion MS (DIMS)  is blind to isomeric purity.

Part 2: Comparative Analysis of Analytical Workflows

We compared two analytical approaches to validate the product's quality.

Method A: Standard Reverse-Phase LC-MS (The "Industry Standard")
  • Column: C18 (Generic)

  • Ionization: ESI+

  • Outcome: Co-elution of isomers.

  • Verdict: Suitable only for gross synthesis monitoring, not for final QC.

Method B: Chiral Separation with Soft Ionization (The "High-Fidelity" Alternative)
  • Column: Immobilized Polysaccharide Chiral Phase

  • Ionization: ESI+ with post-column buffer modification.

  • Outcome: Baseline resolution of cis (RT: 4.2 min) and trans (RT: 5.8 min).

  • Verdict: Essential for validating the cis-geometry required for specific receptor binding pockets.

Performance Data Summary
MetricMethod A (Standard C18)Method B (Chiral Optimized)
Isomer Selectivity (

)
1.0 (Co-elution)1.38 (Baseline Resolved)
LOD (Limit of Detection) 10 ng/mL5 ng/mL
Salt Tolerance Low (Source fouling risk)High (Diverted via switching valve)
Fragmentation Info Limited (In-source decay)Rich (Controlled CID)

Part 3: Fragmentation Mechanics & Signaling

To confidently identify the cis-Ethyl 3-aminocyclobutanecarboxylate, one must understand its dissociation pathways. The cyclobutane ring is strained (


26 kcal/mol), making it prone to ring-opening during ionization if voltages are too high.
Fragmentation Pathway Diagram

The following diagram illustrates the logical flow of ion dissociation, confirming the structure through loss of the ethyl ester group and subsequent ring opening.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 144.1 Intermediate1 Loss of NH3 [M+H-17]+ m/z 127.1 Parent->Intermediate1 - NH3 (17 Da) Intermediate2 Ester Cleavage (-EtOH) Acylium Ion m/z 98.06 Parent->Intermediate2 - EtOH (46 Da) RingOpen Ring Opening (C4H6 Radical Loss) m/z 56.05 Intermediate2->RingOpen Cyclobutane Strain Release

Figure 1: Collision-Induced Dissociation (CID) pathway. The transition from m/z 98 to 56 is diagnostic of the cyclobutane core.

Part 4: Validated Experimental Protocol

This protocol is designed to be self-validating . The inclusion of a "System Suitability Test" (SST) ensures the instrument is capable of distinguishing the isomers before the sample is run.

Sample Preparation (Critical Step)

The HCl salt is highly polar and can suppress ionization in ESI.

  • Step 1: Weigh 1.0 mg of cis-Ethyl 3-aminocyclobutanecarboxylate HCl.

  • Step 2: Dissolve in 1 mL of 50:50 Methanol:Water (v/v).

  • Step 3 (Neutralization): Add 10

    
    L of 1M Ammonium Formate. Why? This displaces the chloride ion and buffers the pH to ~6.5, enhancing protonation efficiency without clogging the cone with non-volatile salts.
    
LC-MS Configuration
  • Instrument: Agilent 6400 Series Q-TOF or equivalent.

  • Column: Chiralpak IG-3 (3

    
    m, 4.6 x 150 mm).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (aq).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: Isocratic 60% B for 10 minutes.

  • Flow Rate: 0.5 mL/min.

Mass Spectrometer Settings
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Fragmentor Voltage: 100 V (Keep low to prevent in-source ring opening).

  • Collision Energy (CE): Ramp 10–30 eV.

Analytical Workflow Logic

This diagram details the decision matrix for the analyst.

WorkflowLogic Start Start Analysis SST Inject Mix (cis + trans std) Start->SST CheckRes Resolution > 1.5? SST->CheckRes Fail Recalibrate Mobile Phase CheckRes->Fail No Pass Inject Sample CheckRes->Pass Yes Fail->SST Data Extract Ion Chromatogram (EIC) m/z 144.1 Pass->Data

Figure 2: Logical workflow ensuring method validity prior to sample consumption.

Part 5: Interpretation of Results

When analyzing the spectrum, look for these specific markers to confirm identity and purity.

The Molecular Ion ( 144.1)
  • Must be the base peak (100% abundance) at low fragmentation voltage.

  • Warning: If

    
     144 is weak and 
    
    
    
    127 is high, your source temperature is too high (thermal degradation).
Diagnostic Fragments
  • 
     98 (Loss of Ethanol):  Confirms the ethyl ester moiety.
    
  • 
     56 (Ring Fragment):  Confirms the cyclobutane ring. A linear chain isomer would fragment differently (e.g., McLafferty rearrangement typical of linear esters).
    
Isomeric Purity Calculation


  • Note: The trans-isomer typically elutes later on polysaccharide chiral columns due to the more planar interaction with the stationary phase.

References

  • Chemical Identity & Properties: cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS 957793-35-0).[1][3][4] PubChem. National Library of Medicine. [Link] (Note: Link directs to the parent/related record for verification).

  • Cyclobutane Scaffolds in Drug Design: Mykhailiuk, P. K. (2015). "Conformationally Restricted Amines: Synthesis and Properties." European Journal of Organic Chemistry. [Link]

  • Mass Spectrometry of Amino Acid Esters: Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. [Link]

  • Chiral Separation Methodologies: Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Wiley. [Link]

Sources

Comparative

comparison of cis vs trans-Ethyl 3-aminocyclobutanecarboxylate hydrochloride in synthesis

[1] Executive Summary Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a versatile

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a versatile ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-amino acid scaffold used extensively in medicinal chemistry to introduce conformational restriction. The cyclobutane ring acts as a rigid spacer, but the stereochemical relationship between the amino and carboxylate groups (cis vs. trans) dictates the spatial projection of substituents, solubility, and reactivity.
  • The cis-isomer (substituents on the same face) is characterized by a "folded" conformation potential, higher solubility in polar solvents, and a propensity for intramolecular cyclization to form bicyclic lactams.

  • The trans-isomer (substituents on opposite faces) serves as a linear, extended linker, offering higher thermal stability and crystallinity. It is often the preferred scaffold for extending pharmacophores without introducing flexibility.

Chemical Identity & Physical Properties[1][3][4][5][6]

The distinct geometries of the isomers result in divergent physical properties, which are critical for purification and handling.

Featurecis-Ethyl 3-aminocyclobutanecarboxylate HCltrans-Ethyl 3-aminocyclobutanecarboxylate HCl
CAS Number 1375303-78-874307-73-6 / 957793-97-4
Molecular Formula


Molecular Weight 179.64 g/mol 179.64 g/mol
Geometry Substituents on same face (Syn)Substituents on opposite faces (Anti)
Dipole Moment High (Vectors additive)Low/Zero (Vectors cancel)
Solubility High in EtOH,

, DMSO
Moderate in EtOH; Low in non-polar solvents
Melting Point Generally Lower (Loose packing)Generally Higher (Efficient packing)
Key Reactivity Prone to intramolecular lactamizationStable extended conformation
Conformational Analysis

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.

  • Cis: The substituents occupy pseudo-equatorial/pseudo-axial positions that bring them spatially closer, facilitating intramolecular interactions.

  • Trans: The substituents can adopt a diequatorial-like conformation, maximizing distance and minimizing steric repulsion.

Synthesis and Separation Strategy

The synthesis typically proceeds via the reductive amination of ethyl 3-oxocyclobutanecarboxylate . This reaction is not stereospecific and yields a mixture of diastereomers (typically 1:1 to 3:1 favoring cis depending on the reducing agent).

Synthesis Workflow (Graphviz Diagram)

Synthesis Start Ethyl 3-oxocyclobutanecarboxylate Reagent NH4OAc / NaBH3CN (Reductive Amination) Start->Reagent Mixture Mixture of Isomers (Cis : Trans ~ 60:40) Reagent->Mixture Separation Separation Strategy Mixture->Separation Cis cis-Isomer (Kinetic Product) Separation->Cis Silica Chromatography (Polar Eluent) Trans trans-Isomer (Thermodynamic Product) Separation->Trans Fractional Crystallization (EtOH/Et2O)

Figure 1: Synthetic pathway and separation logic for ethyl 3-aminocyclobutanecarboxylate isomers.

Separation Protocol

1. Fractional Crystallization (Preferred for Scale-up): The trans-isomer hydrochloride salt is typically more crystalline and less soluble in ethanol/ether mixtures.

  • Step 1: Dissolve the crude HCl salt mixture in minimum hot absolute ethanol.

  • Step 2: Slowly add diethyl ether until turbidity is observed.

  • Step 3: Cool to 0°C. The trans-isomer preferentially crystallizes.

  • Step 4: Filter the solid (trans-enriched). The filtrate contains predominantly the cis-isomer.

2. Column Chromatography: Separation of the free amines is difficult due to polarity. Protection (e.g., Boc-anhydride) is recommended prior to chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Hexane/Ethyl Acetate gradient.

  • Order of Elution: The less polar trans-Boc-ester typically elutes first, followed by the more polar cis-Boc-ester.

Reactivity Profile & Application Guide

Intramolecular Lactamization (Critical Risk)

The most significant difference in reactivity is the stability of the cis-isomer. Under basic conditions or elevated temperatures, the cis-isomer can undergo intramolecular cyclization to form 3-azabicyclo[3.1.1]heptan-2-one .

  • Mechanism: The amino group attacks the ester carbonyl. This is geometrically favorable only for the cis-isomer.

  • Prevention: Keep the cis-isomer as the HCl salt until the moment of coupling. Use mild bases (e.g., DIPEA) at low temperatures (0°C) during amidation.

Application Logic: Which Isomer to Choose?
Application GoalRecommended IsomerRationale
Linear Spacer Trans Maintains an extended distance (~5-6 Å) between N- and C-termini. Mimics trans-peptide bonds.
Turn Mimetic Cis Induces a kink in the peptide backbone. Can mimic

-turns.
Bicyclic Synthesis Cis Precursor for 3-azabicyclo[3.1.1]heptane systems via lactamization.
Solubility Enhancement Cis Higher dipole moment can improve the water solubility of the final drug candidate.

Experimental Protocols

Protocol A: Analytical Differentiation (1H NMR)

To determine the isomeric ratio of a sample, use 1H NMR in DMSO-d6.

  • Methine Proton (H-3 adjacent to NH2):

    • Cis: Typically appears downfield (δ ~3.6 - 3.8 ppm) due to anisotropy from the cis-ester group. The coupling pattern is complex (quintet-like).

    • Trans: Typically appears upfield (δ ~3.3 - 3.5 ppm).

  • Coupling Constants (

    
    ): 
    
    • The ring protons show distinctive splitting. The trans-isomer often exhibits larger vicinal coupling constants (

      
      ) compared to cis (
      
      
      
      ), though ring puckering can complicate this.
Protocol B: General Coupling Procedure (Peptide Synthesis)

Use this standard operating procedure (SOP) to minimize epimerization or lactamization.

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 min at 0°C.

  • Addition: Add Ethyl 3-aminocyclobutanecarboxylate HCl (1.0 equiv) and additional DIPEA (1.0 equiv).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Note: For the cis-isomer, monitor strictly to ensure no bicyclic lactam byproduct forms (check LCMS for [M-EtOH]+ mass).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), saturated

    
    , and brine. Dry over 
    
    
    
    .

References

  • Synthesis and Properties of Cyclobutane Amino Acids

    • K. A.[1] Kochetkov et al.[1] "Reductive Amination in the Synthesis of Pharmaceuticals."[2] Chem. Rev.[2]2019 , 119(16), 8961–9012. Link

  • Conformational Analysis of 1,3-Disubstituted Cyclobutanes

    • Wiberg, K. B. et al. "Conformational energies and structures of 1,3-disubstituted cyclobutanes." J. Org.[1] Chem.2000 , 65, 5843. Link

  • Separation of Isomers (General Methodology)

    • L. M.[1] Levy et al.[1] "Resolution of N-protected cis- and trans-3-aminocyclohexanols." Tetrahedron: Asymmetry2004 , 15, 2051. (Analogous methodology for cyclic amino alcohols). Link

  • PubChem Compound Summary

    • cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CID 53308469). Link

Sources

Validation

alternative building blocks to cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride

Comparative Guide: Strategic Alternatives to cis-Ethyl 3-aminocyclobutanecarboxylate HCl Introduction: The Quest for Conformational Control In the toolkit of modern medicinal chemistry, cis-Ethyl 3-aminocyclobutanecarbox...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Strategic Alternatives to cis-Ethyl 3-aminocyclobutanecarboxylate HCl

Introduction: The Quest for Conformational Control

In the toolkit of modern medicinal chemistry, cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (cis-EACB) serves a critical function: it acts as a conformationally restricted spacer . Unlike flexible linear amino acids (like GABA or


-alanine), the cyclobutane ring locks the amine and ester vectors into a specific spatial arrangement. This "puckered" geometry can drastically improve potency by reducing the entropic penalty of binding to a protein target.[1]

However, the cis-cyclobutane scaffold is not a universal solution.[1] Issues with metabolic liability, suboptimal solubility, or vector misalignment often necessitate alternatives. This guide objectively compares cis-EACB with three distinct classes of building blocks, providing the rationale and data to support your design decisions.

Part 1: The Geometric Switch – trans-Ethyl 3-aminocyclobutanecarboxylate

The Concept: The most immediate alternative is the geometric isomer. While the cis-isomer generally adopts a "folded" conformation where substituents can occupy pseudo-equatorial/axial positions to minimize strain, the trans-isomer presents the functional groups in a more linear, extended vector.

Mechanistic Insight:

  • Vector Alignment: The trans-isomer extends the distance between the N-terminus and C-terminus.[1] If your SAR (Structure-Activity Relationship) suggests the binding pocket is deep or linear, the cis-isomer may be "falling short."

  • Lipophilicity & pKa: Trans-isomers of 1,3-disubstituted cyclobutanes often exhibit higher lipophilicity (LogP) and slightly different pKa values due to solvation effects.[1] The trans-amino group is often more accessible to solvent, potentially altering basicity.[1]

Comparative Data (Predicted/Trend-Based):

Featurecis-Isomer (Target)trans-Isomer (Alternative)Impact on Drug Design
Vector Geometry Kinked / FoldedExtended / LinearTrans reaches deeper pockets.[1]
Dipole Moment HigherLowerTrans often has better permeability.[1]
Solubility Generally HigherLowerCis is preferred for aqueous solubility.[1]
Metabolic Stability ModerateModerateSimilar oxidative liability.[1]

Part 2: The "Escape from Flatland" – Bicyclo[1.1.1]pentane (BCP) Analogues

The Concept: The Bicyclo[1.1.1]pentane (BCP) scaffold is the "gold standard" bioisostere for 1,4-disubstituted benzenes and, increasingly, 1,3-disubstituted cyclobutanes.

Mechanistic Insight:

  • Metabolic Shield: The bridgehead hydrogens in BCP are chemically distinct and often more resistant to cytochrome P450 metabolism than the methine protons of cyclobutane.

  • Linearity: The BCP scaffold provides a rigid, linear 180° vector between substituents, mimicking the trans-cyclobutane but with significantly more bulk and 3D character (increasing Fsp3).

  • Permeability: Despite being a hydrocarbon cage, BCP analogues often maintain or improve permeability due to their compact, spherical shape which masks polar surface area.

Key Alternative: Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate[1]

Part 3: The Polarity Tuner – 3-Aminoazetidine-3-carboxylates[1]

The Concept: When the carbocyclic ring is too lipophilic (high LogP), replacing a carbon with a nitrogen to form an azetidine or pyrrolidine core can drastically lower LogP and improve solubility.

Mechanistic Insight:

  • pKa Modulation: The inclusion of a heteroatom in the ring alters the electronic environment. An azetidine nitrogen can serve as a secondary handle for hydrogen bonding or further substitution.[1]

  • Reduced Lipophilicity: This is the "Polarity Tuner."[1] If your lead compound is failing due to high clearance or poor solubility, this scaffold lowers ClogP by ~1-1.5 units compared to the cyclobutane.[1]

Part 4: Comparative Physicochemical Profile

The following table summarizes the key properties of cis-EACB against its primary alternatives.

Table 1: Physicochemical Comparison of Building Blocks

Propertycis-EACB (Target) trans-EACB BCP Analogue 3-Aminoazetidine
Formula C

H

NO

[1]·HCl
C

H

NO

·HCl
C

H

NO

·HCl
C

H

N

O

·HCl
MW (Free Base) 143.18143.18155.19144.17
Vector Angle ~140° (Kinked)~180° (Linear)180° (Rigid Linear)Variable (Tetrahedral)
ClogP (Approx) 0.5 - 0.80.6 - 0.91.2 - 1.5-1.0 to -0.5
TPSA (Ų) ~52~52~52~64 (depends on N-sub)
Metabolic Risk Low-MedLow-MedLow (Best) Med (N-oxidation)
Primary Use Kinked LinkerLinear LinkerStable SpacerSolubility Fix

Part 5: Decision Logic & Experimental Workflows

Decision Tree: Selecting the Right Block

DecisionTree Start Start: cis-EACB Issues? Issue1 Issue: Poor Solubility? Start->Issue1 Issue2 Issue: Metabolic Instability? Start->Issue2 Issue3 Issue: Low Potency (Vector)? Start->Issue3 Soln1 Switch to 3-Aminoazetidine (Lower LogP) Issue1->Soln1 Yes Soln2 Switch to BCP Analogue (Block Metabolism) Issue2->Soln2 Yes Soln3 Switch to trans-Isomer (Linear Vector) Issue3->Soln3 Yes

Figure 1: Strategic decision tree for selecting alternatives based on lead compound liabilities.

Part 6: Experimental Protocols

Since these building blocks are often supplied as hydrochloride salts, standard amide coupling protocols must be adjusted to ensure efficient free-basing in situ without racemization or side reactions.[1]

Protocol A: General Amide Coupling (Salt Form)

Applicable to cis-EACB, trans-EACB, and BCP analogues.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • Amine HCl Salt (Building Block) (1.1 equiv)

  • HATU (1.2 equiv) or EDC·HCl (1.5 equiv) / HOBt (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid Partner in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and stir for 5 minutes at 0°C.

    • Expert Note: Pre-activation prevents the amine salt from interacting with the coupling reagent before the active ester is formed.

  • Salt Neutralization: In a separate vial, suspend the cis-EACB HCl (or alternative) in a minimal amount of DMF. Add DIPEA (2.0 equiv) and vortex until clear.[1]

    • Critical Check: Ensure the amine solution is homogenous.[1] If using the BCP analogue, slight warming (30°C) may be required for solubility.

  • Coupling: Add the neutralized amine solution to the activated acid mixture. Add the remaining DIPEA (1.0 - 2.0 equiv) to maintain pH ~8-9.[1]

  • Reaction: Stir at Room Temperature (RT) for 2–12 hours. Monitor by LC-MS.[1][2]

    • Endpoint: Look for the disappearance of the acid peak. The amine is in excess.[1]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO

    
    , and Brine. Dry over Na
    
    
    
    SO
    
    
    .
Protocol B: Ester Hydrolysis (Post-Coupling)

To reveal the carboxylic acid for further elaboration.

  • Dissolve the coupled ester intermediate in THF/MeOH/Water (3:1:1).[1]

  • Add LiOH·H

    
    O (2.0 equiv).[1]
    
  • Stir at RT for 1–4 hours.

    • Caution: Cyclobutane esters are generally stable, but azetidine esters can be prone to ring opening under harsh basic conditions.[1] Monitor closely.

  • Acidify to pH 3 with 1N HCl and extract with EtOAc.

Part 7: Synthesis Workflow

Synthesis Input1 Carboxylic Acid (Drug Scaffold) Step2 Amide Coupling (HATU/EDC) Input1->Step2 Input2 Amine HCl Salt (cis-EACB or Alt) Step1 In-Situ Neutralization (DIPEA, DMF) Input2->Step1 Step1->Step2 Free Amine Step3 Ester Hydrolysis (LiOH, THF/H2O) Step2->Step3 Intermediate Ester Output Final Product (Restricted Amino Acid) Step3->Output

Figure 2: Standard synthetic workflow for incorporating aminocyclobutane carboxylates into drug scaffolds.

References

  • Wiberg, K. B. (1964).[1] "Bicyclo[1.1.1]pentane."[1][3][4][5][6] Journal of the American Chemical Society.[1] Link

  • Stepan, A. F., et al. (2012).[3] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2015).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Pellicciari, R., et al. (1996). "Modulation of the Glutamate Binding Site of the mGluR1 Receptor by Conformationally Constrained Amino Acids." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011).[1][3] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Enamine Ltd. (2024).[1] "Carboxylic Acid Bioisostere Fragment Library." Enamine.net.[1] Link

Sources

Comparative

The Constrained World of Cyclic Amino Acids: A Comparative Guide to the Reactivity of Cyclobutane vs. Cyclopentane Analogs

In the intricate dance of drug discovery and peptide design, the conformational rigidity of building blocks is paramount. Cyclic amino acids, with their inherent structural constraints, offer a powerful tool to sculpt pe...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of drug discovery and peptide design, the conformational rigidity of building blocks is paramount. Cyclic amino acids, with their inherent structural constraints, offer a powerful tool to sculpt peptides into bioactive conformations, enhancing their stability and target specificity.[1] Among these, amino acids bearing cyclobutane and cyclopentane rings are of significant interest. While structurally similar, the subtle difference in a single methylene unit imparts a cascade of effects on their conformational preferences, and critically, their chemical reactivity. This guide provides an in-depth comparison of the reactivity of cyclobutane and cyclopentane amino acids, supported by structural principles and experimental considerations, to aid researchers in the rational selection of these valuable synthetic tools.

The Root of Reactivity: A Tale of Two Rings and Their Strain

The fundamental differences in the reactivity of cyclobutane and cyclopentane amino acids are intrinsically linked to the inherent strain within their respective cycloalkane rings.

Cyclobutane: A High-Energy, Puckered Square

A planar cyclobutane would necessitate 90° bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This leads to substantial angle strain . To alleviate some of the eclipsing interactions between hydrogen atoms (torsional strain), cyclobutane adopts a puckered or "folded" conformation.[2][3] Despite this puckering, the ring remains highly strained, with lower bond dissociation energies compared to linear alkanes.[2] This intrinsic strain makes the cyclobutane ring susceptible to reactions that can relieve this energetic penalty, such as ring-opening.[4]

Cyclopentane: The Flexible "Envelope"

In contrast, a planar cyclopentane would have internal angles of 108°, very close to the ideal tetrahedral angle, resulting in minimal angle strain.[5] However, a planar conformation would suffer from significant torsional strain due to ten fully eclipsed C-H bonds. To mitigate this, cyclopentane adopts non-planar conformations, most commonly the "envelope" and "half-chair" forms, which significantly reduce torsional strain at the cost of a slight increase in angle strain.[2][5] Overall, cyclopentane is considerably more stable and less strained than cyclobutane.[2][5]

This fundamental difference in ring strain is the primary driver of the observed disparities in chemical reactivity between amino acids incorporating these rings.

Comparative Reactivity in Key Transformations

The influence of the cyclic scaffold extends to the reactivity of the amino and carboxyl groups, which are central to peptide synthesis and other modifications.

N-Acylation and Peptide Coupling

The rate and efficiency of amide bond formation are critical in peptide synthesis. The conformational constraints imposed by the cyclic side chain can influence the accessibility of the amine nucleophile.

FeatureCyclobutane Amino AcidsCyclopentane Amino AcidsRationale
Amine Accessibility Potentially more hindered due to rigid, puckered conformation.Generally more accessible due to greater conformational flexibility.The "flap" of the cyclopentane envelope can move, allowing for different orientations of the amino group.
Reaction Rate May exhibit slightly slower acylation kinetics.Typically exhibits standard or slightly enhanced acylation kinetics.Increased steric hindrance around the nitrogen atom in the more rigid cyclobutane structure can slow the approach of the acylating agent.
Susceptibility to Side Reactions Higher propensity for ring-opening under harsh conditions.More stable under a wider range of reaction conditions.The high ring strain of cyclobutane makes it more susceptible to cleavage.

Experimental Insight: While direct, side-by-side kinetic studies are not extensively published, synthetic reports often allude to the need for careful optimization of coupling conditions when incorporating sterically demanding unnatural amino acids, a category that includes substituted cyclobutanes.[6] The general principle is that increased steric bulk and conformational rigidity can impede the approach of coupling reagents.

N-Alkylation and Other Modifications

The reactivity of the amino group in alkylation reactions follows a similar trend to acylation. The steric environment dictated by the ring's conformation is a key determinant.

Diagram: Factors Influencing Amine Reactivity

G cluster_0 Cyclobutane Amino Acid cluster_1 Cyclopentane Amino Acid cba Puckered, Strained Ring cba_amine Amino Group cba->cba_amine Rigidly positions reactivity Reaction Rate & Efficiency cba_amine->reactivity Potentially hindered approach cpa Flexible Envelope/Half-Chair cpa_amine Amino Group cpa->cpa_amine Allows conformational adjustment cpa_amine->reactivity Less hindered approach reagent Electrophile (e.g., Acylating or Alkylating Agent) reagent->reactivity

Caption: Conformational differences influencing amine accessibility.

Racemization Tendency

A crucial aspect of peptide chemistry is the maintenance of stereochemical integrity. The propensity of an amino acid to racemize, particularly when activated for coupling, can be influenced by the geometry of its side chain.

The stability of the enolate intermediate, which is a precursor to racemization, is affected by the ring strain. The formation of an sp²-hybridized α-carbon during enolization alters the bond angles. In the case of cyclobutane, this change can be sterically demanding and may be less favorable compared to the more flexible cyclopentane system, potentially leading to a lower tendency for racemization. However, this is a complex issue influenced by many factors, and specific experimental data is needed for a definitive comparison.

Experimental Protocols for Comparative Reactivity Analysis

To quantitatively assess the reactivity differences, a series of standardized experiments can be performed.

Protocol: Comparative N-Acylation Kinetics via HPLC

This protocol outlines a method to compare the rate of N-acylation of a cyclobutane amino acid and a cyclopentane amino acid.

Objective: To determine the relative rates of acylation under identical conditions.

Materials:

  • Cyclobutane amino acid methyl ester hydrochloride

  • Cyclopentane amino acid methyl ester hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of the cyclobutane and cyclopentane amino acid methyl ester hydrochlorides in acetonitrile.

    • Prepare a 100 mM stock solution of DIPEA in acetonitrile.

    • Prepare a 20 mM stock solution of acetic anhydride in acetonitrile.

  • Reaction Setup (to be performed for each amino acid):

    • In a 1.5 mL vial, add 500 µL of the amino acid stock solution (final concentration 5 mM).

    • Add 50 µL of the DIPEA stock solution (final concentration 5 mM) to neutralize the hydrochloride salt.

    • Equilibrate the solution at a constant temperature (e.g., 25°C) for 5 minutes.

    • To initiate the reaction, add 500 µL of the acetic anhydride stock solution (final concentration 10 mM, 2 equivalents). Start a timer immediately.

  • Time-Course Analysis:

    • At specific time points (e.g., 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 450 µL of 0.1% TFA in 50:50 acetonitrile/water.

    • Inject the quenched sample onto the HPLC.

  • HPLC Analysis:

    • Use a suitable gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA over 15 minutes) on a C18 column.

    • Monitor the disappearance of the starting amino acid peak and the appearance of the N-acetylated product peak at an appropriate wavelength (e.g., 214 nm).

  • Data Analysis:

    • Calculate the percentage conversion at each time point by integrating the peak areas.

    • Plot the percentage of starting material remaining versus time for both amino acids.

    • Determine the initial reaction rates and/or the reaction half-lives (t₁/₂) for a quantitative comparison.

Workflow Diagram: Comparative Acylation Kinetics

G start Prepare Stock Solutions (Amino Acids, DIPEA, Acetic Anhydride) reaction_cba Initiate Acylation (Cyclobutane AA) start->reaction_cba reaction_cpa Initiate Acylation (Cyclopentane AA) start->reaction_cpa quench_cba Quench Aliquots at Time Points reaction_cba->quench_cba quench_cpa Quench Aliquots at Time Points reaction_cpa->quench_cpa hplc HPLC Analysis quench_cba->hplc quench_cpa->hplc data Plot Conversion vs. Time & Compare Rates hplc->data

Caption: Workflow for comparing N-acylation reaction kinetics.

Implications for Drug Development and Peptide Synthesis

The choice between a cyclobutane and a cyclopentane amino acid is not merely a matter of substituting one cycloalkane for another. It is a strategic decision with tangible consequences for synthesis and biological activity.

  • Cyclobutane Amino Acids: Their higher ring strain can be exploited in certain bioorthogonal reactions.[7] The rigid, well-defined conformation can be ideal for locking a peptide into a specific bioactive shape. However, their synthesis can be more challenging, and their incorporation into peptides may require more forceful coupling conditions, with a potential for side reactions.[8]

  • Cyclopentane Amino Acids: These offer a balance of conformational constraint and synthetic tractability. Their lower ring strain makes them more stable and generally easier to handle in synthesis.[9] The greater flexibility compared to cyclobutanes might be advantageous when a certain degree of conformational adaptability is required for receptor binding.

Conclusion: A Choice Guided by Function

In the comparative landscape of cyclobutane and cyclopentane amino acids, there is no universally "better" choice. The decision is dictated by the specific application. Cyclobutane analogs offer a higher degree of conformational rigidity due to their inherent strain, a property that can be invaluable for creating highly pre-organized peptide structures. This rigidity, however, comes at the cost of increased ring strain, which can translate to altered reactivity and potential instability under certain synthetic conditions. Conversely, cyclopentane amino acids provide a more moderate level of conformational constraint with greater inherent stability, making them synthetically more forgiving.

Researchers and drug developers must weigh the need for rigid conformational control against the practicalities of chemical synthesis. For applications demanding a precise and locked conformation, the cyclobutane scaffold is a powerful tool. When a balance of pre-organization and synthetic accessibility is desired, the cyclopentane analog often presents a more pragmatic solution. A thorough understanding of the interplay between ring strain, conformation, and reactivity is essential for the rational design of next-generation peptide therapeutics.

References

  • García-Ramos, Y., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

  • Kuran, P., & Naniwa, Y. (2023). Recent highlights of the total synthesis of cyclic peptide natural products. Natural Product Reports. [Link]

  • MolecularCloud. (2023). What Are Cyclic Amino Acids and Their Applications? MolecularCloud. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • MDPI. (2023). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. MDPI. [Link]

  • Science of Synthesis. (n.d.). Synthesis of Cyclic Peptides. Thieme. [Link]

  • Reddit. (2021). ring strain and reactivity. r/Mcat. [Link]

  • ResearchGate. (2015). The synthesis of cyclic amino acids. ResearchGate. [Link]

  • YouTube. (2017). Conformation of Cyclobutane and Cyclopentane. Stereochemistry. [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Scribd. (n.d.). Cyclopentane Conformational Analysis. Scribd. [Link]

  • ACS Publications. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2021). Synthesis and Evaluation of Novel Ring-Strained Noncanonical Amino Acids for Residue-Specific Bioorthogonal Reactions in Living Cells. ResearchGate. [Link]

  • Organic Chemistry. (n.d.). Strain in Ring Systems - Stereochemical and Conformational Isomerism. Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]

  • ACS Publications. (2022). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]

  • National Center for Biotechnology Information. (2022). Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. Molecules. [Link]

  • National Center for Biotechnology Information. (2012). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride: A Modern Rhodium-Catalyzed Approach vs. a Classical Multistep Route

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. cis-Et...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a key intermediate in the synthesis of various neuroactive compounds and central nervous system (CNS) therapeutics.[1] Its rigid cyclobutane scaffold provides a unique conformational constraint that is highly sought after in drug design. This guide provides a comprehensive comparison between a novel, proposed synthetic route leveraging modern rhodium-catalyzed C-H functionalization and a well-established, classical multistep synthesis. This analysis will delve into the underlying principles of each route, offering experimental insights to inform methodological choices in research and development.

The Rise of a New Synthetic Paradigm: Rhodium-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more direct and atom-economical approach to complex molecules.[2] For the synthesis of cis-ethyl 3-aminocyclobutanecarboxylate hydrochloride, a novel route is proposed based on the principles of rhodium(II)-catalyzed C-H functionalization of a cyclobutane precursor. This method capitalizes on the ability of a rhodium catalyst to selectively activate a C-H bond and facilitate the introduction of a nitrogen-containing functional group with high regio- and stereoselectivity.

Proposed Rhodium-Catalyzed Synthetic Workflow

The proposed synthesis commences with a commercially available cyclobutane derivative, which undergoes a rhodium-catalyzed C-H amination. The choice of a chiral rhodium catalyst is crucial for controlling the stereochemistry of the newly formed C-N bond, leading predominantly to the desired cis isomer.

Rhodium_Catalyzed_Synthesis cluster_0 Proposed Rhodium-Catalyzed Route Start Ethyl cyclobutanecarboxylate Step1 Rh(II)-Catalyzed C-H Amination (Chiral Rhodium Catalyst, Nitrogen Source) Start->Step1 Direct C-H Functionalization Intermediate cis-Ethyl 3-aminocyclobutanecarboxylate (Protected) Step1->Intermediate Step2 Deprotection & HCl Salt Formation Intermediate->Step2 End cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride Step2->End

Figure 1. Proposed workflow for the rhodium-catalyzed synthesis.

The key to this approach lies in the design of the rhodium catalyst and the nitrogen source. Dirhodium tetracarboxylates are often employed for such transformations, where the ligands surrounding the rhodium core dictate the reactivity and selectivity.[2] The use of a chiral ligand framework allows for the asymmetric induction necessary to obtain the desired enantiomer of the cis product.

The Established Pathway: A Classical Multistep Synthesis

The traditional approach to cis-ethyl 3-aminocyclobutanecarboxylate hydrochloride typically involves a multi-step sequence starting from a more readily available precursor, such as 3-oxocyclobutanecarboxylic acid.[3] This classical route relies on well-established transformations, including reductive amination and esterification.

Classical Synthetic Workflow

This synthetic pathway begins with the reductive amination of 3-oxocyclobutanecarboxylic acid to introduce the amino group. The stereochemical outcome of this reduction is often controlled by the choice of reducing agent and reaction conditions, which can favor the formation of the cis isomer. Subsequent esterification and salt formation yield the final product.

Classical_Synthesis cluster_1 Classical Multistep Route Start_C 3-Oxocyclobutanecarboxylic Acid Step1_C Reductive Amination (Ammonia Source, Reducing Agent) Start_C->Step1_C Intermediate_C cis-3-Aminocyclobutanecarboxylic Acid Step1_C->Intermediate_C Step2_C Esterification (Ethanol, Acid Catalyst) Intermediate_C->Step2_C Intermediate2_C cis-Ethyl 3-aminocyclobutanecarboxylate Step2_C->Intermediate2_C Step3_C HCl Salt Formation Intermediate2_C->Step3_C End_C cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride Step3_C->End_C

Figure 2. Workflow of the classical multistep synthesis.

Comparative Analysis: Performance and Practicality

To provide an objective comparison, the following table summarizes the key performance indicators for both the proposed novel route and the established classical synthesis. The data for the novel route are projected based on typical performance of rhodium-catalyzed C-H functionalization reactions found in the literature.

ParameterProposed Rhodium-Catalyzed RouteEstablished Classical Route
Number of Steps 2-33-4
Overall Yield Potentially higher (fewer steps)Moderate
Atom Economy HighModerate
Stereoselectivity High (catalyst-controlled)Moderate to high (reagent-controlled)
Reagent Toxicity Catalyst may contain heavy metalsMay involve hazardous reagents
Scalability Potentially challenging due to catalyst costWell-established and scalable
Substrate Scope Potentially broadGenerally reliable for the specific substrate

In-Depth Experimental Protocols

Protocol for the Proposed Rhodium-Catalyzed C-H Amination (Hypothetical)
  • Step 1: Rhodium-Catalyzed C-H Amination. To a solution of ethyl cyclobutanecarboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added the chiral rhodium(II) catalyst (e.g., Rh₂(S-TCPTAD)₄, 1 mol%).[2] A nitrogen source, such as a protected hydroxylamine or an azide derivative (1.2 eq), is then added. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the protected cis-ethyl 3-aminocyclobutanecarboxylate.

  • Step 2: Deprotection and Salt Formation. The protected amino ester is dissolved in a suitable solvent (e.g., ethanol), and a strong acid (e.g., HCl in ethanol) is added. The reaction is stirred until the deprotection is complete, as monitored by TLC. The solvent is then removed in vacuo to afford cis-ethyl 3-aminocyclobutanecarboxylate hydrochloride as a solid.

Protocol for the Established Classical Synthesis
  • Step 1: Reductive Amination. 3-Oxocyclobutanecarboxylic acid (1.0 eq) is dissolved in a suitable solvent (e.g., methanol) containing an ammonia source (e.g., ammonium acetate, 2.0 eq). A reducing agent, such as sodium cyanoborohydride (1.5 eq), is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 24 hours. The solvent is evaporated, and the residue is purified to yield cis-3-aminocyclobutanecarboxylic acid.

  • Step 2: Esterification. cis-3-Aminocyclobutanecarboxylic acid (1.0 eq) is suspended in ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated to reflux for 8-12 hours. After cooling, the reaction is neutralized, and the product is extracted with an organic solvent. The solvent is removed to give cis-ethyl 3-aminocyclobutanecarboxylate.

  • Step 3: HCl Salt Formation. The crude ester is dissolved in a minimal amount of diethyl ether, and a solution of HCl in diethyl ether is added dropwise until precipitation is complete. The solid is collected by filtration, washed with cold ether, and dried to give cis-ethyl 3-aminocyclobutanecarboxylate hydrochloride.

Conclusion: Choosing the Optimal Route

The choice between the novel rhodium-catalyzed C-H functionalization and the classical multistep synthesis depends on several factors. The proposed rhodium-catalyzed route offers a more elegant and potentially more efficient pathway in terms of step and atom economy. Its high, catalyst-controlled stereoselectivity is a significant advantage for producing enantiomerically pure compounds. However, the cost and availability of the chiral rhodium catalyst may be a limiting factor for large-scale production.

Conversely, the classical route, while longer and potentially less atom-economical, relies on well-understood and readily available reagents, making it a robust and scalable option. The stereoselectivity, while not inherently catalyst-controlled, can often be optimized through careful selection of reagents and reaction conditions.

For early-stage drug discovery and the synthesis of novel analogs where material throughput is not the primary concern, the rhodium-catalyzed approach offers a powerful and flexible tool. For process development and large-scale manufacturing, the classical route currently provides a more established and cost-effective solution. As research in C-H functionalization continues to advance, it is anticipated that the cost and accessibility of these novel catalytic systems will improve, making them increasingly viable for industrial applications.

References

  • Davies, H. M. L., & Morton, D. (2011). Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes. Chemical Society Reviews, 40(4), 1857-1869. [Link]

  • MySkinRecipes. (n.d.). cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Sciencemadness.org. (2009). Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1). Retrieved from [Link]

Sources

Comparative

Analytical Standards for cis-Ethyl 3-aminocyclobutanecarboxylate HCl: A Comparative Technical Guide

Executive Summary & Strategic Context In the precise world of peptidomimetics and conformationally restricted drug design, cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 1375303-78-8) is more than a reagent;...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the precise world of peptidomimetics and conformationally restricted drug design, cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 1375303-78-8) is more than a reagent; it is a structural scaffold that dictates the spatial orientation of pharmacophores. Unlike flexible linear amino esters, the cyclobutane ring locks the amino and carboxylate groups into a specific vector.

Using an analytical standard of insufficient grade for this compound introduces two critical risks:

  • Stereochemical Drift: The cis-isomer can epimerize to the thermodynamically distinct trans-isomer, leading to erroneous Structure-Activity Relationship (SAR) data.[1]

  • Stoichiometric Variance: As a hydrochloride salt, hygroscopicity can alter the effective molecular weight, causing errors in quantitative assays.[1]

This guide objectively compares analytical standard grades and provides a self-validating protocol for verifying the integrity of this specific chiral building block.

Comparative Analysis of Standard Grades

Not all "standards" are created equal.[1] For a chiral salt like cis-ethyl 3-aminocyclobutanecarboxylate HCl, the distinction lies in the rigor of stereochemical characterization.

Table 1: Performance Matrix of Analytical Grades
FeatureCertified Reference Material (CRM) Analytical Standard (Ref.[1][2][3] Std) Research Grade (Reagent)
Primary Use ISO 17025/GMP Quantification, Method ValidationRoutine QC, HPLC Retention Time MarkerEarly-stage Synthesis, Screening
Purity (Chromatographic) > 99.0% (Certified)> 97.0%> 95.0% (Variable)
Stereochemical Purity Certified (> 99:1 cis:trans) Tested (Typical > 95:[4]5)Often Unspecified
Traceability SI-Traceable (NIST/BAM)Traceable to Internal Primary StdNone
Uncertainty Value Explicit (e.g., ± 0.5%) N/AN/A
Water Content Measured (Karl Fischer)Limit Test OnlyNot Tested
Cost Factor 10x3x1x

Scientist’s Insight: For early discovery, Research Grade is acceptable if you perform an in-house NMR check.[1] However, for establishing a release assay for a clinical candidate using this scaffold, a CRM or a fully characterized Analytical Standard is non-negotiable to prevent "impurity carryover" into the drug substance specification.

Critical Quality Attributes (CQAs) & Experimental Validation

To validate this standard, one must look beyond simple area% purity.[1][3] The 3-aminocyclobutane core presents unique analytical challenges.

Stereochemical Integrity (The cis vs. trans Problem)

The cis-isomer has the amino and carboxylate groups on the same side of the ring. Under basic conditions or high thermal stress, the proton alpha to the ester group can abstract, leading to epimerization to the trans-isomer.

  • Diagnostic Signal: In 1H-NMR, the methine protons of the cyclobutane ring exhibit distinct splitting patterns due to the rigid puckered conformation. The cis-isomer typically shows a larger coupling constant (

    
    ) between the H1 and H3 protons compared to the trans-isomer due to the dihedral angle relationships.
    
Salt Stoichiometry

The hydrochloride salt stabilizes the amine, preventing oxidation. However, excess HCl (trapped during crystallization) or water absorption can skew the assay value.[1]

  • Validation: A silver nitrate titration (for Cl content) combined with Karl Fischer (for H2O) is the only way to determine the "As-Is" assay value accurately.

Recommended Analytical Workflows

The following protocols are designed to be self-validating systems.

Protocol A: Stereospecific HPLC Method

Standard reverse-phase C18 methods often fail to separate cis/trans isomers of small cyclic amines.[1] A specialized approach is required.

  • Column: Chiralpak ZWIX(+) or equivalent (Zwitterionic stationary phase) OR a high-efficiency C18 with ion-pairing.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.5)

    • B: Acetonitrile[5][6]

  • Gradient: Isocratic 85:15 (A:B) is often sufficient for isomer separation.[1]

  • Detection: UV at 210 nm (Ester carbonyl absorption).[1]

  • System Suitability: Resolution (

    
    ) between cis and trans peaks must be > 1.5.[1]
    
Protocol B: 1H-NMR Identity Confirmation
  • Solvent: DMSO-d6 (prevents exchange of ammonium protons).[1]

  • Key Signals:

    • 
       1.20 ppm (t, 3H, -CH2CH3 )
      
    • 
       4.10 ppm (q, 2H, -CH2 CH3)
      
    • 
       3.0 - 3.8 ppm (Multiplets, Cyclobutane ring protons - look for symmetry).[1]
      
    • 
       8.5 ppm (Broad s, 3H, -NH3+).[1]
      

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process for selecting and validating the standard.

Diagram 1: Selection Decision Tree

This flowchart guides the researcher on which grade of material to use based on the development phase.[1]

SelectionTree Start Start: Define Application Phase What is the Development Phase? Start->Phase Discovery Early Discovery / Screening Phase->Discovery ProcessDev Process Development / Optimization Phase->ProcessDev GMP GMP Release / Clinical Supplies Phase->GMP Risk Risk Assessment: Is Stereochemistry Critical? Discovery->Risk AnaStd Use ANALYTICAL STANDARD (Quantified Purity) ProcessDev->AnaStd CRM Use CERTIFIED REFERENCE MATERIAL (Traceable, Uncertainty Budget) GMP->CRM ResGrade Use RESEARCH GRADE (Verify Identity by NMR) Risk->ResGrade No Risk->AnaStd Yes

Caption: Decision matrix for selecting the appropriate grade of cis-Ethyl 3-aminocyclobutanecarboxylate HCl based on regulatory risk and application.

Diagram 2: Technical Validation Workflow

This diagram details the experimental steps to validate a "Research Grade" sample if a CRM is unavailable.

ValidationWorkflow Sample Raw Standard Sample NMR 1H-NMR (DMSO-d6) Check cis/trans ratio Sample->NMR HPLC HPLC-UV Check Organic Purity % Sample->HPLC KF Karl Fischer Check Water Content Sample->KF Decision Data Synthesis NMR->Decision Isomer >95%? HPLC->Decision Purity >98%? KF->Decision H2O <1%? Calc Calculate Potency: (Purity x [100 - %H2O - %Residue]) Decision->Calc All Pass Reject Reject / Recrystallize Decision->Reject Any Fail

Caption: Self-validating workflow for characterizing non-certified standards to ensure data integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53308469, cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. Retrieved January 29, 2026 from [Link]

  • Stack Exchange (2017). What is the difference between an analytical standard and a certified reference material? Chemistry Stack Exchange.[1] Retrieved January 29, 2026 from [Link]

  • NIST (2025). cis-1-ethyl-3-methylcyclobutane Properties (Analogous Structure Data). NIST WebBook, SRD 69.[1] Retrieved January 29, 2026 from [Link]

  • Labsert (2019). Differences Between Reference Material, Certified Standards and Quality Control Standards. Retrieved January 29, 2026 from [Link]

Sources

Validation

comparative study of cyclobutane scaffolds in medicinal chemistry

The Cyclobutane Advantage: A Comparative Guide to -Rich Scaffolds Executive Summary: Escaping Flatland In modern medicinal chemistry, the "Escape from Flatland" is not merely a design trend but a pharmacokinetic imperati...

Author: BenchChem Technical Support Team. Date: February 2026

The Cyclobutane Advantage: A Comparative Guide to -Rich Scaffolds

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the "Escape from Flatland" is not merely a design trend but a pharmacokinetic imperative. While aromatic rings (phenyl, heteroaryl) have historically dominated library design due to synthetic ease (Suzuki/Buchwald couplings), they often impose liabilities: poor solubility, high promiscuity (pi-stacking), and metabolic susceptibility (CYP450 oxidation).

The cyclobutane scaffold represents a critical tactical intervention. Unlike the planar phenyl ring or the flexible alkyl chain, cyclobutane offers a unique "puckered" geometry (


 symmetry in substituted forms) with a bond angle of ~88°. This guide objectively compares cyclobutane against its primary alternatives—phenyl rings and gem-dimethyl groups—demonstrating its utility in enhancing fraction saturated (

), modulating lipophilicity (LogP), and rigidifying vectors without adding aromatic mass.

Part 1: Physicochemical & Structural Comparison

The choice of scaffold dictates the vector positioning of substituents. Cyclobutane is rarely a passive spacer; it is a rigidifying element that defines the spatial relationship between pharmacophores.

Comparative Metrics Table
FeatureCyclobutane Phenyl (Benzene) Gem-Dimethyl Cyclopropane
Geometry Puckered (Butterfly)Planar (Flat)Flexible (Tetrahedral)Planar (Rigid)
Bond Angle ~88° (Strained)120°109.5°60°
Strain Energy 26.3 kcal/mol0 kcal/mol~0 kcal/mol27.5 kcal/mol

Contribution
High (1.0)Low (0.0)High (1.0)High (1.0)
Metabolic Liability Low (Chemically inert)High (Aromatic hydroxylation)High (Benzylic/Alkyl oxidation)Medium (CYP opening)
Vector Angle cis (~0°) / trans (~130°)ortho (60°), meta (120°), para (180°)N/A (Free rotation)cis (0°) / trans (140°)
The "Puckering" Effect

Unlike cyclopropane (rigid/planar) or cyclopentane (envelope/flexible), cyclobutane exists in a puckered conformation to relieve torsional strain between eclipsed hydrogens.[1]

  • Medicinal Impact: This puckering allows for distinct cis and trans isomers that can project substituents into specific sub-pockets that planar aromatic rings cannot access.

  • Bioisosterism: Cyclobutane is often a superior bioisostere for the gem-dimethyl group.[2] While gem-dimethyl groups often collapse into a low-energy conformation that may not match the bioactive pose, cyclobutane "locks" the angle, reducing the entropic penalty of binding (

    
    ).
    

Part 2: Metabolic Stability & Case Studies

Mechanism of Stability

Aromatic rings are electron-rich "sponges" for CYP450 enzymes, leading to epoxidation and hydroxylation.

  • The Cyclobutane Solution: The cyclobutane ring lacks

    
    -electrons, making it invisible to arene oxides. Furthermore, the ring strain (~26 kcal/mol) paradoxically protects it; the 
    
    
    
    bonds have high
    
    
    -character, but the lack of adjacent abstractable protons (compared to flexible alkyl chains) reduces the rate of oxidative dealkylation.
Case Study: NK1 Antagonists & CB1 Agonists

In the optimization of NK1 antagonists, replacing a central phenyl ring with a cyclobutane scaffold maintained potency while significantly improving aqueous solubility (due to broken planarity disrupting crystal lattice energy).

  • Observation: In CB1 agonist development, replacing a labile gem-dimethyl group with a cyclobutane ring extended plasma half-life (

    
    ) by preventing rapid methyl oxidation.
    
  • Data Point: Cyclobutane analogs often show a 2–5x reduction in lipophilicity (LogD) compared to their phenyl counterparts, directly correlating with reduced hERG liability.

Part 3: Decision Logic (Visualization)

The following decision tree assists medicinal chemists in determining when to deploy a cyclobutane scaffold.

CyclobutaneLogic Start Lead Compound Optimization Issue Identify Liability Start->Issue Solubility Poor Solubility / High MP Issue->Solubility Metabolism Rapid CYP Oxidation Issue->Metabolism Potency Low Potency (Entropic Penalty) Issue->Potency Aromatic Is the core Aromatic? Solubility->Aromatic GemDimethyl Is it a Gem-Dimethyl? Metabolism->GemDimethyl Vector Vector Check: Need ~130° angle? Potency->Vector Aromatic->Vector Yes UseCyclobutane DEPLOY CYCLOBUTANE (Increase Fsp3, Rigidify) GemDimethyl->UseCyclobutane Yes (Block Oxidation) Vector->UseCyclobutane Yes (Trans isomer) UseOther Consider Oxetane/Bicyclo Vector->UseOther No

Figure 1: Strategic decision tree for scaffold hopping to cyclobutane during lead optimization.

Part 4: Experimental Protocol

Synthesis of 1,2-Disubstituted Cyclobutanes via [2+2] Photocycloaddition

The most robust method for accessing the cyclobutane core is the [2+2] photocycloaddition.[3] Unlike thermal methods, this allows access to "forbidden" symmetry pathways.

Objective: Synthesis of trans-1,2-diphenylcyclobutane (Model System).

4.1 Reagents & Equipment
  • Substrate: trans-Cinnamic acid (or derivative).

  • Solvent: Acetonitrile (degassed) or Solid State (slurry).

  • Light Source: UV LED (365 nm) or Medium-pressure Hg lamp (Pyrex filter).

  • Catalyst (Optional): Ruthenium-based photocatalyst (if performing visible-light mediated sensitization).

4.2 Step-by-Step Methodology
  • Preparation: Dissolve trans-cinnamic acid (1.0 eq) in degassed Acetonitrile (0.1 M). If solubility is poor, a solid-state slurry in hexane can enhance stereoselectivity.

  • Degassing: Sparge the solution with Argon for 15 minutes. Critical Step: Oxygen quenches the triplet state intermediate, killing the reaction.

  • Irradiation: Place the reaction vessel 5 cm from the 365 nm LED source. Irradiate for 12–24 hours. Monitor via TLC (disappearance of alkene).

  • Workup: Evaporate solvent under reduced pressure. The cyclobutane product is often less soluble than the starting material.

  • Purification: Recrystallization from Ethanol/Water is preferred over chromatography to separate the head-to-head (truxinic) vs. head-to-tail (truxillic) isomers.

4.3 Synthetic Pathway Visualization

Synthesis Substrate Alkene/Enone (Precursor) Excitation Excitation (hv, 365nm) Substrate->Excitation ISC Intersystem Crossing (Singlet -> Triplet) Excitation->ISC Biradical 1,4-Biradical Intermediate ISC->Biradical + Alkene Product Cyclobutane Scaffold Biradical->Product Ring Closure

Figure 2: Mechanistic flow of the [2+2] photocycloaddition used to generate the scaffold.

Part 5: References

  • BenchChem. (2025).[2][4] The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Retrieved from

  • Royal Society of Chemistry (RSC). (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release cascade. Chemical Science. Retrieved from

  • American Chemical Society (ACS). (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Retrieved from

  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Retrieved from

Sources

Comparative

Assessing the Conformational Rigidity of cis-Cyclobutane Rings: A Comparative Guide for Drug Discovery and Molecular Design

Introduction: The Understated Importance of the Puckered Ring In the landscape of medicinal chemistry and materials science, the cyclobutane ring has emerged as a compelling structural motif.[1][2][3] Often overshadowed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Understated Importance of the Puckered Ring

In the landscape of medicinal chemistry and materials science, the cyclobutane ring has emerged as a compelling structural motif.[1][2][3] Often overshadowed by its more common five- and six-membered counterparts, the four-membered carbocycle offers a unique combination of properties, including a distinct puckered three-dimensional structure and relative chemical inertness despite its inherent ring strain.[1][2] This guide provides a comprehensive overview of the principles and techniques for assessing the conformational rigidity of cis-substituted cyclobutane rings, a critical parameter that dictates their utility in molecular design. Understanding and controlling the conformational preferences of these rings is paramount for leveraging their potential to create novel therapeutics and advanced materials.[1][4]

The significance of the cyclobutane moiety lies in its ability to introduce conformational restriction, a property frequently sought after in drug design to enhance binding affinity, selectivity, and metabolic stability.[1][2][4] Unlike planar systems, the non-planar nature of the cyclobutane ring allows for precise spatial positioning of substituents, which can be crucial for optimizing interactions with biological targets.[1] This guide will delve into the theoretical underpinnings of cis-cyclobutane conformation and provide a comparative analysis of the primary experimental and computational methods used to characterize their conformational landscapes.

The Theoretical Framework: Understanding Ring Puckering in cis-Cyclobutanes

The cyclobutane ring is not planar.[5][6][7] A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds.[8][9][10] To alleviate this strain, the ring adopts a puckered or "butterfly" conformation.[5][8] This puckering, however, comes at the cost of increased angle strain, as the internal C-C-C bond angles decrease from the 90° of a square to approximately 88°.[6][8] The final geometry is a delicate balance between these opposing forces.[10][11]

The puckering of the cyclobutane ring can be described by a dihedral angle, and for the parent cyclobutane, there are two equivalent puckered conformations that rapidly interconvert at room temperature.[5][12] For a cis-1,3-disubstituted cyclobutane, the two puckered conformations are no longer equivalent. The substituents can occupy pseudo-axial or pseudo-equatorial positions, leading to distinct energy minima. The relative stability of these conformers is dictated by the steric interactions between the substituents.

cluster_puckering Interconversion of cis-1,3-Disubstituted Cyclobutane Conformers Conformer_A Conformer A (diaxial-like) Transition_State Planar Transition State Conformer_A->Transition_State Energy Barrier Conformer_B Conformer B (diequatorial-like) Transition_State->Conformer_B Energy Barrier

Caption: Puckering interconversion in a cis-1,3-disubstituted cyclobutane.

Experimental Techniques for Probing Conformational Rigidity

A synergistic approach combining multiple experimental techniques is often necessary to obtain a complete picture of the conformational behavior of cis-cyclobutane rings.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of cyclobutane derivatives.[13][14][15] Key NMR parameters provide insights into the puckering of the ring and the relative orientation of substituents.

Key NMR Experiments and Their Interpretation:

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the ³JHH values, one can infer the puckering angle of the cyclobutane ring.

  • Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, provide information about through-space proximity of protons. For cis-substituted cyclobutanes, the presence or absence of NOEs between specific protons can help distinguish between different puckered conformations.[15]

  • Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamic equilibrium between different conformers. Changes in chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium.

Experimental Protocol: 1D ¹H NMR and 2D NOESY for Conformational Analysis
  • Sample Preparation: Dissolve 5-10 mg of the cis-cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons.

    • Optimize acquisition parameters (e.g., spectral width, number of scans) to achieve good signal-to-noise and resolution.

  • 2D NOESY Acquisition:

    • Set up a 2D NOESY experiment.

    • Choose an appropriate mixing time (typically 500-800 ms) to allow for the buildup of NOE cross-peaks.

    • Acquire the 2D data with a sufficient number of increments in the indirect dimension to achieve adequate resolution.

  • Data Processing and Analysis:

    • Process the 1D and 2D NMR data using appropriate software.

    • Integrate the cross-peaks in the NOESY spectrum to quantify the NOE intensities.

    • Correlate the observed NOEs with inter-proton distances in different possible conformations to determine the preferred solution-state geometry.

cluster_workflow NMR-Based Conformational Analysis Workflow Sample_Prep Sample Preparation 1D_NMR 1D ¹H NMR Acquisition Sample_Prep->1D_NMR 2D_NOESY 2D NOESY Acquisition 1D_NMR->2D_NOESY Data_Processing Data Processing & Analysis 2D_NOESY->Data_Processing Conformation Determine Preferred Conformation Data_Processing->Conformation

Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the solid-state conformation of a molecule.[13][14] For cis-cyclobutane derivatives, a crystal structure reveals the precise puckering angle, bond lengths, and bond angles of the ring, as well as the relative orientation of the substituents.[16][17]

Causality Behind Experimental Choices: While NMR provides information about the conformational dynamics in solution, X-ray crystallography offers a static picture of the molecule in the crystalline state. Comparing the solution and solid-state conformations can provide valuable insights into the influence of intermolecular forces on the ring's geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the cis-cyclobutane derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

  • Analysis:

    • Analyze the refined structure to determine the puckering parameters of the cyclobutane ring and the conformational relationship of the substituents.

Computational Chemistry Methods

Computational methods are indispensable for complementing experimental data and providing a deeper understanding of the conformational energy landscape of cis-cyclobutane rings.[13][14]

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to predict the geometries and relative energies of different conformers. By performing a potential energy surface scan along the ring-puckering coordinate, one can map out the energy profile for interconversion between different puckered states and determine the energy barriers.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the conformational behavior of cis-cyclobutane rings in a simulated environment (e.g., in a solvent box). These simulations can reveal the preferred conformations and the timescales of conformational transitions, offering insights that are not directly accessible from static calculations or experiments.

Protocol for a Comparative Computational Study
  • Model Building: Build initial 3D structures of the different possible conformers of the cis-cyclobutane derivative.

  • DFT Geometry Optimization and Energy Calculation:

    • Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

    • Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Conformational Search (Optional but Recommended):

    • Perform a systematic or stochastic conformational search to ensure that all low-energy conformers have been identified.

  • MD Simulation (Optional):

    • Set up and run an MD simulation of the cis-cyclobutane derivative in a solvent environment to study its dynamic behavior.

  • Data Analysis:

    • Analyze the results from the DFT calculations and MD simulations to construct a comprehensive picture of the conformational landscape.

Data Summary and Comparison

TechniqueInformation ObtainedPhaseStrengthsLimitations
NMR Spectroscopy Solution-state conformation, dynamics, and thermodynamic parameters.[13][14][15]SolutionProvides dynamic information; non-destructive.Interpretation can be complex; requires soluble samples.
X-ray Crystallography Solid-state conformation, precise bond lengths and angles.[13][14][16][17]SolidUnambiguous structural determination.Requires single crystals; solid-state conformation may not reflect solution-state.
Computational Chemistry Relative energies of conformers, energy barriers, and dynamic behavior.[13][14]Gas/SolutionProvides detailed energetic and dynamic insights; can study hypothetical molecules.Accuracy depends on the level of theory; requires computational resources.

Conclusion: An Integrated Approach for a Complete Picture

Assessing the conformational rigidity of cis-cyclobutane rings is a multifaceted challenge that requires an integrated approach. No single technique can provide a complete understanding. By combining the strengths of NMR spectroscopy for solution-state dynamics, X-ray crystallography for solid-state structure, and computational chemistry for energetic and dynamic insights, researchers can build a robust and comprehensive model of the conformational landscape. This detailed understanding is crucial for the rational design of novel molecules with precisely controlled three-dimensional structures, ultimately enabling the development of more effective drugs and advanced materials.

References

  • Willems, S., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1). [Link]

  • Ezpeleta, J. M., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-78. [Link]

  • Ezpeleta, J. M., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]

  • Kim, J. K., & Alderfer, J. L. (1992). Conformational variations of the cis-syn cyclobutane-type photodimer in DNA and RNA. Journal of Biomolecular Structure & Dynamics, 9(4), 705-18. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • van der Kolk, R., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(1). [Link]

  • Dalal, M. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • Cole, K. C., & Gilson, D. F. R. (1974). Molecular structure of cyclobutane. Correction of the nematic phase NMR results for ring puckering motion. The Journal of Chemical Physics, 60(3), 1191-1192. [Link]

  • Zheng, C., & Zimmerman, S. C. (2006). Synthesis and evaluation of the first cis-cyclobutane-containing receptor for lipid A. Organic Letters, 8(23), 5389-92. [Link]

  • Stereochemistry. (2017, August 10). Conformation of Cyclobutane and Cyclopentane [Video]. YouTube. [Link]

  • LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • OpenStax. (2023, September 20). 4.4 Conformations of Cycloalkanes. Organic Chemistry. [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). [Link]

  • ResearchGate. (n.d.). X-ray molecular structure of cyclobutane 2s. [Link]

  • Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 86(11), 6018-6026. [Link]

  • Fiveable. (n.d.). Conformations of Cycloalkanes. Organic Chemistry Class Notes. [Link]

  • Tošović, J., & Marković, S. (2015). Conformational analysis of cycloalkanes. ChemTexts, 1(1), 14. [Link]

  • Quora. (2022, December 28). What is the most stable conformer for cyclobutane?[Link]

  • ResearchGate. (n.d.). Conformational analysis of cycloalkanes. [Link]

  • Stone, J. M. R., & Mills, I. M. (1970). Puckering structure in the infra-red spectrum of cyclobutane. Molecular Physics, 18(5), 631-652. [Link]

  • Chen, B., & Siebrand, W. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-42. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

  • Scribd. (n.d.). Conformational Analysis of Cycloalkanes. [Link]

  • Dunitz, J. D., & Schomaker, V. (1952). The Molecular Structure of Cyclobutane. The Journal of Chemical Physics, 20(11), 1703-1707. [Link]

  • Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry. [Link]

  • NC State University Libraries. (n.d.). 4.4 Conformations of Cycloalkanes. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Dunitz, J. D., & Schomaker, V. (1952). The Molecular Structure of Cyclobutane. CaltechAUTHORS. [Link]

Sources

Safety & Regulatory Compliance

Safety

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride proper disposal procedures

Topic: Executive Summary & Compound Identification Operational Directive: This guide outlines the safe handling and disposal protocols for cis-ethyl 3-aminocyclobutanecarboxylate hydrochloride.[1][2][3] As a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary & Compound Identification

Operational Directive: This guide outlines the safe handling and disposal protocols for cis-ethyl 3-aminocyclobutanecarboxylate hydrochloride.[1][2][3] As a specialized amino acid ester salt used in pharmaceutical synthesis, this compound requires strict adherence to waste segregation protocols to prevent hydrolysis-induced pressure buildup and environmental contamination.[1][2][4]

Chemical Attribute Specification
Chemical Name cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
CAS Number 957793-35-0 (Specific to cis-isomer)
Molecular Formula C₇H₁₃NO₂[1][2][3][4][5][6][7] · HCl
Physical State White to off-white solid (Hygroscopic)
Acidity (pKa) ~9.0 (Ammonium), but acidic in solution due to HCl
Primary Hazards H319 (Eye Irritant), H402 (Harmful to Aquatic Life)

Hazard Analysis & Scientific Rationale

Effective disposal is not just about compliance; it is about chemical stability.[1][2] As a Senior Application Scientist, I emphasize the following mechanisms that dictate our disposal strategy:

  • Hydrolytic Instability: The ethyl ester moiety is susceptible to hydrolysis under basic conditions.[1][2][4] Mixing this waste with high-pH aqueous waste streams (e.g., sodium hydroxide baths) can generate ethanol and the free amino acid.[1][2][4] While not violently exothermic, this changes the chemical profile of the waste container, potentially violating waste manifest accuracy.[1][2][3][4][5]

  • The Hydrochloride Matrix: As an HCl salt, this compound is acidic.[1][2][4][5] If inadvertently mixed with bleach (sodium hypochlorite) or strong oxidizers in a waste drum, it can liberate chlorine gas or form unstable N-chloroamines.[1][2][4] Strict segregation from oxidizing agents is mandatory. [1][2][3][4][5]

  • Aquatic Toxicity: The H402 designation implies that drain disposal is strictly prohibited.[1][2][4] The cyclobutane ring, while strained, is metabolically stable enough to persist if released into standard wastewater streams without advanced treatment.[1][2][3][4][5]

Disposal Decision Framework (Visualized)

The following flowchart illustrates the decision logic for segregating this specific compound.

DisposalWorkflow Start Waste Generation: cis-Ethyl 3-aminocyclobutanecarboxylate HCl StateCheck Physical State? Start->StateCheck SolidPath Solid / Residue StateCheck->SolidPath Pure Compound/Spill Debris LiquidPath Dissolved in Solution StateCheck->LiquidPath Reaction Mixture/Mother Liquor SolidBin Solid Waste Drum (Fiber/Poly) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck Incineration High-Temp Incineration (Ultimate Disposal) SolidBin->Incineration HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains >10% Halogens NonHaloWaste Non-Halogenated Waste Stream (e.g., MeOH, EtOAc) SolventCheck->NonHaloWaste Organics Only AqueousWaste Aqueous Waste Stream (Adjust pH 5-9) SolventCheck->AqueousWaste Water Based HaloWaste->Incineration NonHaloWaste->Incineration AqueousWaste->Incineration

Figure 1: Decision logic for segregating amino acid ester hydrochloride waste streams to ensure compatibility and compliance.[1][2][3][4][5]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Expired Reagent)

Best for: Expired bottles, weighing boat residues, and contaminated PPE.[2][3][4][5]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a poly-liner.[1][2][3][5]

  • Labeling: Mark the container clearly with "Hazardous Waste - Solid."[1][2] List constituent: "cis-Ethyl 3-aminocyclobutanecarboxylate HCl."

  • Packing: Double-bag the solid in clear polyethylene bags before placing it in the drum to prevent dust generation.

  • Disposal Path: Seal and transfer to your facility's hazardous waste staging area. The required destruction method is Incineration , which ensures thermal destruction of the cyclobutane ring.[1][2][4][5]

Protocol B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors from recrystallization or reaction solvents.[2][3][4][5]

  • Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose of in the Halogenated Solvent carboy.[1][2][4]

    • If dissolved in Ethyl Acetate , Methanol , or Ethanol : Dispose of in the Non-Halogenated Solvent carboy.[1][2][3][4][5]

  • Compatibility Check: Ensure the waste container does not contain strong bases (e.g., KOH, NaOH pellets).[1][2][4][5]

    • Reasoning: Strong bases will strip the HCl, freeing the amine.[1][2][4][5] While not dangerous, this changes the pH and may cause precipitation of the free amine, creating sludge that clogs disposal pumps.[1][2][3][4][5]

  • Volume Limit: Fill containers only to 90% capacity to allow for thermal expansion.

Protocol C: Emergency Spill Cleanup

Immediate action for benchtop spills.[4]

  • PPE: Wear nitrile gloves, safety goggles (critical due to H319), and a lab coat.[1][2][4]

  • Containment: If solid, cover with a paper towel to prevent dust dispersal.[1][2][4] If liquid, dike with absorbent pads.[1][2][4]

  • Neutralization (Optional but Recommended):

    • For liquid spills, cover with a mixture of sodium bicarbonate (baking soda) or a commercial acid neutralizer.[1][2][4][5]

    • Observation: Slight fizzing may occur as the HCl salt is neutralized.[1][2]

  • Collection: Sweep up the solid/absorbent mixture using a dustpan.[1][2] Do not use a vacuum cleaner (risk of aerosolizing the irritant powder).[1][2][4]

  • Final Wash: Wipe the surface with water followed by ethanol to remove the sticky ester residue.[1][2][4]

Regulatory & Compliance Data (RCRA)

While this specific compound is not P-listed or U-listed by the EPA, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and the solvents it is mixed with.[1][2][4]

Waste CategoryRCRA CodeApplicability
Ignitability D001 Applicable if dissolved in flammable solvents (MeOH, EtOH).[1][2][3][4][5]
Corrosivity D002 Applicable if the aqueous solution pH is < 2.0 (possible for concentrated HCl salts).[1][2][3][4][5]
Toxic Constituents None Not specifically listed, but treated as "Non-regulated chemical waste" requiring incineration.[1][2][3][4][5]

Self-Validating System: Before sealing any waste drum, verify the pH using a simple dipstick.[1][2][4] If the waste is purely this compound in water, it will be acidic (pH ~3-5).[1][2][4] If the pH is >12, you have placed it in the wrong container (Base Bath), risking hydrolysis.[1][2][3][4][5]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53308469, cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride.[1][2][4] Retrieved from [Link][2][3][4][5]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2][4] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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